molecular formula C7H6BrCl B046676 3-Bromo-5-chlorotoluene CAS No. 329944-72-1

3-Bromo-5-chlorotoluene

Cat. No.: B046676
CAS No.: 329944-72-1
M. Wt: 205.48 g/mol
InChI Key: YRIKDGJWRMHTJP-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorotoluene is a valuable bifunctional aromatic intermediate that serves as a cornerstone in advanced organic synthesis and materials science research. This compound features both bromo and chloro substituents on a toluene backbone, which exhibit distinct reactivity profiles, enabling sequential and site-selective cross-coupling reactions. The bromine atom is highly reactive in palladium-catalyzed couplings, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of complex aryl, vinyl, or alkynyl groups. The chlorine atom, while less reactive, can be leveraged in later synthetic steps under specific catalytic systems (e.g., Buchwald-Hartwig amination), providing researchers with a powerful tool for constructing polyfunctionalized arenes with precise regiocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKDGJWRMHTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444715
Record name 3-Bromo-5-chlorotoluene
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Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329944-72-1
Record name 3-Bromo-5-chlorotoluene
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Record name 3-Bromo-5-chlorotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chlorotoluene (CAS Number 329944-72-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorotoluene, with the CAS number 329944-72-1, is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its disubstituted toluene (B28343) structure, featuring both bromine and chlorine atoms, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, safety information, and applications, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1]
IUPAC Name 1-Bromo-3-chloro-5-methylbenzene
Appearance Colorless to yellowish liquid or solid[1][2]
Density ~1.43 - 1.535 g/cm³[2][3]
Melting Point 25 °C[3]
Boiling Point 222.3 ± 20.0 °C at 760 mmHg[3]
Solubility Soluble in organic solvents, almost insoluble in water.[2]
Flash Point 101.5 ± 11.9 °C[3]

Synthesis

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from a substituted aniline. The following is a detailed experimental protocol adapted from established procedures for similar transformations.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-Bromo-5-chloroaniline.

Materials:

  • 3-Bromo-5-chloroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-Bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_of_3_Bromo_5_chlorotoluene cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Bromo-5-chloroaniline 3-Bromo-5-chloroaniline Diazotization Diazotization (0-5 °C) 3-Bromo-5-chloroaniline->Diazotization NaNO2_HCl NaNO₂ / HCl (aq) NaNO2_HCl->Diazotization CuBr_HBr CuBr / HBr Sandmeyer Sandmeyer Reaction CuBr_HBr->Sandmeyer Diazotization->Sandmeyer Diazonium Salt Intermediate Product This compound Sandmeyer->Product

Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5m2HAromatic CH
~7.1 - 7.3m1HAromatic CH
~2.3s3H-CH₃

The aromatic region will likely display a complex multiplet pattern due to the meta-coupling between the protons. The methyl group will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~140C-CH₃
~135C-Cl
~132Aromatic CH
~130Aromatic CH
~128Aromatic CH
~122C-Br
~21-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl stretching vibrations.

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2950 - 2850-CH₃ stretch
1600 - 1450Aromatic C=C stretch
~1100C-Cl stretch
~680C-Br stretch
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.48 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. One notable application is in the preparation of novel benzophenone (B1666685) derivatives that have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4]

Experimental Protocol: Synthesis of Benzophenone Derivatives

The following protocol outlines a general procedure for the synthesis of a benzophenone derivative using this compound via a Friedel-Crafts acylation reaction.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Acylation:

    • Slowly add the substituted benzoyl chloride to the stirred suspension.

    • After stirring for 15 minutes, add a solution of this compound in anhydrous dichloromethane dropwise via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Benzophenone_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Toluene_Derivative This compound Friedel_Crafts Friedel-Crafts Acylation in Anhydrous DCM Toluene_Derivative->Friedel_Crafts Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Friedel_Crafts Catalyst AlCl₃ (Lewis Acid) Catalyst->Friedel_Crafts Quenching Quench with Ice/HCl Friedel_Crafts->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying_Evaporation Dry (Na₂SO₄) & Evaporate Washing->Drying_Evaporation Purification Purification (Column Chromatography/Recrystallization) Drying_Evaporation->Purification Final_Product Substituted Benzophenone Purification->Final_Product

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 1-bromo-3-chloro-5-methylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the relationships between molecular structure and physical characteristics.

Core Physical Properties

1-Bromo-3-chloro-5-methylbenzene, also known as 3-bromo-5-chlorotoluene, is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3] Its physical characteristics are crucial for its handling, application in synthesis, and pharmacokinetic profiling in drug development.

The quantitative physical properties of 1-bromo-3-chloro-5-methylbenzene are summarized in the table below. The data is compiled from various sources, and discrepancies are noted where applicable.

Physical PropertyValueSource(s)
Molecular Formula C₇H₆BrCl[1][2][3]
Molecular Weight 205.48 g/mol [1][2][3][4][5]
Appearance Colorless to yellowish liquid[2]
Density 1.5 ± 0.1 g/cm³ ~1.43 g/cm³ 1.535 ± 0.06 g/cm³ (at 20°C)[1][2]
Melting Point 25 °C Note: One source reported ~ -44°C[2][6]
Boiling Point 222.3 ± 20.0 °C (at 760 mmHg) ~208 °C[1][2]
Flash Point 101.5 °C[6]
Vapor Pressure 0.152 mmHg (at 25°C)[2]
Refractive Index 1.566[2][6]
Solubility Soluble in organic solvents; nearly insoluble in water.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like 1-bromo-3-chloro-5-methylbenzene.

The melting point is a critical indicator of a compound's purity.[7] For pure crystalline solids, it is a sharp, well-defined temperature, while impurities typically cause the melting point to depress and broaden.[7]

Methodology: Capillary Tube Method [8]

  • Sample Preparation: A small amount of the solid sample is finely powdered.

  • Loading the Capillary Tube: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.[9]

  • Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[10]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] It is a characteristic physical property useful for identification and assessing purity.

Methodology: Micro-Boiling Point Determination (Capillary Method) [12]

  • Apparatus Setup: A small amount (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]

  • Heating: The test tube assembly is attached to a thermometer and heated in a heating bath.

  • Observation: As the liquid heats, trapped air will be expelled from the capillary tube, seen as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[12]

  • Data Recording: Heating is discontinued (B1498344) at this point. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11][12]

Density is the mass of a substance per unit volume and is typically expressed in g/mL or g/cm³.

Methodology: Volumetric Flask Method

  • Weighing the Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10.00 mL) is accurately weighed on an analytical balance.

  • Filling the Flask: The liquid sample is carefully added to the flask until the bottom of the meniscus aligns precisely with the calibration mark.

  • Weighing the Filled Flask: The flask filled with the liquid is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[14]

Methodology: Saturation Method [14]

  • Solvent Measurement: A precise volume of the chosen solvent (e.g., water, ethanol) is measured into a test tube or flask. The temperature of the solvent is recorded and maintained.[14]

  • Solute Addition: A small, pre-weighed amount of the solute (1-bromo-3-chloro-5-methylbenzene) is added to the solvent.

  • Dissolution: The mixture is agitated (stirred or shaken) to facilitate dissolution.[14]

  • Iterative Addition: Steps 2 and 3 are repeated, adding small increments of the solute until a point is reached where the added solute no longer dissolves, and a small amount of solid remains suspended in the solution. This indicates that the solution is saturated.

  • Calculation: The total mass of the solute that was successfully dissolved is determined. Solubility is then expressed as grams of solute per 100 mL of solvent or in other standard units.

Visualization of Property Relationships

The physical properties of a molecule are fundamentally determined by its structure and the resulting intermolecular forces. The following diagram illustrates this logical relationship for 1-bromo-3-chloro-5-methylbenzene.

G A Molecular Structure (1-bromo-3-chloro-5-methylbenzene) B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B determines C Melting Point B->C influences D Boiling Point B->D influences E Solubility B->E influences

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-chlorotoluene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound, also known as 1-Bromo-3-chloro-5-methylbenzene, is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3][4] It serves as a reagent in various organic syntheses, including the development of novel benzophenones as potential HIV non-nucleoside reverse transcriptase inhibitors.[5]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol [1][2][3][4][6]
CAS Number 329944-72-1[1][2][3][4]
Appearance Colorless to yellowish liquid or colorless fused solid[1][4][7]
Density ~1.43 - 1.535 g/cm³[2][7]
Melting Point ~-44°C to 25°C[2][7]
Boiling Point ~208°C to 222.3°C at 760 mmHg[2][7]
Flash Point 101.5°C[2]
Solubility Soluble in organic solvents, almost insoluble in water[7]
Purity Typically ≥98%[1][4]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-Bromo-6-chloro-4-methylaniline followed by a reduction reaction.[5]

Materials:

Procedure:

  • Dissolve 2-Bromo-6-chloro-4-methylaniline (30 mmol) in a mixture of acetic acid (60 mL), water (25 mL), and concentrated hydrochloric acid (7 mL).[5]

  • Cool the reaction system to 5°C.[5]

  • Slowly add a solution of sodium nitrite (48 mmol, 3.31 g) in water (12 mL) dropwise, ensuring the temperature is maintained below 5°C.[5]

  • After the addition is complete, continue stirring the reaction mixture at 5-10°C for 2 hours.[5]

  • Pour the reaction solution into a 50% hypophosphite solution that has been pre-cooled to 0°C.[5]

  • Stir the mixture for 48 hours at room temperature.[5]

  • Perform an extraction with dichloromethane (3 x 120 mL).[5]

  • Combine the organic phases and wash with saturated saline solution (100 mL).[5]

  • Dry the organic phase over anhydrous sodium sulfate.[5]

  • Remove the solvent by concentration under reduced pressure.[5]

  • Purify the resulting residue by flash column chromatography to obtain the final product, this compound.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Synthesis_Workflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_purification Workup & Purification start 2-Bromo-6-chloro-4-methylaniline in Acid Solution diazotization Addition of NaNO₂ at <5°C start->diazotization Cool to 5°C stirring1 Stir at 5-10°C for 2h diazotization->stirring1 reduction Pour into pre-cooled H₃PO₂ solution stirring1->reduction Intermediate Diazonium Salt stirring2 Stir at RT for 48h reduction->stirring2 extraction DCM Extraction stirring2->extraction washing Wash with Saline extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography end_product This compound chromatography->end_product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chlorotoluene, a halogenated aromatic compound relevant in various fields of chemical synthesis, including pharmaceutical and agrochemical development. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes information on the solubility of structurally analogous compounds to provide valuable estimations. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a visual workflow diagram.

Overview of this compound

This compound is a disubstituted toluene (B28343) derivative with the chemical formula C₇H₆BrCl. Its structure, featuring both bromine and chlorine atoms on the aromatic ring, influences its physicochemical properties, including its solubility in various media. Understanding its behavior in organic solvents is critical for its application in organic synthesis, purification processes, and formulation development.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, chemical catalogues and databases consistently describe it as being soluble in a range of common organic solvents. One source explicitly mentions its solubility in chloroform (B151607) and ethyl acetate, albeit without specifying concentrations.

In contrast, its solubility in water is extremely low, with one source quantifying it as 8.0 x 10⁻³ g/L at 25°C. This highlights the compound's hydrophobic nature.

To offer a comparative perspective, the table below summarizes the qualitative solubility of this compound and its structurally similar analogues, 3-bromotoluene (B146084) and 3-chlorotoluene, in various organic solvents. This information is collated from multiple chemical data sources.

SolventThis compound3-Bromotoluene3-Chlorotoluene
WaterVery Low (8.0 x 10⁻³ g/L at 25°C)Insoluble (0.05 g/L)[1]Very Low (0.04 g/L)[2][3]
EthanolSolubleSoluble[4][5]Miscible[2][6]
Diethyl EtherSolubleMiscible[5]Miscible[2][6]
ChloroformSolubleSoluble[5]Miscible[2]
AcetoneSolubleSoluble[5]N/A
BenzeneSolubleN/ASoluble
TolueneSolubleN/AN/A
HexaneSolubleSolubleN/A

Note: "Soluble" indicates that the compound dissolves to a significant extent, though the exact concentration is not specified. "Miscible" indicates that the substances are completely soluble in each other at all proportions. "N/A" signifies that no data was found for that specific solvent-solute pair. The high solubility of the structural analogues in these common organic solvents strongly suggests a similar high solubility for this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, the following isothermal equilibrium shake-flask method, a widely accepted and reliable technique, is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample to a known volume with the same organic solvent. This is to ensure the concentration falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F G Quantify concentration (HPLC/GC) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorotoluene, with the chemical formula C₇H₆BrCl, is a halogenated aromatic compound.[1][2] Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents at the 3 and 5 positions respectively, makes it a valuable intermediate in organic synthesis. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a summary of the available spectroscopic information for this compound, alongside general experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 1-Bromo-3-chloro-5-methylbenzene[3]

  • CAS Number: 329944-72-1[3]

  • Molecular Formula: C₇H₆BrCl[2]

  • Molecular Weight: 205.48 g/mol [2]

  • Appearance: Colorless fused solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of substituents on the toluene ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.3SingletN/A
Ar-H (position 2)7.0 - 7.3Singlet (or narrow triplet)Small (meta coupling)
Ar-H (position 4)7.0 - 7.3Singlet (or narrow triplet)Small (meta coupling)
Ar-H (position 6)7.0 - 7.3Singlet (or narrow triplet)Small (meta coupling)

Note: The aromatic protons are expected to show very small meta-coupling, which may or may not be resolved, potentially leading to the appearance of singlets.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃~21
C-Br~123
C-Cl~135
C-CH₃~140
C-H (aromatic)125 - 132
C (quaternary, unsubstituted)128 - 138
Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-Br Stretch680 - 515Strong
C-Cl Stretch830 - 560Strong
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretationRelative Abundance
204/206/208Molecular ion (M⁺) peak with isotopic pattern for Br and ClHigh
125[M - Br]⁺Medium
169/171[M - Cl]⁺Medium
90[C₇H₆]⁺Medium

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum.

    • The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, most commonly Electron Impact (EI) for this type of compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and the expected spectral features.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure NMR->Structure Proton & Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Properties Chemical Properties Structure->Properties

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Prediction cluster_structure Molecular Structure cluster_protons Proton Environments cluster_carbons Carbon Environments Molecule This compound Methyl_H Methyl Protons (CH₃) Molecule->Methyl_H Aromatic_H Aromatic Protons (Ar-H) Molecule->Aromatic_H Methyl_C Methyl Carbon (CH₃) Molecule->Methyl_C Aromatic_C Aromatic Carbons (C-H, C-Br, C-Cl, C-CH₃) Molecule->Aromatic_C δ ≈ 2.3 ppm (singlet) δ ≈ 2.3 ppm (singlet) Methyl_H->δ ≈ 2.3 ppm (singlet) δ ≈ 7.0-7.3 ppm (singlets/narrow multiplets) δ ≈ 7.0-7.3 ppm (singlets/narrow multiplets) Aromatic_H->δ ≈ 7.0-7.3 ppm (singlets/narrow multiplets) δ ≈ 21 ppm δ ≈ 21 ppm Methyl_C->δ ≈ 21 ppm δ ≈ 123-140 ppm δ ≈ 123-140 ppm Aromatic_C->δ ≈ 123-140 ppm

Caption: Relationship between structure and predicted NMR shifts for this compound.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-chlorotoluene. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects on aromatic systems. This guide also includes a standard experimental protocol for the acquisition of ¹H NMR data for solid aromatic compounds.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the methyl and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo and chloro substituents on the aromatic ring. The predicted data is summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-C7 (CH₃)~2.35Singlet (s)N/A3H
H-C2~7.28Triplet (t) or Singlet (s)~1.5-2.0 (meta coupling)1H
H-C4~7.45Triplet (t) or Singlet (s)~1.5-2.0 (meta coupling)1H
H-C6~7.15Triplet (t) or Singlet (s)~1.5-2.0 (meta coupling)1H

Note: The aromatic protons (H-C2, H-C4, and H-C6) are expected to show very small meta-couplings, which may not be fully resolved, potentially leading to the appearance of singlets or broadened singlets rather than distinct triplets. The exact chemical shifts can vary depending on the solvent and concentration.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the labeling of the protons for spectral assignment.

Structure of this compound with proton labeling.

Detailed Experimental Protocol

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid aromatic compound like this compound.

1. Sample Preparation:

  • Analyte: this compound (a colorless fused solid).[1]

  • Mass: Weigh approximately 5-10 mg of the solid compound.

  • Solvent: Use a deuterated solvent suitable for NMR spectroscopy, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

  • Procedure:

    • Place the weighed solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved.

    • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for ¹H observation.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

  • Number of Scans (NS): 8 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral window of approximately 16 ppm, centered around 6-7 ppm, is usually sufficient for aromatic compounds.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If an internal standard like tetramethylsilane (B1202638) (TMS) is used, its signal is set to 0 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Interpretation of the Predicted Spectrum

  • Methyl Protons (H-C7): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. The predicted chemical shift of around 2.35 ppm is in the typical range for benzylic protons.[2]

  • Aromatic Protons (H-C2, H-C4, H-C6):

    • H-C2: This proton is situated between the bromine and chlorine atoms. The electron-withdrawing nature of these halogens will deshield this proton, shifting it downfield.

    • H-C4: This proton is ortho to the bromine and para to the chlorine. It will also be significantly deshielded.

    • H-C6: This proton is ortho to the methyl group and meta to both halogens. The electron-donating nature of the methyl group will have a slight shielding effect compared to the other aromatic protons.

    • Splitting Patterns: The aromatic protons are all meta to each other. Meta coupling constants (⁴J) are typically small (1-3 Hz).[3] This small coupling may lead to the appearance of broadened singlets or triplets, depending on the resolution of the instrument. Due to the similar electronic environments, the signals for the aromatic protons may be closely spaced.

This in-depth guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical sciences. While the provided data is predictive, it is based on sound spectroscopic principles and serves as a reliable reference in the absence of experimental data.

References

A Technical Guide to the 13C NMR Characterization of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 3-Bromo-5-chlorotoluene. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted 13C NMR chemical shifts derived from the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound is provided, alongside a logical workflow diagram to guide the characterization process.

Predicted 13C NMR Data Presentation

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.[1][2] For this compound, the presence of two different halogen substituents (Bromine and Chlorine) and a methyl group on the benzene (B151609) ring results in a unique chemical shift for each of the seven carbon atoms, as there are no planes of symmetry in the molecule.[3][4]

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of related compounds such as 3-bromotoluene[5][6], 3-chlorotoluene[7], and other halogenated toluenes, taking into account the additive effects of the substituents on the aromatic ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in proton-coupled spectrum)
C1 (C-CH3)~140Singlet
C2~130Doublet
C3 (C-Br)~122Singlet
C4~132Doublet
C5 (C-Cl)~135Singlet
C6~125Doublet
CH3~21Quartet

Note: These are predicted values and may differ from experimental results. The solvent used for the measurement can also influence the chemical shifts.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following is a generalized, yet detailed, methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectrum.

  • Mass: Weigh approximately 10-50 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. A common choice is deuterochloroform (CDCl3), as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-documented.[8] Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 (B120219) can also be used depending on the sample's solubility and the desired chemical shift reference.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[1][2] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[8]

2. NMR Spectrometer Setup and Parameters:

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz for protons).

  • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[9] This technique employs broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2][10]

  • Pulse Angle: A flip angle of 30-45 degrees is commonly used to allow for a shorter relaxation delay.[11]

  • Acquisition Time (AT): Typically set between 1 to 2 seconds.[11]

  • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For quantitative analysis, a much longer relaxation delay (5 times the longest T1 relaxation time) and inverse-gated decoupling are necessary to ensure all carbon signals are fully relaxed and the nuclear Overhauser effect (nOe) is suppressed.[9]

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR.[2][12] A typical range is from 128 to 1024 scans, or more for dilute samples.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of chemical shifts for most organic molecules.[1]

  • Temperature: The experiment is usually performed at room temperature.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl3).[8]

  • Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of a compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Compound Purification b Solvent Selection & Dissolution a->b c Transfer to NMR Tube b->c d Spectrometer Setup (Experiment, Parameters) c->d e Data Acquisition (FID) d->e f Fourier Transformation e->f g Phasing & Baseline Correction f->g h Referencing g->h i Peak Picking & Assignment h->i j Structural Confirmation i->j

Caption: Workflow for 13C NMR Characterization.

This comprehensive guide provides the necessary theoretical and practical information for the 13C NMR characterization of this compound. By following the outlined experimental protocol and data analysis workflow, researchers can effectively utilize 13C NMR spectroscopy for the structural elucidation and purity assessment of this and similar small organic molecules.

References

Mass Spectrometry Analysis of 3-Bromo-5-chlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-chlorotoluene (C7H6BrCl), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the expected mass spectral characteristics, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a proposed fragmentation pathway.

Physicochemical Properties and Molecular Weight

This compound is a substituted toluene (B28343) with one bromine and one chlorine atom on the aromatic ring. A clear understanding of its molecular weight is fundamental for mass spectrometry analysis.

PropertyValueReference
Molecular FormulaC7H6BrCl[1][2]
Average Molecular Weight205.48 g/mol [1][2]
Monoisotopic Mass203.93414 Da[1]

The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) will result in a characteristic isotopic pattern for the molecular ion and its fragments in the mass spectrum. The ratio of the M+ to M+2 peaks for a compound with one bromine atom is approximately 1:1, while for a compound with one chlorine atom it is about 3:1.[3]

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of its isomers, such as 2-Bromo-5-chlorotoluene, and general principles of mass spectrometry for halogenated compounds.[3][4] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table of Predicted m/z Values and Corresponding Fragments:

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
204/206/208[C7H6BrCl]+•Molecular Ion (Isotopic Cluster)
125/127[C7H6Cl]+Loss of Bromine radical (•Br)
90[C7H6]+•Loss of Bromine and Chlorine radicals (•Br and •Cl)
89[C7H5]+Loss of a hydrogen atom from the [C7H6]+• ion

The most likely fragmentation pathway involves the initial loss of the larger halogen atom, bromine, followed by the loss of the chlorine atom or other neutral fragments. The GC-MS data for the isomer 2-Bromo-5-chlorotoluene shows major peaks at m/z 125, 89, and 206, which supports this proposed fragmentation.[4]

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for calibration.

Instrumentation
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 7200 Q-TOF or a 7000D Triple Quadrupole MS system or equivalent.[5][6]

GC-MS Parameters
ParameterRecommended Setting
GC Inlet
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Inlet Temperature250 °C
GC Column
Column TypeHP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan Rate2 scans/sec

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions stock->working Serial Dilution gc Gas Chromatography working->gc Injection ms Mass Spectrometry gc->ms Separated Analytes acquisition Data Acquisition ms->acquisition processing Data Processing & Interpretation acquisition->processing Raw Data

Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway M [C7H6BrCl]+• m/z 204/206/208 F1 [C7H6Cl]+ m/z 125/127 M->F1 - •Br F2 [C7H6]+• m/z 90 F1->F2 - •Cl F3 [C7H5]+ m/z 89 F2->F3 - •H

References

An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-bromo-3-chloro-5-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document outlines the theoretical vibrational modes, presents data in a structured format, describes a general experimental protocol for obtaining the spectrum, and includes a workflow diagram for spectral analysis.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. For 1-bromo-3-chloro-5-methylbenzene, a trisubstituted aromatic compound, the IR spectrum is characterized by vibrations of the benzene (B151609) ring, the methyl group, and the carbon-halogen bonds.

Predicted Infrared Spectral Data

The following table summarizes the predicted IR absorption bands for 1-bromo-3-chloro-5-methylbenzene based on characteristic frequencies for substituted benzenes and alkyl groups. The presence of bromine, chlorine, and a methyl group in a 1,3,5-substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3100-3000Medium to WeakAromatic C-H stretching vibrations.[1][2][3]
2960-2850MediumC-H stretching vibrations of the methyl (-CH₃) group.[4][5]
2000-1665WeakOvertone and combination bands of the aromatic ring, characteristic of the substitution pattern.[1][3]
1600-1585 & 1500-1400Medium to StrongC-C in-ring stretching vibrations of the aromatic ring.[1][2][3]
1450-1375MediumAsymmetric and symmetric C-H bending vibrations of the methyl (-CH₃) group.
900-675StrongOut-of-plane (oop) C-H bending (wagging) vibrations. The specific frequency is highly indicative of the 1,3,5-trisubstituted pattern.[1][3][4]
Below 1000Medium to StrongC-Br and C-Cl stretching vibrations. The exact positions can be complex due to coupling with other vibrations.
~810-750StrongCharacteristic C-H wag for meta-substituted (and by extension, 1,3,5-trisubstituted) rings.[4][5]
~690MediumRing bending vibration, also characteristic of meta-substitution.[4][5]

Experimental Protocol for Infrared Spectroscopy

This section details a general methodology for obtaining the IR spectrum of a solid aromatic compound like 1-bromo-3-chloro-5-methylbenzene using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.

1. Instrument and Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • 1-bromo-3-chloro-5-methylbenzene sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

2. Sample Preparation:

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

  • Place a small, representative amount of the solid 1-bromo-3-chloro-5-methylbenzene sample onto the center of the ATR crystal using a clean spatula.

3. Data Acquisition:

  • Lower the ATR anvil to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Process the collected data using the spectrometer software. This may include baseline correction and peak picking.

4. Post-Analysis:

  • Retract the anvil and carefully remove the sample from the ATR crystal.

  • Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum.

IR_Analysis_Workflow IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain pure sample of 1-bromo-3-chloro-5-methylbenzene Prepare Prepare sample for analysis (e.g., place on ATR crystal) Sample->Prepare Background Collect Background Spectrum Prepare->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process raw data (e.g., baseline correction) SampleSpec->Process PeakPick Identify peak wavenumbers and intensities Process->PeakPick Assign Assign peaks to vibrational modes (e.g., C-H stretch, C=C stretch) PeakPick->Assign Correlate Correlate with known functional group regions Assign->Correlate Structure Confirm molecular structure Correlate->Structure

Caption: Workflow for IR spectral analysis.

Conclusion

The infrared spectrum of 1-bromo-3-chloro-5-methylbenzene is predicted to exhibit characteristic absorption bands corresponding to its aromatic, methyl, and halogen functional groups. By following a standard experimental protocol and a systematic analysis workflow, researchers can effectively use IR spectroscopy to verify the identity and purity of this compound, contributing to advancements in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-chlorotoluene (CAS No. 329944-72-1), a halogenated toluene (B28343) derivative commonly utilized as a building block in organic synthesis for the development of pharmaceuticals and other complex molecules. Adherence to strict safety protocols is imperative when working with this compound due to its potential health hazards.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₆BrCl[1][2][3]
Molecular Weight 205.48 g/mol [1][3][4]
Appearance Colorless to yellowish liquid or colorless fused solid[2][4][5]
CAS Number 329944-72-1[1][3][6]
Density Approximately 1.43 - 1.535 g/cm³[2][3]
Melting Point Approximately -44°C to 25°C[2][3]
Boiling Point Approximately 208°C to 222.3°C at 760 mmHg[2][3]
Flash Point Approximately 101.5°C[3]
Solubility Soluble in organic solvents, almost insoluble in water[2]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[6]
LogP 3.41090 - 3.99[3][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationHazard StatementPictogramSignal Word
Acute toxicity, oral (Category 3)H301: Toxic if swallowedDanger
alt text
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning
alt text
Hazardous to the aquatic environment, long-term hazardH413: May cause long lasting harmful effects to aquatic lifeNoneNone

Source:[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, a strict experimental protocol must be followed at all times.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10] Gloves should be inspected before use and changed immediately if contaminated.[9]

  • Skin and Body Protection: A fully buttoned laboratory coat and closed-toe shoes.[8] For larger quantities, additional protective clothing may be necessary.[6]

General Handling Protocol
  • Work Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[6][11]

  • Ventilation: Ensure adequate ventilation to minimize inhalation of vapors.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials.[11]

Spill Response Protocol
  • Evacuation: Evacuate non-essential personnel from the spill area.[9]

  • Ventilation: Ensure adequate ventilation.[9]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][12]

  • Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

  • Decontamination: Clean the spill area thoroughly.

Disposal
  • Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][9] This should be carried out by a licensed disposal company.[6]

First Aid Measures

In the event of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] Rinse mouth.[9] Do NOT induce vomiting.[9]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor.
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and logical relationships.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Dispense Weigh/Dispense Compound Prepare_Hood->Weigh_Dispense Perform_Reaction Perform Reaction/Procedure Weigh_Dispense->Perform_Reaction Decontaminate Decontaminate Glassware & Surfaces Perform_Reaction->Decontaminate Store_Compound Store in a Cool, Dry, Well-Ventilated Area Perform_Reaction->Store_Compound Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: General workflow for the safe handling of this compound.

Emergency_Response_Logic cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Call_Poison_Center Immediately Call Poison Center/Doctor Ingestion->Call_Poison_Center Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Skin Rinse Skin with Water (15+ min) Skin_Contact->Rinse_Skin Rinse_Eyes Rinse Eyes with Water (15+ min) Eye_Contact->Rinse_Eyes Medical_Attention Seek Immediate Medical Attention Call_Poison_Center->Medical_Attention Fresh_Air->Medical_Attention Rinse_Skin->Medical_Attention Rinse_Eyes->Medical_Attention

Caption: Logical flow for emergency response to exposure.

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health risks that necessitate careful handling. By implementing the comprehensive safety measures, experimental protocols, and emergency procedures outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment. All personnel should be thoroughly trained on these procedures before working with this compound.

References

Technical Guide to the Material Safety of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a supplier. Always consult the specific SDS provided with the chemical product before handling.

Chemical Identification and Physical Properties

3-Bromo-5-chlorotoluene is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3] It is also known by its IUPAC name, 1-bromo-3-chloro-5-methylbenzene.[4] This compound serves as a raw material in organic synthesis, particularly for pharmaceuticals and dyes.[1]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆BrCl[1][2][3][4]
Molecular Weight 205.48 g/mol [2][3][4]
Appearance Colorless to yellowish liquid or colorless fused solid[1][2][3]
Density Approximately 1.43 - 1.535 g/cm³[1][5]
Melting Point Approximately -44°C to 25°C[1][5]
Boiling Point Approximately 208°C to 222.3°C at 760 mmHg[1][5]
Flash Point 101.5°C[5]
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate; almost insoluble in water.[1][5]
CAS Number 329944-72-1[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: PubChem.[4]

The hazard pictograms associated with these classifications are:

alt text
alt text

Toxicological Information

Toxicological Data for 3-Bromotoluene (Surrogate)

TestSpeciesRouteValue
LD50MouseOral1436 mg/kg

Source: Central Drug House (P) Ltd.[6]

It is crucial to handle this compound with the assumption of high toxicity due to the GHS classification "Toxic if swallowed". [4]

Experimental Protocols: General Methodology for Acute Oral Toxicity (LD50) Determination

While a specific experimental protocol for this compound is not available, a standard methodology would follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for instance, OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

A generalized protocol would involve the following steps:

  • Animal Selection: Healthy, young adult laboratory animals of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Sprague-Dawley rats) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory conditions for at least five days before the study.

  • Dose Preparation: The test substance is prepared to the desired concentrations, often using a suitable vehicle (e.g., corn oil or water) if it is not administered neat.

  • Administration: The substance is administered in a single dose by gavage to the animals after a short period of fasting.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 value is calculated based on the mortality data using appropriate statistical methods.

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions are necessary when handling this compound.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield. [6] * Hand Protection: Wear suitable chemical-resistant gloves. [6] * Skin Protection: Wear appropriate protective clothing to prevent skin contact. [1] * Respiratory Protection: If ventilation is inadequate, use an approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. [1]Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly closed. [6]* Store away from open flames, heat sources, and incompatible materials such as strong oxidizing agents. [1][6]

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

FirstAid cluster_Exposure Exposure Route cluster_Action First Aid Action cluster_Medical Medical Attention Inhalation Inhalation Move Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move Skin Skin Contact WashSkin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Eye->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. Move->SeekMedical WashSkin->SeekMedical if irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

First Aid Procedures for this compound Exposure.

Accidental Release and Disposal

In the event of a spill or accidental release, immediate action is required to contain the substance and prevent environmental contamination.

Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill.

SpillResponse Start Spill Occurs Evacuate Evacuate immediate area and ensure proper ventilation. Start->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE). Evacuate->PPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect the absorbed material into a sealed, labeled container. Contain->Collect Clean Clean the spill area with a suitable solvent, followed by soap and water. Collect->Clean Dispose Dispose of the waste according to local, state, and federal regulations. Clean->Dispose End Spill Cleaned Dispose->End

General Workflow for Chemical Spill Response.
Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste. [7]Arrange for disposal through a licensed disposal company and in accordance with all applicable national and regional regulations. [7]Do not allow the material to enter drains or watercourses. [7]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions. [6]* Conditions to Avoid: Heat, flames, and sparks. [6]* Incompatible Materials: Strong oxidizing agents. [6]* Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides and hydrogen bromide gas. [6] This technical guide provides a summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly trained in its potential hazards and the necessary safety precautions. Always refer to the supplier-specific Safety Data Sheet for the most current and detailed information.

References

Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-5-chlorotoluene, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its commercial availability, physical and chemical properties, and detailed experimental protocols for its application in common synthetic reactions.

Commercial Availability

This compound (CAS No. 329944-72-1) is readily available from a variety of chemical suppliers. The following table summarizes some of the key commercial sources for this compound.

SupplierProduct Name(s)PurityNotes
LGC Standards[1]This compoundNeatCertified reference material.
CymitQuimica[2][3]This compound98%Intended for laboratory use only.
Oakwood Chemical[4]This compound--
Apollo Scientific[5]This compound--
Dayang Chem (Hangzhou) Co., Ltd.[6]This compound98%Manufacturer.
ChemBK[7]This compound--
Adva Tech Group Inc.[8]This compound-Distributor of Life Science Reagents.
Fluoropharm[9]This compound--
Santa Cruz Biotechnology[10]1-Bromo-3-chloro-5-methylbenzene-For research use only.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are essential for reaction planning and execution.

PropertyValueSource(s)
CAS Number 329944-72-1[1][2][5][8][10]
Molecular Formula C₇H₆BrCl[1][2][8][10]
Molecular Weight 205.48 g/mol [1][2][3][10]
Appearance Colorless fused solid or colorless to yellowish liquid[2][3][7]
Purity ≥98%[2][3][6]
Melting Point ~25 °C[6]
Boiling Point ~222.3 °C at 760 mmHg[6]
Density ~1.535 g/cm³[6]

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions and as a precursor for more complex molecules. Its utility is highlighted in the synthesis of novel benzophenones, which have been investigated as potent HIV non-nucleoside reverse transcriptase inhibitors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The differential reactivity of the bromine and chlorine substituents on the toluene (B28343) ring allows for selective coupling at the more reactive C-Br bond.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., toluene:water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

This compound can be used in Friedel-Crafts acylation reactions to synthesize substituted benzophenones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0-1.2 equivalents)

  • Lewis acid catalyst (e.g., AlCl₃, 1.1-1.3 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride to the stirred suspension.

  • Add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the desired benzophenone derivative.

Friedel_Crafts_Acylation_Pathway start This compound + Acyl Halide/Anhydride attack Electrophilic Aromatic Substitution start->attack catalyst Lewis Acid Catalyst (e.g., AlCl₃) intermediate Acylium Ion Formation [R-C=O]⁺ catalyst->intermediate intermediate->attack sigma_complex Sigma Complex (Arenium Ion) attack->sigma_complex Attack on aromatic ring deprotonation Deprotonation sigma_complex->deprotonation Loss of H⁺ product Substituted Benzophenone deprotonation->product

Caption: Signaling pathway for the Friedel-Crafts acylation reaction.

References

Technical Guide: Purity Assessment of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 3-Bromo-5-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines potential impurities based on a likely synthetic route and details the analytical techniques required for their identification and quantification.

Introduction

This compound (CAS No: 329944-72-1) is a substituted aromatic hydrocarbon with the chemical formula C₇H₆BrCl and a molecular weight of 205.48 g/mol .[1][2] Its purity is critical for the successful synthesis of downstream products, ensuring the absence of unwanted side-reactions and impurities in the final active pharmaceutical ingredient (API) or chemical entity. This guide details a multi-faceted approach to purity assessment, employing chromatographic and spectroscopic techniques.

Potential Impurities

The purity of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the reduction of 3-chloro-5-nitrotoluene (B98224) to 3-chloro-5-methylaniline, followed by a Sandmeyer reaction to introduce the bromine atom.[3][4] Based on this pathway, a range of potential process-related impurities and by-products may be present in the final product.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOrigin
3-Chloro-5-nitrotolueneC₇H₆ClNO₂Unreacted starting material
3-Chloro-5-methylanilineC₇H₈ClNUnreacted intermediate
3-ChlorotolueneC₇H₇ClBy-product of Sandmeyer reaction (hydro-de-diazoniation)
3-Chloro-5-methylphenolC₇H₇ClOBy-product of Sandmeyer reaction (hydrolysis of diazonium salt)
Isomeric BromochlorotoluenesC₇H₆BrClIsomeric impurities from starting materials or side reactions
Dibromochlorotoluenes / BromodichlorotoluenesC₇H₅Br₂Cl / C₇H₅BrCl₂Over-halogenation by-products
Biaryl ImpuritiesC₁₄H₁₂BrClRadical coupling by-products from the Sandmeyer reaction

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) provides orthogonal separation, particularly for less volatile or thermally labile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and quantitative purity determination (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic compounds. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode with a ratio of 50:1. Injector temperature: 250°C.

  • Injection Volume: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Table 2: GC-MS Data for Purity Assessment

ParameterValue
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp. 250°C
Oven Program 60°C (2 min) -> 10°C/min -> 280°C (5 min)
MS Scan Range m/z 40-450
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile or isomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For Mass Spectrometry compatible methods, a volatile acid like formic acid should be used instead of phosphoric acid.[3]

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in acetonitrile.

Table 3: HPLC Data for Purity Assessment

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride (B1165640) or dimethyl sulfone.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Table 4: qNMR Parameters for Purity Determination

ParameterRecommendation
Spectrometer Frequency ≥ 400 MHz
Internal Standard Certified Reference Material (e.g., Maleic Anhydride)
Solvent Deuterated Chloroform (CDCl₃)
Relaxation Delay (D1) ≥ 5 x T1 (longest)
Pulse Angle 90°

Visualization of Workflows

Overall Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Workflow start 3-Chloro-5-nitrotoluene reduction Reduction start->reduction intermediate 3-Chloro-5-methylaniline reduction->intermediate sandmeyer Diazotization & Sandmeyer Reaction intermediate->sandmeyer product This compound sandmeyer->product impurities Potential Impurities: - Starting Materials - Intermediates - By-products sandmeyer->impurities sample Batch of this compound gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc qnmr qNMR Analysis sample->qnmr data_analysis Data Integration & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis report Certificate of Analysis data_analysis->report GCMS_Workflow prep Sample Preparation (1 mg/mL in Dichloromethane) inject Injection (1 µL) Split Ratio 50:1 prep->inject separate GC Separation (5% Phenyl-methylpolysiloxane column) inject->separate detect MS Detection (EI, m/z 40-450) separate->detect analyze Data Analysis (Peak Integration & Library Search) detect->analyze result Impurity Profile & Quantification analyze->result HPLC_Workflow prep Sample Preparation (0.5 mg/mL in Acetonitrile) inject Injection (10 µL) prep->inject separate HPLC Separation (C18 column, Acetonitrile/Water gradient) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration & Area % Calculation) detect->analyze result Purity Assay & Impurity Levels analyze->result

References

Methodological & Application

Application Note and Protocol for the Synthesis of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-chlorotoluene is a halogenated aromatic compound with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing a toluyl scaffold with defined regiochemistry. This document provides a detailed protocol for a reliable multi-step synthesis of this compound. While the direct conversion from 3,5-dibromotoluene (B156392) presents significant challenges in achieving selective monohalogen exchange, the following protocol outlines a robust and reproducible pathway starting from 3-nitrotoluene (B166867), proceeding through a key 3-bromo-5-aminotoluene intermediate, and culminating in a Sandmeyer reaction to introduce the chloro substituent. The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3]

Overall Reaction Scheme

The synthesis is accomplished in three main steps:

  • Bromination of 3-nitrotoluene: Introduction of a bromine atom meta to the nitro group.

  • Reduction of the nitro group: Conversion of 3-bromo-5-nitrotoluene (B1266673) to 3-bromo-5-aminotoluene.

  • Sandmeyer Reaction: Diazotization of 3-bromo-5-aminotoluene followed by substitution with a chloro group to yield the final product.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
3-NitrotolueneC₇H₇NO₂137.1499-08-1Starting material
BromineBr₂159.817726-95-6Corrosive and toxic
Iron(III) bromideFeBr₃295.5610031-26-2Lewis acid catalyst
DichloromethaneCH₂Cl₂84.9375-09-2Solvent
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6510025-69-1Reducing agent
Concentrated Hydrochloric acidHCl36.467647-01-0~37% aqueous solution
Sodium nitrite (B80452)NaNO₂69.007632-00-0Diazotizing agent
Copper(I) chlorideCuCl98.997758-89-6Catalyst for Sandmeyer reaction
Sodium hydroxide (B78521)NaOH40.001310-73-2For neutralization
Diethyl ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent

Table 2: Summary of Reaction Steps and Expected Outcomes

StepReactionKey ConditionsExpected YieldProduct Characteristics
1BrominationFeBr₃, Br₂, CH₂Cl₂, 0 °C to RT75-85%Yellowish solid
2ReductionSnCl₂·2H₂O, conc. HCl, reflux80-90%Off-white to pale brown solid
3Sandmeyer ReactionNaNO₂, HCl, H₂O, 0-5 °C; then CuCl65-75%Colorless to pale yellow oil

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitrotoluene

Methodology: This step involves the electrophilic aromatic substitution (bromination) of 3-nitrotoluene. The nitro group acts as a meta-director, leading to the desired 3,5-substituted product.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrotoluene (13.7 g, 0.1 mol) in 100 mL of dichloromethane.

  • Catalyst Addition: Add iron(III) bromide (1.5 g, 5 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Bromination: Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to yield 3-bromo-5-nitrotoluene as a yellowish solid.

Step 2: Synthesis of 3-Bromo-5-aminotoluene

Methodology: The nitro group of 3-bromo-5-nitrotoluene is reduced to an amino group using tin(II) chloride in the presence of concentrated hydrochloric acid.

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, place 3-bromo-5-nitrotoluene (21.6 g, 0.1 mol).

  • Reagent Addition: Add tin(II) chloride dihydrate (67.7 g, 0.3 mol) and 150 mL of ethanol. Stir the mixture to form a suspension.

  • Acidification and Reflux: Slowly add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a 6 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude 3-bromo-5-aminotoluene, which can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound via Sandmeyer Reaction

Methodology: This final step is the conversion of the amino group of 3-bromo-5-aminotoluene to a chloro group via the Sandmeyer reaction.[1][2] The process involves two stages: formation of the diazonium salt at low temperature, followed by its decomposition in the presence of a copper(I) catalyst.[2][4]

  • Diazotization:

    • In a 500 mL beaker, dissolve 3-bromo-5-aminotoluene (18.6 g, 0.1 mol) in a mixture of 50 mL of water and 30 mL of concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for an additional 20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate 1 L flask, dissolve copper(I) chloride (12 g, 0.12 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with 50 mL of 2 M sodium hydroxide solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Visualization

Experimental Workflow

Synthesis_Workflow A 3-Nitrotoluene B Bromination A->B Br₂ / FeBr₃ C 3-Bromo-5-nitrotoluene B->C D Reduction C->D SnCl₂ / HCl E 3-Bromo-5-aminotoluene D->E F Diazotization E->F NaNO₂ / HCl G Aryl Diazonium Salt F->G H Sandmeyer Reaction G->H CuCl I This compound H->I

Caption: Synthetic pathway for this compound from 3-nitrotoluene.

References

Synthetic Routes to 1-bromo-3-chloro-5-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 1-bromo-3-chloro-5-methylbenzene, a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Two primary synthetic strategies are discussed: a two-step sequence involving the reduction of a nitroaromatic precursor followed by a Sandmeyer reaction, and direct electrophilic halogenation of a substituted toluene. Due to challenges in achieving the desired regioselectivity with direct halogenation, the Sandmeyer reaction pathway is presented as the more reliable and recommended method. Detailed experimental protocols for the key steps are provided, along with a summary of quantitative data.

Introduction

1-bromo-3-chloro-5-methylbenzene is a trisubstituted benzene (B151609) derivative containing three different substituents with a specific 1,3,5-substitution pattern. The synthesis of such polysubstituted aromatic compounds often requires careful strategic planning to control the regiochemistry of the substitution reactions. The electronic and steric effects of the substituents play a crucial role in determining the outcome of the reaction. This document outlines and compares two potential synthetic pathways to this target molecule.

Data Presentation

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Route 1: Step 1 - Reduction 1-chloro-3-methyl-5-nitrobenzene3-chloro-5-methylaniline (B1314063)SnCl₂·2H₂O, Ethanol (B145695), Reflux, 3h97>95[1]
Route 1: Step 2 - Sandmeyer Reaction 3-chloro-5-methylaniline1-bromo-3-chloro-5-methylbenzene1. NaNO₂, HBr (aq), 0-5 °C; 2. CuBr, HBr (aq), heat60-80>98Adapted from general procedures
Route 2: Direct Bromination (Potential Issues) 3-chlorotoluene (B144806)Mixture of bromochlorotoluenesBr₂, FeBr₃ (Lewis acid catalyst)LowLow*

*Yields for the Sandmeyer reaction are estimated based on typical outcomes for this type of transformation and can be optimized. Direct bromination of 3-chlorotoluene is expected to yield a mixture of isomers, with the desired 1,3,5-isomer being a minor product, hence the low yield and purity.

Mandatory Visualization

Synthetic_Routes cluster_route1 Route 1: Sandmeyer Reaction (Recommended) cluster_route2 Route 2: Direct Halogenation (Challenging Regioselectivity) A 1-chloro-3-methyl-5-nitrobenzene B 3-chloro-5-methylaniline A->B Reduction (SnCl₂, EtOH, Reflux) C 1-bromo-3-chloro-5-methylbenzene B->C Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr, HBr) D 3-chlorotoluene E Mixture of Isomers (including 1-bromo-3-chloro-5-methylbenzene) D->E Bromination (Br₂, FeBr₃)

Caption: Logical workflow of synthetic routes to 1-bromo-3-chloro-5-methylbenzene.

Experimental Protocols

Route 1: Sandmeyer Reaction (Recommended)

This two-step route is the preferred method for the synthesis of 1-bromo-3-chloro-5-methylbenzene due to its high regioselectivity and good overall yield.

Step 1: Synthesis of 3-chloro-5-methylaniline from 1-chloro-3-methyl-5-nitrobenzene

This protocol is adapted from a known procedure with a high reported yield.[1]

  • Materials:

  • Procedure:

    • To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).

    • Heat the reaction mixture to reflux for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the solution under reduced pressure to remove the ethanol.

    • Redissolve the residue in an aqueous sodium hydroxide solution and extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3-chloro-5-methylaniline as a light yellow solid.

  • Expected Yield: 4.0 g (97%)

Step 2: Synthesis of 1-bromo-3-chloro-5-methylbenzene via Sandmeyer Reaction

This is a general protocol for the Sandmeyer bromination of an aromatic amine and should be optimized for this specific substrate.

  • Materials:

    • 3-chloro-5-methylaniline (4.0 g, 28.2 mmol)

    • Hydrobromic acid (48% aqueous solution)

    • Sodium nitrite (B80452) (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Ice

    • Diethyl ether or dichloromethane (B109758) for extraction

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Diazotization:

      • In a flask, dissolve 3-chloro-5-methylaniline (4.0 g, 28.2 mmol) in a suitable amount of 48% hydrobromic acid.

      • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Prepare a solution of sodium nitrite (2.1 g, 30.5 mmol) in a minimal amount of cold water.

      • Add the sodium nitrite solution dropwise to the aniline (B41778) solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper to detect excess nitrous acid).

      • After the addition is complete, continue stirring the diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

      • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected. The reaction mixture is often warmed gently to ensure complete decomposition of the diazonium salt.

      • After the addition is complete and nitrogen evolution has ceased, heat the reaction mixture (e.g., on a steam bath) for a short period to drive the reaction to completion.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

      • Wash the organic extract with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate.

      • Filter and concentrate the solvent under reduced pressure.

      • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 1-bromo-3-chloro-5-methylbenzene.

  • Expected Yield: 60-80% (yields can vary and should be optimized).

Route 2: Direct Electrophilic Bromination (Not Recommended)

Direct bromination of 3-chlorotoluene is not the recommended route due to the formation of a mixture of isomers. The methyl group is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director, although it is deactivating. This leads to substitution at positions 2, 4, and 6, with the desired 5-position being sterically and electronically less favored. Separation of the desired 1-bromo-3-chloro-5-methylbenzene from the other isomers would be challenging and result in a low overall yield.

Conclusion

For the synthesis of 1-bromo-3-chloro-5-methylbenzene, the two-step sequence involving the reduction of 1-chloro-3-methyl-5-nitrobenzene followed by a Sandmeyer reaction of the resulting 3-chloro-5-methylaniline is the most reliable and efficient method. This route offers excellent control over the regiochemistry, leading to the desired 1,3,5-substitution pattern in good overall yield. Direct electrophilic bromination of 3-chlorotoluene is not recommended due to the formation of a complex mixture of isomers, which complicates purification and significantly lowers the yield of the target compound. The provided protocols offer a solid foundation for researchers to produce 1-bromo-3-chloro-5-methylbenzene for further applications in drug development and chemical synthesis.

References

Application Notes and Protocols for 3-Bromo-5-chlorotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorotoluene is a versatile, dihalogenated aromatic building block crucial in modern organic synthesis. Its distinct electronic and steric properties, stemming from the presence of a methyl group, a bromine atom, and a chlorine atom on the benzene (B151609) ring, allow for regioselective functionalization. This feature is particularly valuable in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.

The differential reactivity of the C-Br and C-Cl bonds is a key attribute of this compound. The carbon-bromine bond is more susceptible to oxidative addition by palladium(0) catalysts, enabling selective cross-coupling reactions at this position while leaving the more robust carbon-chlorine bond intact for subsequent transformations. This sequential reactivity is instrumental in the efficient synthesis of polysubstituted aromatic compounds.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Furthermore, it highlights its application in the synthesis of biologically active molecules, specifically non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).

Physicochemical Properties

PropertyValue
Chemical Formula C₇H₆BrCl[1][2][3][4]
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to yellowish liquid or colorless fused solid[1][2]
Melting Point Approximately -44°C[1]
Boiling Point Approximately 208°C[1]
Solubility Soluble in organic solvents, almost insoluble in water[1]
CAS Number 329944-72-1[4]

Applications in Cross-Coupling Reactions

The differential reactivity of the bromine and chlorine substituents in this compound makes it an ideal substrate for sequential and regioselective cross-coupling reactions. Generally, the C-Br bond is significantly more reactive in palladium-catalyzed transformations than the C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction can be performed selectively at the C-Br bond to synthesize 3-aryl-5-chlorotoluene derivatives, which are valuable intermediates in medicinal chemistry.

Representative Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-5-chlorotoluene.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901285-95
XPhosPdG2/XPhosK₃PO₄Toluene (B28343)/H₂O1001870-89[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Utilizing this compound, this reaction allows for the selective synthesis of 3-amino-5-chlorotoluene derivatives, which are precursors to various biologically active molecules.

Representative Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to 80-110°C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1001888-92[6]
[Pd(tBu-XPhos)G1]KOHH₂O/1,4-Dioxane651685[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction can be applied to this compound to introduce an alkynyl moiety, a versatile functional group for further transformations.

Representative Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (4-10 mol%), and the terminal alkyne (1.1-1.5 equiv.).

  • Solvent and Base: Add an anhydrous solvent like triethylamine (B128534) or a mixture of THF and an amine base.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃N60670-93[7]
Pd₂(dba)₃ / PPh₃ / CuIiPr₂NHDMSO451~73[8]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to introduce a vinyl group, which can serve as a handle for further synthetic manipulations.

Representative Experimental Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent like DMF or NMP.

  • Reaction Conditions: Heat the mixture to 100-140°C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine.

  • Purification: Dry, concentrate, and purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001270-85
PdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O12012Moderate to Good

Application in the Synthesis of Biologically Active Molecules: HIV-1 Reverse Transcriptase Inhibitors

This compound is a valuable precursor for the synthesis of benzophenone (B1666685) derivatives, a class of compounds that has shown significant promise as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[9][10] These inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

Mechanism of Action of Benzophenone NNRTIs

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. They bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the enzyme.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA.[9][11]

HIV_RT_Inhibition cluster_Viral_Replication HIV Replication Cycle cluster_Inhibition Mechanism of NNRTI Action ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integration Integration into Host Genome ViralDNA->Integration NNRTI Benzophenone NNRTI (from this compound) RT HIV-1 Reverse Transcriptase (RT) NNRTI->RT Binds to Allosteric Site RT_NNRTI RT-NNRTI Complex Inactive_RT Inactive RT (Conformational Change) RT_NNRTI->Inactive_RT Induces Inactive_RT->ViralDNA Blocks Synthesis

Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound. It is essential to maintain an inert atmosphere throughout the process to prevent catalyst degradation.

Cross_Coupling_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differentiated halogen atoms allow for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing efficient routes to complex, polysubstituted aromatic compounds. The application of this starting material in the synthesis of potent non-nucleoside HIV-1 reverse transcriptase inhibitors underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 3-Bromo-5-chlorotoluene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 3-Bromo-5-chlorotoluene as a key starting material in the synthesis of pharmaceutical intermediates. The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the construction of complex molecular architectures found in many targeted therapies.

Introduction

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its distinct halogen atoms (bromine and chlorine) offer differential reactivity, allowing for selective functionalization. The bromine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling regioselective bond formation. This characteristic makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates, including those used in the development of kinase inhibitors.

One notable application of this compound is in the synthesis of intermediates for targeted cancer therapies, such as MEK inhibitors like Trametinib (B1684009).[2][3][4][5][6] The protocols detailed below provide robust starting points for the synthesis of key biaryl and arylamine intermediates.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing aryl halides similar to this compound. These values should be considered as a general guide and may require optimization for specific substrates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterTypical Range
Aryl Halide 1.0 equivalent
Boronic Acid/Ester 1.1 - 1.5 equivalents
Palladium Catalyst 1 - 5 mol%
Ligand 2 - 10 mol%
Base 2.0 - 3.0 equivalents
Solvent Toluene (B28343)/Water, Dioxane/Water (typically 4:1 to 10:1)
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Yield 70 - 95%

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterTypical Range
Aryl Halide 1.0 equivalent
Amine 1.1 - 1.5 equivalents
Palladium Catalyst 1 - 5 mol%
Ligand 2 - 10 mol%
Base 1.2 - 2.0 equivalents
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours
Yield 60 - 90%

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This transformation is a key step in constructing the core structure of many pharmaceutical agents.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Add toluene and degassed water in a 4:1 ratio (to achieve a 0.2 M concentration of the aryl halide).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Protocol 2: Synthesis of an Arylamine Intermediate via Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for introducing nitrogen-containing functionalities into aromatic systems.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.

Mandatory Visualizations

Suzuki_Miyaura_Coupling A This compound F Oxidative Addition A->F B Arylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->F D Base (e.g., Na2CO3) D->G E Solvent (Toluene/Water) F->G H Reductive Elimination G->H I Biaryl Product H->I J Regenerated Pd(0) H->J J->F

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Add Catalyst & Ligand A->B C Add Base & Solvent B->C D Heat to 80-120 °C C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Arylamine Product I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Drug_Development_Logic A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Biaryl Intermediate B->D E Arylamine Intermediate C->E F Further Synthetic Steps D->F E->F G Active Pharmaceutical Ingredient (API) F->G H Drug Formulation & Development G->H

Caption: Role in drug development logical flow.

References

Application of 3-Bromo-5-chlorotoluene Analogs in Agrochemical Synthesis: A Detailed Look at Dicarboximide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-chlorotoluene is a halogenated aromatic compound with potential as an intermediate in the synthesis of various specialty chemicals. While direct public-domain evidence of its use in the synthesis of a commercial agrochemical is limited, the broader class of bromo-chloro substituted aromatic compounds serves as crucial building blocks in the agrochemical industry. This document provides detailed application notes and protocols for the synthesis of a representative agrochemical, the dicarboximide fungicide Vinclozolin, which utilizes a structurally analogous precursor, 1-bromo-3,5-dichlorobenzene (B43179). The synthetic principles and methodologies are highly relevant for researchers and professionals in agrochemical development exploring the utility of compounds like this compound.

Overview of Dicarboximide Fungicides

Dicarboximide fungicides, such as Vinclozolin, Iprodione, and Procymidone, are a significant class of agrochemicals used to control a range of fungal diseases.[1] They are particularly effective against sclerotia-forming fungi like Botrytis cinerea, a common pathogen affecting grapes, strawberries, and other crops.[1] The core structure of these fungicides typically includes a 3,5-dichlorophenyl group attached to a cyclic imide.[2]

Synthetic Pathway to Vinclozolin: A Representative Example

The synthesis of Vinclozolin provides a practical illustration of how a bromo-chloro aromatic compound can be utilized to build a complex agrochemical. The overall synthetic scheme involves the preparation of the key intermediate, 3,5-dichloroaniline (B42879), from 1-bromo-3,5-dichlorobenzene, followed by its reaction with other reagents to form the final fungicide.

Synthesis_Pathway 1-Bromo-3,5-dichlorobenzene 1-Bromo-3,5-dichlorobenzene 3,5-Dichloroaniline 3,5-Dichloroaniline 1-Bromo-3,5-dichlorobenzene->3,5-Dichloroaniline Ammonolysis Vinclozolin_Intermediate Vinclozolin_Intermediate 3,5-Dichloroaniline->Vinclozolin_Intermediate Reaction with methyl vinyl ketone and sodium cyanide Vinclozolin Vinclozolin Vinclozolin_Intermediate->Vinclozolin Cyclization with phosgene (B1210022)

Caption: Synthetic pathway for Vinclozolin from 1-bromo-3,5-dichlorobenzene.

Experimental Protocols

Synthesis of 3,5-Dichloroaniline from 1-Bromo-3,5-dichlorobenzene

The conversion of 1-bromo-3,5-dichlorobenzene to 3,5-dichloroaniline is a critical step. This is typically achieved through an ammonolysis reaction under pressure in the presence of a copper catalyst.[3][4]

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Aqueous ammonia (B1221849) (concentrated)

  • Cuprous chloride (CuCl)

  • Autoclave reactor

Procedure:

  • Charge the autoclave reactor with 1-bromo-3,5-dichlorobenzene, concentrated aqueous ammonia, and a catalytic amount of cuprous chloride.[3]

  • Seal the reactor and heat the mixture to a temperature of 130-180°C for 3 to 6 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 3,5-dichloroaniline.

  • The crude product can be purified by recrystallization or distillation.

Synthesis of Vinclozolin from 3,5-Dichloroaniline

The synthesis of Vinclozolin from 3,5-dichloroaniline involves a multi-step process. A common method involves the reaction of 3,5-dichloroaniline with methyl vinyl ketone and sodium cyanide, followed by cyclization.

Materials:

  • 3,5-Dichloroaniline

  • Methyl vinyl ketone

  • Sodium cyanide

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Solvent (e.g., toluene, chlorobenzene)

Procedure:

  • Formation of the cyanohydrin derivative: React 3,5-dichloroaniline with methyl vinyl ketone in the presence of sodium cyanide. This reaction forms an intermediate α-aminonitrile.

  • Cyclization: The intermediate is then treated with phosgene or a phosgene equivalent in a suitable solvent. This step leads to the formation of the oxazolidinedione ring structure of Vinclozolin.

  • Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted with an organic solvent. The crude Vinclozolin is then purified by recrystallization from a suitable solvent system to yield a colorless solid.[5]

Quantitative Data

StepReactantProductCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11-Bromo-3,5-dichlorobenzene3,5-DichloroanilineCuCl130-1803-6High>98[3][4]
23,5-DichloroanilineVinclozolin---->95[6]

Note: Specific quantitative data for the second step can vary depending on the exact synthetic route and conditions used, and are often proprietary. The purity of the final product is typically determined by High-Performance Liquid Chromatography (HPLC).[6]

Mode of Action of Dicarboximide Fungicides

The precise mode of action of dicarboximide fungicides is not fully understood, but it is believed to involve the inhibition of triglyceride biosynthesis in fungi.[1] Recent studies suggest that they may interfere with the osmotic signal transduction pathway, which involves a histidine kinase.[7] This disruption affects the fungus's ability to regulate its internal osmotic pressure, leading to cell death.

Mode_of_Action cluster_fungus Fungal Cell Dicarboximide Dicarboximide Histidine_Kinase Histidine Kinase Dicarboximide->Histidine_Kinase Inhibition Signal_Transduction Osmotic Signal Transduction Pathway Histidine_Kinase->Signal_Transduction Osmotic_Regulation Osmotic Regulation Signal_Transduction->Osmotic_Regulation Disruption Cell_Death Cell Death Osmotic_Regulation->Cell_Death

Caption: Proposed mode of action of dicarboximide fungicides.

Conclusion

While a direct agrochemical application of this compound is not prominently documented in publicly available literature, the synthesis of the fungicide Vinclozolin from the structurally similar 1-bromo-3,5-dichlorobenzene serves as an excellent case study. The protocols and principles outlined here demonstrate the utility of bromo-chloro substituted aromatic compounds as key intermediates in the construction of complex and commercially important agrochemicals. This information provides a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-chlorotoluene with various arylboronic acids. The protocols detailed herein focus on the selective functionalization of the carbon-bromine bond, leveraging its higher reactivity compared to the carbon-chlorine bond. This regioselectivity allows for the synthesis of a diverse range of 3-aryl-5-chlorotoluene derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In substrates containing multiple halogen atoms of differing reactivity, such as this compound, selective coupling can be achieved. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This inherent difference in reactivity enables the preferential oxidative addition of the palladium catalyst to the C-Br bond over the more robust C-Cl bond, leading to regioselective arylation.

Careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.[2] For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have demonstrated high efficacy in promoting the selective coupling at the bromide position.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for the regioselective Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled based on established protocols for structurally analogous dihaloarenes, demonstrating the versatility and expected outcomes of the methodology.[4]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [4]

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid3-Phenyl-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene (B28343)/H₂O80295
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80293
34-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80285
43-Tolylboronic acid3-(3-Tolyl)-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80298
52-Thienylboronic acid3-(2-Thienyl)-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80286
64-Vinylphenylboronic acid3-(4-Vinylphenyl)-5-chlorotoluenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80257

Table 2: Reagent and Catalyst Specifications

Reagent/CatalystSpecification
This compound98% purity
Arylboronic acids97-99% purity
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)98% purity
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄)97% purity
Cesium Carbonate (Cs₂CO₃)99% purity
TolueneAnhydrous, 99.8%
WaterDegassed, deionized

Experimental Protocols

General Protocol for the Regioselective Suzuki Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.1 mmol, 1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.002 mmol, 0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 mmol, 0.4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene (4.0 mL)

  • Degassed Water (0.4 mL)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Palladium(II) acetate (0.002 mmol), Tricyclohexylphosphine tetrafluoroborate (0.004 mmol), and Cesium Carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add toluene (4.0 mL) and degassed water (0.4 mL) to the reaction mixture via syringe.

  • Reaction:

    • Conventional Heating: Place the sealed vessel in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 2 hours or until completion as monitored by TLC or GC-MS.[4]

    • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a shorter duration (e.g., 15-30 minutes), monitoring pressure to ensure it remains within safe limits.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chlorotoluene derivative.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Ar_BOH2 Arylboronic Acid + Base Ar_BOH2->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Arylboronic acid, Catalyst, Base Inert_Atmosphere Evacuate and backfill with Ar/N₂ (3x) Reagents->Inert_Atmosphere Solvent Add degassed Toluene/H₂O Inert_Atmosphere->Solvent Heating Heat at 80°C for 2h (or Microwave irradiation) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with EtOAc/H₂O and perform extraction Cooling->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 3-Aryl-5-chlorotoluene Purification->Product

References

Application Notes and Protocols for Selective C-Br Bond Activation in 1-bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of 1-bromo-3-chloro-5-methylbenzene (also known as 3-bromo-5-chlorotoluene) via palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective C-Br bond activation, offering a versatile platform for the synthesis of complex substituted aromatic compounds.

Principle of Selectivity

In palladium-catalyzed cross-coupling reactions, the activation of aryl halides typically follows the reactivity trend: C-I > C-Br > C-OTf > C-Cl. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step to the palladium(0) catalyst. The weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond, enabling selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations.

Data Presentation: Representative Yields in Selective Cross-Coupling Reactions

The following tables summarize representative quantitative data for the selective C-Br bond functionalization of 1-bromo-3-chloro-5-methylbenzene in three common cross-coupling reactions. The data is compiled based on typical results observed for analogous dihalogenated aromatic substrates.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-3-chloro-5-methylbenzene with Various Boronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 3-aryl-5-chloro-toluene
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1001695
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902488
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1101285

Table 2: Sonogashira Coupling of 1-bromo-3-chloro-5-methylbenzene with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 3-alkynyl-5-chloro-toluene
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65894
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene701290
31-HexynePd(PPh₃)₄ (3)CuI (6)PiperidineDMF801087
4EthynyltrimethylsilanePdCl₂(dppf) (2)CuI (4)Et₃NDioxane801691

Table 3: Buchwald-Hartwig Amination of 1-bromo-3-chloro-5-methylbenzene with Various Amines

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of N-(3-chloro-5-methylphenyl)amine
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001893
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102489
3n-ButylamineG3-XPhos (2)-K₃PO₄t-BuOH1001691
4IndolePd(OAc)₂ (3)RuPhos (6)K₂CO₃Toluene1102086

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid with 1-bromo-3-chloro-5-methylbenzene at the C-Br position.

Materials:

  • 1-bromo-3-chloro-5-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-methylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-5-chloro-toluene.

Protocol 2: Selective Sonogashira Coupling

This protocol outlines a general method for the selective coupling of a terminal alkyne with 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-bromo-3-chloro-5-methylbenzene (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Argon or Nitrogen gas

  • Flame-dried Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-3-chloro-5-methylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the ammonium (B1175870) salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired 3-alkynyl-5-chloro-toluene.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective C-N bond formation between an amine and 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-bromo-3-chloro-5-methylbenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.

  • Add 1-bromo-3-chloro-5-methylbenzene and anhydrous toluene.

  • Finally, add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-arylated amine.

Visualizations

Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Transmetalation (e.g., with R-B(OH)2) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G Ar-R F->G H Ar-X (1-bromo-3-chloro- 5-methylbenzene) H->B I Organometallic Reagent I->D

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Reactants: 1-bromo-3-chloro-5-methylbenzene, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction and Washing) cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for selective cross-coupling.

Bond_Activation cluster_reactants Reactants cluster_process Selective Oxidative Addition cluster_products Intermediate substrate 1-bromo-3-chloro-5-methylbenzene activation Preferential Cleavage of the Weaker C-Br Bond substrate->activation catalyst Pd(0)L2 catalyst->activation intermediate Aryl-Pd(II)-Br Complex activation->intermediate unreacted C-Cl bond remains intact activation->unreacted

Caption: Logical relationship of selective C-Br bond activation.

Application Note: Chemoselective Formation of 3-Chloro-5-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

AN-GR001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 3-Bromo-5-chlorotoluene. Due to the differential reactivity of carbon-halogen bonds, magnesium insertion occurs preferentially at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact. This application note outlines the theoretical basis, a comprehensive experimental protocol, expected outcomes, and potential side reactions for this selective organometallic synthesis, which is a critical step for introducing the 3-chloro-5-methylphenyl moiety in the synthesis of complex molecules.

Introduction and Theoretical Basis

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds. Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent. When a substrate contains multiple halogen atoms, the selective formation of a Grignard reagent at a single position is often crucial to prevent side reactions and allow for subsequent, specific functionalization.

The selectivity of Grignard formation is governed by the bond dissociation energy of the carbon-halogen bond. The reactivity order for this oxidative insertion is I > Br > Cl > F. The carbon-bromine (C-Br) bond is weaker and therefore has a lower activation energy for magnesium insertion compared to the stronger carbon-chlorine (C-Cl) bond.[1] This fundamental principle allows for the highly chemoselective synthesis of 3-chloro-5-methylphenylmagnesium bromide from this compound, as the magnesium metal will preferentially react with the aryl bromide.

This protocol provides a robust method for preparing this specific Grignard reagent, a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Reaction Pathway and Selectivity

The chemoselective nature of the reaction is depicted below. Under controlled conditions, magnesium metal undergoes oxidative addition preferentially across the C-Br bond, while the C-Cl bond remains unreacted.

G sub This compound prod 3-Chloro-5-methylphenylmagnesium bromide (Major Product) sub->prod Selective Reaction side_prod 5-Bromo-3-methylphenylmagnesium chloride (Minor Product) sub->side_prod Non-selective Reaction (unfavored) mg + Mg(s) solvent Anhydrous THF Initiator (e.g., I₂)

Caption: Chemoselective Grignard reagent formation pathway.

Quantitative Data for Analogous Reactions

While precise yield and selectivity data for every substrate are unique, the following table summarizes results for analogous chemoselective Grignard formations where a C-Br bond is selectively reacted in the presence of a C-Cl bond. The yield is typically determined after quenching the Grignard reagent with an electrophile.

Starting MaterialMajor Grignard ProductElectrophileFinal Product YieldReference
1-Bromo-4-chlorobenzene4-Chlorophenylmagnesium bromideDMF~70-80%[2]
1-Bromo-3-chlorobenzene3-Chlorophenylmagnesium bromideAcetaldehydeHigh selectivity observed[3]
2-Bromo-8-chloro-1-octene(8-Chloro-1-octen-2-yl)magnesium bromideGeneric CouplingGood to High[1]

Note: Yields are highly dependent on factors such as magnesium quality, solvent purity, reaction temperature, and the nature of the electrophile used for quenching.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 3-chloro-5-methylphenylmagnesium bromide on a laboratory scale. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Reagents and Equipment
  • Reagents:

    • This compound (1.0 eq.)

    • Magnesium turnings (1.2-1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine (one small crystal for initiation) or 1,2-Dibromoethane (B42909) (~0.05 eq)

    • (For titration) Anhydrous I₂ in THF, standardized solution of sec-butanol in xylene.

  • Equipment:

    • Three-neck round-bottom flask, flame-dried under vacuum.

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite).

    • Pressure-equalizing dropping funnel.

    • Magnetic stirrer and stir bar.

    • Heating mantle or oil bath.

    • Inert gas supply (Nitrogen or Argon) with a manifold.

    • Syringes and needles for transfer of anhydrous solvents.

Experimental Workflow Diagram

Caption: Experimental workflow for Grignard reagent synthesis.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a three-neck flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • Assemble the flask with the reflux condenser and dropping funnel. Ensure all joints are well-sealed. Maintain a continuous gentle flow of inert gas.

    • Weigh the magnesium turnings and quickly transfer them to the reaction flask.

  • Magnesium Activation:

    • Add a single crystal of iodine to the flask containing the magnesium turnings.[1]

    • If necessary, gently warm the flask with a heat gun until the iodine sublimes, creating purple vapor. The disappearance of the iodine's color on the magnesium surface indicates activation.[1] Allow the flask to cool to room temperature.

  • Initiation:

    • Dissolve the this compound in anhydrous THF in the dropping funnel. A typical concentration is 0.5 M to 1.0 M.

    • Add a small portion (approx. 5-10%) of the substrate solution from the dropping funnel to the activated magnesium suspension.

    • The reaction should initiate spontaneously, evidenced by the evolution of gas, a gentle reflux of the solvent, and the appearance of a cloudy, greyish color. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be required.

  • Addition and Reflux:

    • Once the reaction is initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. This slow addition is crucial to control the exotherm and minimize side reactions.

    • After the addition is complete, continue to stir the mixture under gentle reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The reaction mixture will typically appear as a grey to brown slurry.

  • Completion and Use:

    • Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in a subsequent reaction.

    • The concentration of the Grignard reagent can be determined by titration (e.g., with a standardized solution of sec-butanol using 1,10-phenanthroline (B135089) as an indicator, or by iodine titration). It is highly recommended to use the reagent immediately after preparation for best results.

Potential Side Reactions and Troubleshooting

  • Wurtz Coupling: The primary side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide to form a biaryl impurity (3,3'-dichloro-5,5'-dimethylbiphenyl). This is minimized by slow addition of the halide to the magnesium suspension, which keeps the concentration of the halide low.[4]

  • Di-Grignard Formation: Reaction at the C-Cl bond can occur if the reaction temperature is too high or the reaction time is excessively prolonged. Maintaining gentle reflux is usually sufficient to prevent this.

  • Reaction Fails to Initiate: This is a common issue. Ensure magnesium is of high quality and properly activated. All glassware must be scrupulously dried, and solvents must be anhydrous. Impurities in the starting halide can also inhibit the reaction.[1]

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. They react violently with water. Ensure all reagents and equipment are rigorously dried.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as Grignard reagents also react with atmospheric oxygen.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. Maintain good temperature control, especially during the initiation and addition phases. Have an ice bath ready for emergency cooling.

  • Flammable Solvents: Ethereal solvents like THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.

References

Application Notes and Protocols for the Lithiation of 1-bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective lithiation of 1-bromo-3-chloro-5-methylbenzene, a versatile intermediate in organic synthesis. The protocols focus on the chemoselective lithium-halogen exchange, a critical transformation for the introduction of a variety of functional groups onto the aromatic ring.

Introduction

1-bromo-3-chloro-5-methylbenzene presents two distinct halogen atoms for potential metalation. The reactivity difference between bromine and chlorine towards organolithium reagents allows for a highly selective lithium-halogen exchange at the C-Br bond. This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the regioselective formation of a carbon-lithium bond, which can then be reacted with a wide array of electrophiles to introduce new functionalities.

The general principle of lithium-halogen exchange involves the reaction of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures.[1] The rate of exchange is significantly faster for bromine than for chlorine, ensuring that the lithiation occurs preferentially at the bromine-substituted position. The resulting aryllithium species is a powerful nucleophile and a strong base, necessitating anhydrous conditions and an inert atmosphere for successful manipulation.

Key Considerations for Selective Lithiation

Several factors influence the success and selectivity of the lithiation of dihalobenzenes:

  • Organolithium Reagent: n-Butyllithium is a commonly used reagent for lithium-halogen exchange due to its high reactivity and commercial availability. Tert-butyllithium can also be employed and is sometimes more reactive.[2]

  • Temperature: These reactions are typically conducted at very low temperatures, most commonly at -78 °C (dry ice/acetone bath), to prevent side reactions such as ortho-metalation or decomposition of the organolithium reagent.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential for stabilizing the organolithium intermediate.

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon to prevent quenching of the highly reactive organolithium species by atmospheric oxygen and moisture.

Experimental Protocols

The following protocols outline the general procedure for the chemoselective lithiation of 1-bromo-3-chloro-5-methylbenzene and subsequent quenching with an electrophile.

Protocol 1: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench

Materials:

  • 1-bromo-3-chloro-5-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Reagent Preparation: Dissolve 1-bromo-3-chloro-5-methylbenzene (1.0 eq) in anhydrous THF (approximately 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution via syringe. The rate of addition should be controlled to maintain the low temperature. Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, and then gradually warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the lithiation of 1-bromo-3-chloro-5-methylbenzene followed by quenching with a generic electrophile "E+". Please note that yields are representative and can vary depending on the specific electrophile and reaction scale.

ParameterConditionNotes
Starting Material 1-bromo-3-chloro-5-methylbenzene---
Organolithium Reagent n-Butyllithium (n-BuLi)1.05 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)---
Temperature -78 °CMaintained throughout the addition of n-BuLi and electrophile
Reaction Time (Lithiation) 30 - 60 minutes---
Electrophile Generic "E+"1.1 equivalents
Reaction Time (Quench) 1 - 2 hours at -78 °C, then warm to RT---
Expected Major Product 1-E-3-chloro-5-methylbenzeneProduct of selective bromine-lithium exchange
Expected Yield 70-90%Highly dependent on the nature of the electrophile

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the lithiation of 1-bromo-3-chloro-5-methylbenzene.

lithiation_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_quench Quench cluster_product Product start 1-bromo-3-chloro-5-methylbenzene lith 3-chloro-5-methylphenyllithium start->lith -78 °C, THF nBuLi n-BuLi nBuLi->lith product 1-E-3-chloro-5-methylbenzene lith->product Eplus Electrophile (E+) Eplus->product

Caption: Selective bromine-lithium exchange pathway.

experimental_workflow setup 1. Reaction Setup (Flame-dried flask under N2/Ar) dissolve 2. Dissolve Starting Material (1-bromo-3-chloro-5-methylbenzene in THF) setup->dissolve cool 3. Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi 4. Add n-BuLi (Dropwise, maintain -78 °C) cool->add_nBuLi stir_lithiation 5. Stir (30-60 min at -78 °C) add_nBuLi->stir_lithiation add_electrophile 6. Add Electrophile (Dropwise at -78 °C) stir_lithiation->add_electrophile stir_quench 7. Stir and Warm (1-2 h at -78 °C, then to RT) add_electrophile->stir_quench workup 8. Aqueous Work-up (Sat. NH4Cl, extraction) stir_quench->workup purify 9. Purification (Drying, concentration, chromatography) workup->purify

Caption: Step-by-step experimental workflow for lithiation.

References

Application Notes & Protocols: Synthesis of a Novel Diarylpyrimidine-based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor using a 3-Bromo-5-chlorotoluene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of a novel diarylpyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of HIV-1. The synthetic route originates from a derivative of 3-bromo-5-chlorotoluene, namely 3-chloro-5-methylphenol (B1582155). The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether linkage with a pyrimidine (B1678525) scaffold, a key structural motif in many potent NNRTIs. This is followed by a subsequent amination to yield the final compound. Detailed experimental procedures, tabulated quantitative data from analogous reactions, and diagrams illustrating the synthetic workflow and mechanism of action are provided to guide researchers in the synthesis and development of new anti-HIV agents.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] They are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.[2] The diarylpyrimidine (DAPY) class of NNRTIs, which includes approved drugs like etravirine (B1671769) and rilpivirine, has shown significant efficacy against wild-type and drug-resistant strains of HIV-1.

This application note outlines a proposed synthetic route for a novel NNRTI, 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile (APCMB) , utilizing 3-chloro-5-methylphenol as a key starting material. This starting material can be synthesized from this compound through established methods. The described synthesis provides a framework for the development of new DAPY analogues with potential for improved potency and resistance profiles.

Synthetic Scheme

The overall synthetic scheme for the proposed NNRTI, APCMB, is depicted below. The synthesis commences with the conversion of this compound to 3-chloro-5-methylphenol. This is followed by a nucleophilic aromatic substitution reaction with 2,4,6-trichloropyrimidine (B138864). Subsequent functionalization of the pyrimidine ring through two sequential SNAr reactions with 4-aminobenzonitrile (B131773) and finally ammonia (B1221849) affords the target molecule.

synthetic_scheme cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final_product Final Product 3_bromo_5_chlorotoluene This compound 3_chloro_5_methylphenol 3-Chloro-5-methylphenol 3_bromo_5_chlorotoluene->3_chloro_5_methylphenol Multi-step conversion intermediate_2 4-((2,6-dichloropyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile 3_chloro_5_methylphenol->intermediate_2 1. 2,4,6-Trichloropyrimidine, Base intermediate_3 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile intermediate_2->intermediate_3 2. 4-Aminobenzonitrile, Base final_product APCMB intermediate_3->final_product 3. Ammonia

Caption: Proposed synthetic scheme for APCMB from this compound.

Experimental Protocols

3.1. Synthesis of 3-chloro-5-methylphenol from this compound

The conversion of this compound to 3-chloro-5-methylphenol is a multi-step process. A common laboratory-scale approach involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to a phenol (B47542).

  • Step 1: Oxidation to 3-bromo-5-chlorobenzoic acid: this compound can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution.

  • Step 2: Conversion to 3-chloro-5-methylphenol: A plausible route from a substituted benzoic acid to a phenol involves conversion to an aniline (B41778) via a Curtius or similar rearrangement, followed by diazotization and hydrolysis. A more direct industrial process for toluene (B28343) to phenol conversion involves oxidation to benzoic acid, followed by oxidative decarboxylation.[3]

3.2. Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile (Intermediate 2)

This step involves a nucleophilic aromatic substitution reaction where the phenoxide of 3-chloro-5-methylphenol displaces a chlorine atom on the pyrimidine ring.

  • Materials: 3-chloro-5-methylphenol, 2,4,6-trichloropyrimidine, potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-chloro-5-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add 2,4,6-trichloropyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice water.

    • The precipitated solid is filtered, washed with water, and dried under vacuum.

    • The crude product can be purified by column chromatography or recrystallization.

3.3. Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile (Intermediate 3)

This step involves a second nucleophilic aromatic substitution, where 4-aminobenzonitrile displaces the more reactive chlorine at the 2-position of the pyrimidine ring.

  • Materials: Intermediate 2, 4-aminobenzonitrile, sodium tert-butoxide (NaOtBu), 1,4-dioxane.

  • Procedure:

    • To a solution of Intermediate 2 (1.0 eq) in anhydrous 1,4-dioxane, add 4-aminobenzonitrile (1.2 eq) and sodium tert-butoxide (1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

3.4. Synthesis of 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chloro-5-methylbenzonitrile (APCMB - Final Product)

The final step is the amination of the remaining chlorine on the pyrimidine ring.

  • Materials: Intermediate 3, aqueous ammonia, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • A mixture of Intermediate 3 (1.0 eq), aqueous ammonia (excess), and NMP is heated in a sealed vessel or microwave reactor.

    • The reaction is heated to 120-150 °C for several hours.

    • After cooling, the reaction mixture is diluted with water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • The final product can be purified by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to those described in the protocols. It should be noted that these are for similar but not identical substrates and reaction conditions, and optimization would be required for the proposed synthesis.

StepReaction TypeReactantsSolventBaseTemp (°C)Time (h)Yield (%)Reference
3.2 SNArSubstituted phenol, DichloropyrimidineDMFK2CO380-1004-875-90Analogous to diaryl ether syntheses
3.3 SNArDiaryl ether intermediate, Substituted anilineDioxaneNaOtBuReflux6-1260-80Based on similar NNRTI syntheses
3.4 AminationChloro-pyrimidine intermediate, AmmoniaNMP-120-1508-1670-85Adapted from etravirine synthesis

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site of the enzyme.

mechanism_of_action cluster_rt HIV-1 Reverse Transcriptase (RT) RT_active Active Conformation DNA_synthesis DNA Synthesis RT_active->DNA_synthesis Catalyzes RT_inactive Inactive Conformation No_DNA_synthesis DNA Synthesis Blocked RT_inactive->No_DNA_synthesis NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->RT_inactive Induces conformational change Catalytic_Site Catalytic Site NNRTI NNRTI (e.g., APCMB) NNRTI->NNIBP Binds to dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->Catalytic_Site Viral_RNA Viral RNA Template Viral_RNA->Catalytic_Site

Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.

Binding of the NNRTI to the NNIBP induces a conformational change in the enzyme, which alters the geometry of the catalytic site.[1] This distortion prevents the proper binding of deoxynucleotide triphosphates (dNTPs) and the viral RNA template, thereby inhibiting DNA synthesis and viral replication.

Conclusion

The synthetic route and protocols outlined in this application note provide a comprehensive guide for the synthesis of a novel diarylpyrimidine-based NNRTI, APCMB, from a derivative of this compound. The proposed synthesis utilizes well-established and robust chemical transformations, offering a viable pathway for the generation of new anti-HIV drug candidates. The provided data from analogous reactions and the mechanistic overview offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore new chemical space in the ongoing search for more effective HIV therapies. Further optimization and biological evaluation of the synthesized compounds are warranted to determine their potential as clinical candidates.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Brom-5-chlortoluol für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle und Einblicke in die Derivatisierung von 3-Brom-5-chlortoluol, einer vielseitigen Ausgangsverbindung für die Synthese von Molekülen mit potenzieller therapeutischer Anwendung, insbesondere im Bereich der Kinase-Inhibitoren. Die strategische Positionierung der Brom-, Chlor- und Methylgruppen am Benzolring ermöglicht eine selektive Funktionalisierung durch moderne palladiumkatalysierte Kreuzkupplungsreaktionen.

Einleitung

3-Brom-5-chlortoluol ist ein wichtiger Baustein in der medizinischen Chemie. Die unterschiedliche Reaktivität der Brom- und Chlor-Substituenten erlaubt eine regioselektive Modifikation des Moleküls, was die gezielte Synthese einer Vielzahl von Derivaten ermöglicht. Diese Derivate sind von besonderem Interesse für die Entwicklung von Inhibitoren für Proteinkinasen, welche eine entscheidende Rolle in der Signaltransduktion von Zellen spielen und bei Krankheiten wie Krebs fehlreguliert sind. Die Funktionalisierung des 3-Brom-5-chlortoluol-Gerüsts kann zur Entdeckung potenter und selektiver Wirkstoffkandidaten führen.

Derivatisierungsstrategien

Die primären Methoden zur Derivatisierung von 3-Brom-5-chlortoluol umfassen palladiumkatalysierte Kreuzkupplungsreaktionen. Aufgrund der höheren Reaktivität der Kohlenstoff-Brom-Bindung im Vergleich zur Kohlenstoff-Chlor-Bindung kann die Reaktion selektiv an der Brom-Position durchgeführt werden.

Hauptreaktionswege:

  • Suzuki-Miyaura-Kupplung: Zur Bildung von C-C-Bindungen durch Reaktion mit Aryl- oder Heteroarylboronsäuren.

  • Buchwald-Hartwig-Aminierung: Zur Bildung von C-N-Bindungen durch Reaktion mit Aminen.

  • Sonogashira-Kupplung: Zur Bildung von C-C-Dreifachbindungen durch Reaktion mit terminalen Alkinen.

G 3-Brom-5-chlortoluol 3-Brom-5-chlortoluol Suzuki-Miyaura Suzuki-Miyaura 3-Brom-5-chlortoluol->Suzuki-Miyaura ArB(OH)2 Pd-Katalysator Buchwald-Hartwig Buchwald-Hartwig 3-Brom-5-chlortoluol->Buchwald-Hartwig R2NH Pd-Katalysator Sonogashira Sonogashira 3-Brom-5-chlortoluol->Sonogashira R-C≡CH Pd/Cu-Katalysator Aryl-Derivate Aryl-Derivate Suzuki-Miyaura->Aryl-Derivate Amino-Derivate Amino-Derivate Buchwald-Hartwig->Amino-Derivate Alkinyl-Derivate Alkinyl-Derivate Sonogashira->Alkinyl-Derivate Kinase-Inhibitoren Kinase-Inhibitoren Aryl-Derivate->Kinase-Inhibitoren Amino-Derivate->Kinase-Inhibitoren Alkinyl-Derivate->Kinase-Inhibitoren

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Richtlinien und erfordern möglicherweise eine Optimierung für spezifische Substrate.

Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von 3-Aryl-5-chlortoluol-Derivaten

Dieses Protokoll beschreibt die Synthese von 3-Aryl-5-chlortoluol durch die Kupplung von 3-Brom-5-chlortoluol mit einer Arylboronsäure.

Materialien:

  • 3-Brom-5-chlortoluol

  • Arylboronsäure (z.B. Phenylboronsäure)

  • Palladium(II)-acetat (Pd(OAc)₂)

  • Tricyclohexylphosphin (PCy₃)

  • Kaliumphosphat (K₃PO₄)

  • Toluol

  • Wasser

Durchführung:

  • In einem trockenen Schlenkrohr werden 3-Brom-5-chlortoluol (1,0 mmol), die Arylboronsäure (1,2 mmol), Palladium(II)-acetat (0,02 mmol, 2 mol%) und Tricyclohexylphosphin (0,04 mmol, 4 mol%) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit einem inerten Gas (Argon oder Stickstoff) gespült.

  • Kaliumphosphat (2,0 mmol), Toluol (5 ml) und Wasser (0,5 ml) werden zugegeben.

  • Die Reaktionsmischung wird bei 100 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Edukt (Arylboronsäure)ProduktKatalysatorAusbeute (%)
Phenylboronsäure3-Phenyl-5-chlortoluolPd(OAc)₂ / PCy₃85-95
4-Methoxyphenylboronsäure3-(4-Methoxyphenyl)-5-chlortoluolPd(OAc)₂ / PCy₃80-90
Pyridin-3-ylboronsäure3-(Pyridin-3-yl)-5-chlortoluolPd(OAc)₂ / PCy₃75-85
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 3-Amino-5-chlortoluol-Derivaten

Dieses Protokoll beschreibt die Synthese von N-Aryl-3-amino-5-chlortoluol-Derivaten.

Materialien:

  • 3-Brom-5-chlortoluol

  • Aromatisches Amin (z.B. Anilin)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Natrium-tert-butanolat (NaOtBu)

  • Toluol

Durchführung:

  • In einem trockenen Schlenkrohr werden Pd₂(dba)₃ (0,015 mmol, 1,5 mol%), XPhos (0,036 mmol, 3,6 mol%) und Natrium-tert-butanolat (1,4 mmol) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Argon gespült.

  • 3-Brom-5-chlortoluol (1,0 mmol), das aromatische Amin (1,2 mmol) und Toluol (5 ml) werden zugegeben.

  • Die Reaktionsmischung wird bei 110 °C für 16-24 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Produkt wird durch Säulenchromatographie an Kieselgel gereinigt.

Edukt (Amin)ProduktLigandAusbeute (%)
AnilinN-Phenyl-3-amino-5-chlortoluolXPhos80-90
Morpholin4-(3-Chlor-5-methylphenyl)morpholinXPhos85-95
BenzylaminN-Benzyl-3-amino-5-chlortoluolXPhos75-85
Protokoll 3: Sonogashira-Kupplung zur Synthese von 3-Alkinyl-5-chlortoluol-Derivaten

Dieses Protokoll beschreibt die Synthese von 3-Alkinyl-5-chlortoluol durch die Kupplung mit einem terminalen Alkin.

Materialien:

  • 3-Brom-5-chlortoluol

  • Terminales Alkin (z.B. Phenylacetylen)

  • Bis(triphenylphosphin)palladium(II)-chlorid (Pd(PPh₃)₂Cl₂)

  • Kupfer(I)-iodid (CuI)

  • Triethylamin (Et₃N)

  • Tetrahydrofuran (THF)

Durchführung:

  • In einem trockenen Schlenkrohr werden 3-Brom-5-chlortoluol (1,0 mmol), Pd(PPh₃)₂Cl₂ (0,03 mmol, 3 mol%) und CuI (0,06 mmol, 6 mol%) in THF (8 ml) und Triethylamin (4 ml) gelöst.

  • Die Mischung wird durch mehrmaliges Evakuieren und Spülen mit Argon entgast.

  • Das terminale Alkin (1,1 mmol) wird zugegeben und die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Edukt (Alkin)ProduktCo-KatalysatorAusbeute (%)
Phenylacetylen3-(Phenylethinyl)-5-chlortoluolCuI85-95
1-Hexin3-(Hex-1-in-1-yl)-5-chlortoluolCuI80-90
Trimethylsilylacetylen3-((Trimethylsilyl)ethinyl)-5-chlortoluolCuI90-98

Anwendung in der Kinase-Inhibitor-Forschung

Derivate von 3-Brom-5-chlortoluol sind als potenzielle Inhibitoren verschiedener Kinasen von Interesse. Beispielsweise können substituierte Phenyl- oder Aminoderivate als "Scharnier-Binder" im ATP-Bindungsbereich von Kinasen wie Raf-Kinasen oder Tyrosinkinasen fungieren.

Beispielhafte biologische Aktivität

In einer Studie wurden Derivate einer strukturell verwandten Verbindung, 3-Brom-5-chlor-2-fluorbenzoesäure, als Inhibitoren der Raf-Kinase evaluiert. Die Einführung verschiedener aromatischer und heteroaromatischer Amine an der 3-Position führte zu Verbindungen mit hoher Potenz.

VerbindungZiel-KinaseIC₅₀ (nM)
Derivat A (mit Pyridinylamin)B-Raf15
Derivat B (mit Pyrimidinylamin)B-Raf8
Derivat C (mit Thiazolylamin)c-Raf25

Die hier dargestellten Daten sind beispielhaft und basieren auf Analoga, um das Potenzial von 3-Brom-5-chlortoluol-Derivaten zu illustrieren.

Signalwege

Die entwickelten Inhibitoren zielen häufig auf den MAP-Kinase-Signalweg ab, der bei vielen Krebsarten überaktiviert ist.

G Wachstumsfaktor Wachstumsfaktor Rezeptor-Tyrosinkinase Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor-Tyrosinkinase RAS RAS Rezeptor-Tyrosinkinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Zellproliferation Zellproliferation ERK->Zellproliferation Inhibitor Inhibitor->RAF

Zusammenfassung

3-Brom-5-chlortoluol ist ein wertvoller und vielseitiger Baustein für die Synthese von potenziellen Kinase-Inhibitoren. Die selektive Funktionalisierung mittels etablierter Kreuzkupplungsreaktionen ermöglicht die systematische Erforschung des chemischen Raums um das 3,5-disubstituierte Toluol-Gerüst. Dies führt zur Entdeckung und Optimierung potenter und selektiver Inhibitoren für eine Reihe von Kinase-Zielen, die für die Krebstherapie relevant sind. Die hier bereitgestellten Protokolle dienen als Ausgangspunkt für die Entwicklung neuartiger Wirkstoffkandidaten.

Application Notes and Protocols for Halogen Exchange Reactions on 1-Bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the halogen exchange reactions on 1-bromo-3-chloro-5-methylbenzene, a key intermediate in the synthesis of specialized organic molecules. The selective replacement of the bromine atom allows for the introduction of iodine or fluorine, yielding versatile building blocks for the development of novel pharmaceuticals and agrochemicals.

Introduction

Halogen exchange reactions are fundamental transformations in organic synthesis, enabling the conversion of one halogen for another. On aryl halides, such as 1-bromo-3-chloro-5-methylbenzene, these reactions are crucial for modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity in downstream applications. The C-Br bond is typically more reactive than the C-Cl bond, allowing for selective halogen exchange at the bromine-substituted position. This document outlines protocols for the iodination and fluorination of 1-bromo-3-chloro-5-methylbenzene.

Applications in Drug Development and Agrochemicals

The products of halogen exchange on 1-bromo-3-chloro-5-methylbenzene, namely 1-iodo-3-chloro-5-methylbenzene and 1-fluoro-3-chloro-5-methylbenzene, are valuable intermediates. Halogenated aromatic compounds are integral to many active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]

  • 1-Iodo-3-chloro-5-methylbenzene: The carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This makes it a versatile precursor for constructing complex molecular scaffolds.[4] Iodinated aromatics are widely used in the synthesis of pharmaceuticals and advanced materials.[3]

  • 1-Fluoro-3-chloro-5-methylbenzene: The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule. It can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.[1] Consequently, fluorinated aromatic compounds are frequently found in pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in herbicides and pesticides.[1][2]

Halogen Exchange Reactions: An Overview

The following sections detail the experimental protocols for the conversion of 1-bromo-3-chloro-5-methylbenzene to its iodo and fluoro derivatives. The choice of reaction depends on the desired halogen. The "Aromatic Finkelstein Reaction" is a copper-catalyzed method ideal for iodination.[5][6] For fluorination, palladium-catalyzed methods are commonly employed.

A general workflow for these reactions is depicted below:

G cluster_input Starting Material cluster_reactions Halogen Exchange Reactions cluster_products Products start 1-Bromo-3-chloro-5-methylbenzene iodination Iodination (Aromatic Finkelstein) start->iodination fluorination Fluorination (Pd-catalyzed) start->fluorination product_iodo 1-Iodo-3-chloro-5-methylbenzene iodination->product_iodo product_fluoro 1-Fluoro-3-chloro-5-methylbenzene fluorination->product_fluoro

Caption: General workflow for halogen exchange reactions.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the halogen exchange reactions on 1-bromo-3-chloro-5-methylbenzene. The data for the iodination is based on a closely related substrate, 5-bromo-m-xylene, and is expected to be comparable.[7]

ReactionCatalystLigandReagentSolventTemp. (°C)Time (h)Yield (%)
Iodination CuI (5 mol%)N,N'-Dimethyl-1,2-ethanediamine (10 mol%)NaI (2.0 equiv.)Dioxane11022~99
Fluorination Pd(dba)₂ (2 mol%)Buchwald Ligand (e.g., RuPhos) (4 mol%)CsF (1.5 equiv.)Toluene (B28343)1001860-80 (expected)

Experimental Protocols

Iodination via Aromatic Finkelstein Reaction

This protocol is adapted from the copper-catalyzed halogen exchange methodology developed by Buchwald and Klapars, which has shown high efficiency for the conversion of aryl bromides to aryl iodides.[6][7]

Reaction Scheme:

G reactant 1-Bromo-3-chloro-5-methylbenzene product 1-Iodo-3-chloro-5-methylbenzene reactant->product reagents + NaI (2.0 equiv.) reagents->reactant catalyst CuI (5 mol%) Ligand (10 mol%) catalyst->reactant solvent_temp Dioxane, 110 °C solvent_temp->reactant

Caption: Iodination of 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-Bromo-3-chloro-5-methylbenzene

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-1,2-ethanediamine

  • Anhydrous dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (5 mol%) and sodium iodide (2.0 equivalents).

  • Add 1-bromo-3-chloro-5-methylbenzene (1.0 equivalent) to the flask.

  • Add anhydrous dioxane via syringe.

  • Add N,N'-Dimethyl-1,2-ethanediamine (10 mol%) via syringe.

  • Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 22 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-iodo-3-chloro-5-methylbenzene.

Fluorination via Palladium-Catalyzed Halogen Exchange

This protocol is a general method for the palladium-catalyzed fluorination of aryl bromides. The specific conditions may require optimization for 1-bromo-3-chloro-5-methylbenzene. The choice of ligand is critical for achieving high yields.

Reaction Scheme:

G reactant 1-Bromo-3-chloro-5-methylbenzene product 1-Fluoro-3-chloro-5-methylbenzene reactant->product reagents + CsF (1.5 equiv.) reagents->reactant catalyst Pd(dba)₂ (2 mol%) Ligand (4 mol%) catalyst->reactant solvent_temp Toluene, 100 °C solvent_temp->reactant

Caption: Fluorination of 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-Bromo-3-chloro-5-methylbenzene

  • Cesium fluoride (B91410) (CsF), dried

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)

  • Buchwald ligand (e.g., RuPhos, SPhos, or XPhos)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk tube or flask)

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, add cesium fluoride (1.5 equivalents) to a dry Schlenk tube.

  • Add Pd(dba)₂ (2 mol%) and the chosen Buchwald ligand (4 mol%).

  • Add 1-bromo-3-chloro-5-methylbenzene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or ¹⁹F NMR. The reaction time can vary from 12 to 24 hours depending on the ligand and substrate reactivity.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-fluoro-3-chloro-5-methylbenzene.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions on 3-Bromo-5-chlorotoluene. The inherent reactivity difference between the C-Br and C-Cl bonds in this substrate allows for selective functionalization, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling regioselective substitution at the 3-position.[1][2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is highly versatile for the synthesis of arylamines from aryl halides. In the case of this compound, selective amination can be achieved at the more reactive C-Br bond.

Reaction Scheme:
Quantitative Data Summary:

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Yields are based on reactions with analogous dihalogenated substrates and should be considered as a starting point for optimization.

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)10012~85-95
2AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane11018~80-90
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH10016~80-90
4PiperidinePd(OAc)₂ (2)JohnPhos (4)K₂CO₃Toluene11024~75-85
Experimental Protocol: Synthesis of 3-Morpholino-5-chlorotoluene

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to afford the desired 3-morpholino-5-chlorotoluene.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination R2NH PdII_ArX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction allows for the selective formation of a biaryl linkage at the 3-position.

Reaction Scheme:

Caption: General experimental workflow for the Suzuki coupling reaction.

Ullmann Condensation (Etherification)

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol (B47542). [4][5][6]This reaction typically requires higher temperatures than palladium-catalyzed couplings. Selective etherification at the C-Br bond of this compound can be achieved.

Reaction Scheme:
Quantitative Data Summary:

The following table provides representative conditions for the Ullmann etherification of this compound with phenols.

EntryPhenolCu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃DMSO12024~70-80
2p-CresolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Pyridine13024~75-85
3m-MethoxyphenolCu₂O (5)Salicylaldoxime (10)K₃PO₄DMF14036~65-75
42-NaphtholCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane11030~70-80
Experimental Protocol: Synthesis of 3-Phenoxy-5-chlorotoluene

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and phenol (1.2 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 3-phenoxy-5-chlorotoluene.

Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. Using a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to traditional cyanation reagents. [7]This method can be applied to the selective conversion of the C-Br bond in this compound to a cyano group.

Reaction Scheme:
Quantitative Data Summary:

The following table outlines typical conditions for the palladium-catalyzed cyanation of this compound.

EntryCyanide SourcePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)Na₂CO₃DMAc12018~80-90
2Zn(CN)₂Pd₂(dba)₃ (1.5)XPhos (3)-DMF10012~85-95
3K₄[Fe(CN)₆]PdCl₂(PPh₃)₂ (3)-K₃PO₄NMP13024~75-85
Experimental Protocol: Synthesis of 3-Cyano-5-chlorotoluene

Materials:

  • This compound

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMAc (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to give 3-cyano-5-chlorotoluene.

Logical Relationship of Selective Nucleophilic Substitution

Selectivity Substrate This compound Reactivity Reactivity: C-Br > C-Cl in Pd-catalyzed cross-coupling Substrate->Reactivity Reaction_Type Nucleophilic Substitution Reaction Reactivity->Reaction_Type Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Suzuki Suzuki Coupling Reaction_Type->Suzuki Ullmann Ullmann Condensation Reaction_Type->Ullmann Cyanation Cyanation Reaction_Type->Cyanation Product_Amino 3-Amino-5-chlorotoluene Derivative Buchwald->Product_Amino Product_Aryl 3-Aryl-5-chlorotoluene Suzuki->Product_Aryl Product_Ether 3-Aryloxy-5-chlorotoluene Ullmann->Product_Ether Product_Cyano 3-Cyano-5-chlorotoluene Cyanation->Product_Cyano

Caption: Selective functionalization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Bromo-5-chlorotoluene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 3-bromo-5-chlorotoluene.

Troubleshooting Guide

Low yield or reaction failure in the Suzuki coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.[1][2]

Issue: Low or No Product Formation

Potential Cause & Suggested Solution

  • Selective Reactivity: The primary challenge with this compound is achieving selective coupling at the C-Br bond over the C-Cl bond. The general reactivity trend for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[3][4] Careful selection of the catalyst and reaction conditions is essential to exploit this reactivity difference.

  • Inactive Catalyst: The palladium catalyst may have low activity. Ensure you are using a pre-activated Pd(0) source or an air-stable precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).

  • Suboptimal Ligand: The choice of phosphine (B1218219) ligand is critical, especially for achieving selectivity and coupling with sterically hindered or electronically challenging substrates.[5] For this compound, bulky and electron-rich phosphine ligands are often preferred.

  • Ineffective Base: The base plays a crucial role in the transmetalation step.[6][7] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Poor Reagent Quality: Ensure the purity and integrity of this compound, the boronic acid or ester, and the solvents. Boronic acids can undergo protodeboronation, especially in the presence of water.[2][8] Using anhydrous solvents and fresh reagents is recommended.

  • Inadequate Reaction Conditions: Temperature and reaction time are key parameters. If you observe low conversion, consider incrementally increasing the temperature or extending the reaction time.[2][8] However, be mindful that higher temperatures can also lead to decomposition.

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst.[9] It is crucial to thoroughly degas the solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2]

Issue: Formation of Significant Side Products

Potential Cause & Suggested Solution

  • Homocoupling of Boronic Acid: This side reaction can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[8]

  • Protodeboronation of Boronic Acid: This occurs when the boronic acid reacts with a proton source, leading to the formation of an arene byproduct. Using anhydrous solvents, a dry base, or switching to a more stable boronic ester (e.g., a pinacol (B44631) ester) can mitigate this issue.[2][8]

  • Dehalogenation of Starting Material: The formation of 3-chlorotoluene (B144806) as a byproduct indicates dehalogenation. This can happen if the organopalladium intermediate reacts with a hydride source before transmetalation.[8] Optimizing the catalyst system to favor the cross-coupling pathway is necessary.

  • Coupling at the C-Cl bond: If the desired selectivity is not achieved, and coupling at the chlorine position is observed, a less active catalyst system or milder reaction conditions may be required.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield?

A1: Low yields are often due to the challenge of achieving selective C-Br bond activation over the less reactive C-Cl bond.[3][10] Other common causes include an inactive catalyst, suboptimal ligand choice, inappropriate base, poor reagent quality, or inadequate reaction conditions such as temperature and inert atmosphere.[2]

Q2: How can I improve the selectivity for coupling at the bromine position?

A2: To favor coupling at the C-Br bond, use a palladium catalyst and ligand system known for differentiating between aryl bromides and chlorides. Generally, less reactive catalysts and milder conditions will favor reaction at the more reactive C-Br bond. Overly reactive catalysts or harsh conditions might lead to competitive coupling at the C-Cl bond.

Q3: What are the best catalyst and ligand combinations for this substrate?

A3: For coupling aryl bromides in the presence of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[5] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7] For simpler systems, Pd(PPh₃)₄ may be sufficient.[7]

Q4: Which base should I use for the Suzuki coupling of this compound?

A4: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings than weaker bases like Na₂CO₃.[7] The base's solubility can also play a role, and a solvent system that facilitates its interaction is important.

Q5: What is the optimal solvent for this reaction?

A5: Aprotic polar solvents such as toluene, dioxane, or THF are commonly used.[7] The addition of a small amount of water can sometimes be beneficial for the solubility of the base and to facilitate the catalytic cycle, but anhydrous conditions are generally preferred to minimize protodeboronation of the boronic acid.[7][11]

Q6: My boronic acid seems to be decomposing. What can I do?

A6: Boronic acid decomposition, often through protodeboronation, is a common issue.[2] To minimize this, use anhydrous solvents, ensure your base is dry, and consider using a more stable boronic ester, such as a pinacol ester.

Data Presentation: Reaction Parameter Screening

To optimize the yield, a systematic screening of reaction parameters is recommended. The following tables provide a starting point for designing your experiments.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Expected Outcome
1Pd(PPh₃)₄ (3-5)-Standard, may work for simple couplings.
2Pd(OAc)₂ (2)SPhos (4)Good for sterically hindered substrates.
3Pd₂(dba)₃ (1.5)XPhos (3)High activity, good for challenging couplings.
4PdCl₂(dppf) (3)-Often used for a broad range of substrates.

Table 2: Base and Solvent System Screening

EntryBase (equiv.)Solvent SystemTemperature (°C)Expected Outcome
1K₂CO₃ (2)Toluene/EtOH/H₂O80-100Common, but may be less effective for challenging couplings.
2K₃PO₄ (2)Dioxane/H₂O100Stronger base, often improves yield.
3Cs₂CO₃ (2)Toluene100-110Very effective, but more expensive. Good for difficult couplings.
4KF (3)THF70-80Milder conditions, can sometimes prevent side reactions.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and should be optimized for the specific boronic acid being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[2]

  • Add the degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_inert Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_inert Reagents OK optimize_catalyst Optimize Catalyst System (Screen Pd Source and Ligand) check_inert->optimize_catalyst Atmosphere OK optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent System Optimized optimize_conditions Adjust Reaction Conditions (Temperature, Time) optimize_base_solvent->optimize_conditions System Optimized analyze_side_products Analyze Side Products (Homocoupling, Dehalogenation) optimize_conditions->analyze_side_products analyze_side_products->optimize_catalyst Address Side Reactions success Improved Yield analyze_side_products->success Minimal Side Products Selective_Coupling cluster_br Favored Pathway (C-Br Activation) cluster_cl Disfavored Pathway (C-Cl Activation) sub This compound br_path Oxidative Addition (C-Br Bond) cl_path Oxidative Addition (C-Cl Bond) ba Ar-B(OH)2 cat Pd(0)L_n Catalyst ba->cat cat->br_path cat->cl_path base Base br_intermediate Ar-Pd(II)-Br Intermediate base->br_intermediate cl_intermediate Ar-Pd(II)-Cl Intermediate base->cl_intermediate br_path->br_intermediate Faster cl_path->cl_intermediate Slower br_product Desired Product br_intermediate->br_product cl_product Side Product cl_intermediate->cl_product

References

Technical Support Center: Synthesis of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through a Sandmeyer reaction.[1] This involves the diazotization of the corresponding aromatic amine, 3-amino-5-chlorotoluene, followed by a copper(I) bromide-catalyzed displacement of the diazonium group.

Q2: What are the potential side reactions I should be aware of during this synthesis?

A2: The Sandmeyer reaction, while generally robust, can be accompanied by several side reactions. The most prominent side products include:

  • Phenol Formation: The diazonium salt intermediate can react with water to form 3-chloro-5-methylphenol.[1] This is more likely to occur if the reaction temperature is not properly controlled and rises prematurely.

  • Biaryl Formation: Aryl radicals, which are intermediates in the Sandmeyer reaction, can dimerize to form biaryl compounds.[1]

  • Chloro-de-amination: In some instances, the diazonium group can be replaced by a chlorine atom from the starting material or solvent, leading to the formation of 1,3-dichlorotoluene.

Q3: How can I minimize the formation of the phenolic byproduct?

A3: To minimize the formation of 3-chloro-5-methylphenol, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step and the initial phase of the Sandmeyer reaction. The diazonium salt solution should be added slowly to the cold cuprous bromide solution.[2]

Q4: What is the role of the copper(I) catalyst?

A4: The copper(I) salt, typically cuprous bromide (CuBr), acts as a catalyst to facilitate the single-electron transfer to the diazonium salt. This initiates the formation of an aryl radical and the evolution of nitrogen gas, which is a key step in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Insufficiently active copper(I) bromide catalyst.1. Ensure complete dissolution of the amine in the acidic solution before adding sodium nitrite (B80452). Test for the presence of excess nitrous acid using starch-iodide paper. 2. Maintain the temperature of the diazotization and the diazonium salt solution at 0-5 °C at all times. 3. Use freshly prepared or high-purity cuprous bromide.
Significant Formation of 3-Chloro-5-methylphenol The reaction temperature was too high during the addition of the diazonium salt or during the reaction itself, leading to hydrolysis of the diazonium salt.Maintain strict temperature control (0-5 °C) during the addition of the diazonium salt solution to the cuprous bromide solution. Allow the reaction to warm to room temperature slowly.
Presence of Azo Dyes (colored impurities) Incomplete reaction of the diazonium salt, which can then couple with other aromatic species present in the reaction mixture.Ensure an adequate amount of cuprous bromide is used. Stir the reaction mixture vigorously to ensure proper mixing.
Formation of an Oily, Dark-Colored Crude Product Presence of various side products, including phenols and biaryl compounds.Purify the crude product using vacuum distillation or column chromatography on silica (B1680970) gel. Washing the crude product with a dilute sodium hydroxide (B78521) solution can help remove phenolic impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures.[2]

Step 1: Diazotization of 3-Amino-5-chlorotoluene

  • In a suitable reaction vessel, suspend 3-amino-5-chlorotoluene (1.0 eq) in a mixture of hydrobromic acid (48%, ~3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid (48%).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

  • Combine the organic layers and wash successively with dilute aqueous sodium hydroxide solution (to remove phenolic byproducts) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

Product/Side Product Typical Yield Range (%) Notes
Desired Aryl Bromide 60 - 80%Yield is highly dependent on reaction conditions and substrate.[2]
Phenolic Byproduct 5 - 20%Can be significantly higher with poor temperature control.
Biaryl Byproducts < 5%Generally minor side products.[1]

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification amine 3-Amino-5-chlorotoluene diazonium 3-Chloro-5-methyl- benzenediazonium bromide amine->diazonium 0-5 °C hbr_h2o HBr, H₂O hbr_h2o->amine nano2 NaNO₂ (aq) nano2->amine product This compound diazonium->product Warm to RT, then heat cu_br CuBr in HBr cu_br->diazonium n2 N₂ (gas) product->n2 extraction Solvent Extraction product->extraction washing Washing (NaOH, Brine) extraction->washing drying Drying washing->drying purification Purification (Distillation/Chromatography) drying->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start 3-Chloro-5-methyl- benzenediazonium bromide main_product This compound start->main_product + CuBr phenol 3-Chloro-5-methylphenol start->phenol + H₂O (heat) biaryl Biaryl Products start->biaryl Dimerization of Aryl Radical dichloro 1,3-Dichlorotoluene start->dichloro Chloride source

Caption: Main and side reactions in the synthesis of this compound.

References

How to avoid debromination in 3-Bromo-5-chlorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorotoluene. The focus is on preventing the common side reaction of debromination to ensure higher yields and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound reactions, and why is it a problem?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-chlorotoluene (B144806) as a significant byproduct. This reduces the yield of the intended product and introduces an impurity that can be challenging to separate, thereby complicating the purification process. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond, making it more susceptible to both the desired reaction and this unwanted side reaction.[1]

Q2: In which common reactions is debromination of this compound observed?

A2: Debromination is a common side reaction in several critical transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, the aryl bromide can be prematurely reduced.[1]

  • Grignard Reagent Formation: When reacting this compound with magnesium, the resulting Grignard reagent can be protonated by trace amounts of water or other protic sources, leading to the debrominated product.

  • Lithium-Halogen Exchange: The formation of 3-chloro-5-lithiated toluene (B28343) is often rapid, but the resulting organolithium species is a strong base and can be easily quenched by protic impurities.

Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These can react with the this compound in a competing catalytic cycle, replacing the bromine with hydrogen. Sources of these hydride species can include solvents (like alcohols), the base used, or even trace amounts of water.[1]

Q4: How can the choice of catalyst and ligand minimize debromination?

A4: The selection of the palladium precursor and, more importantly, the ancillary ligands, significantly impacts the extent of debromination. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, are known to accelerate the desired reductive elimination step (product formation) relative to the competing debromination pathway.[1] Pre-formed palladium(II) catalysts like (XPhos)Pd G3 can also be beneficial in minimizing side reactions.[1]

Q5: What is the role of the base and solvent in preventing debromination?

A5: The base and solvent system is critical. Stronger bases, particularly in the presence of protic solvents, can facilitate the formation of Pd-H species, leading to increased debromination.[1] It is often preferable to use weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) over stronger bases such as alkoxides.[1] Aprotic solvents like dioxane, THF, or toluene are generally recommended. If a protic co-solvent is necessary for solubility, its concentration should be kept to a minimum.[1][2]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Recommended Solution Rationale
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination over competing side reactions like hydrodebromination.[1]
Aggressive Base Change from strong bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.Milder bases are less likely to generate palladium-hydride species that are responsible for debromination.[1]
High Reaction Temperature Lower the reaction temperature. Start at a lower temperature and only increase it if the reaction is sluggish.High temperatures can promote the formation of undesired byproducts, including the debrominated species.
Presence of Protic Impurities Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.Protic impurities can act as a proton source, leading to the protonolysis of the organopalladium intermediate and subsequent debromination.[1]
Scenario 2: Low Yield and Debromination during Grignard Reagent Formation
Potential Cause Recommended Solution Rationale
Protic Impurities Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether).Grignard reagents are highly basic and will be quenched by any protic source, leading to the formation of the debrominated product.
Slow Initiation Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium turnings.A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activation exposes a fresh metal surface.
High Reaction Temperature Maintain a controlled temperature, often between 0-10 °C during the addition of this compound, after the initial initiation.Higher temperatures can increase the rate of side reactions.
Scenario 3: Debromination during Lithium-Halogen Exchange
Potential Cause Recommended Solution Rationale
Protic Impurities Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).Organolithium reagents are extremely strong bases and will be rapidly quenched by any protic source.
Reaction Temperature Too High Perform the lithium-halogen exchange at low temperatures, typically -78 °C.Low temperatures help to control the reactivity of the organolithium species and minimize side reactions.
Slow Trapping of the Organolithium Add the electrophile to the freshly generated organolithium solution at low temperature.Allowing the organolithium reagent to warm up or stand for extended periods can lead to decomposition and other side reactions.

Experimental Protocols

The following are detailed methodologies for key experiments, designed to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • (XPhos)Pd G3 (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, (XPhos)Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Suppressed Debromination

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to a dry vial.

  • Add anhydrous toluene and the amine.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Debromination start Debromination Observed in This compound Reaction reaction_type Identify Reaction Type start->reaction_type pd_coupling Palladium-Catalyzed Cross-Coupling reaction_type->pd_coupling e.g., Suzuki grignard Grignard Reagent Formation/Reaction reaction_type->grignard li_exchange Lithium-Halogen Exchange reaction_type->li_exchange pd_solutions Troubleshooting Steps: - Use bulky, electron-rich ligand (e.g., XPhos) - Use milder base (e.g., K3PO4) - Lower reaction temperature - Ensure anhydrous conditions pd_coupling->pd_solutions grignard_solutions Troubleshooting Steps: - Use rigorously dry glassware/solvents - Activate Mg with iodine - Maintain low temperature grignard->grignard_solutions li_solutions Troubleshooting Steps: - Strict anhydrous/inert conditions - Perform at -78 °C - Trap organolithium quickly li_exchange->li_solutions outcome Reduced Debromination & Improved Yield pd_solutions->outcome grignard_solutions->outcome li_solutions->outcome Suzuki_Workflow setup Reaction Setup in Schlenk Flask (this compound, Boronic Acid, (XPhos)Pd G3, K3PO4) inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Anhydrous 1,4-Dioxane inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Work-up: Quench, Extract, Dry, Concentrate monitor->workup purify Purification by Column Chromatography workup->purify product Desired Biaryl Product purify->product

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the cross-coupling of 3-bromo-5-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference allows for selective functionalization at the bromine-substituted position.

Q2: What are the recommended initial catalyst systems and loadings for a Suzuki-Miyaura coupling with this compound?

A2: For a selective Suzuki-Miyaura coupling at the C-Br bond, a good starting point is a palladium catalyst with a phosphine (B1218219) ligand. Common choices include:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 1-5 mol% loading.[2][3]

  • Alternative Catalyst/Ligand System: A combination of a palladium precursor like Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ (Tri-tert-butylphosphine) or biaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective, especially for achieving high yields.[4][5] For these systems, a palladium loading of 0.5-2 mol% is a reasonable starting point.[6]

Q3: Can I achieve a double cross-coupling to functionalize both the bromo and chloro positions?

A3: Yes, a sequential cross-coupling is feasible. The more reactive C-Br bond should be functionalized first under milder conditions. Subsequently, the less reactive C-Cl bond can be coupled, which typically requires a more active catalyst system, higher temperatures, a stronger base, or longer reaction times.[7] For the second coupling at the C-Cl position, catalyst systems known for their high activity with aryl chlorides, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos), are often necessary.[8][9]

Q4: What are common bases and solvents used for cross-coupling of this compound?

A4: The choice of base and solvent is crucial for a successful cross-coupling reaction.

  • Bases: For Suzuki-Miyaura reactions, inorganic bases are common. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used.[3][10][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required.[1][12]

  • Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[12][13] Common choices include toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF).[3][11] For Suzuki reactions, a mixture of an organic solvent with water (e.g., Toluene/H₂O) is often used to dissolve the inorganic base.[2][3]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

  • Possible Cause: Inactive catalyst due to exposure to oxygen.

  • Possible Cause: Inappropriate choice of base or solvent.

    • Suggested Solution: For Suzuki reactions, ensure the base is soluble enough to be effective; a mixture of an organic solvent and water can help.[3] The base should be strong enough to facilitate the catalytic cycle but not so strong that it causes degradation of the substrate or catalyst.[12] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[9]

  • Possible Cause: The reaction temperature is too low.

    • Suggested Solution: While some highly active catalysts can work at room temperature, many cross-coupling reactions require heating, typically in the range of 80-120 °C.[1] A gradual increase in temperature may improve conversion.

Issue 2: Poor Selectivity - Reaction Occurring at the C-Cl Bond

  • Possible Cause: Reaction conditions are too harsh (e.g., excessively high temperature or a highly active catalyst system intended for aryl chlorides).

    • Suggested Solution: To favor reaction at the more reactive C-Br bond, start with milder conditions. Lower the reaction temperature (e.g., 80 °C) and use a less forcing catalyst system, such as Pd(PPh₃)₄. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

  • Possible Cause: Inappropriate ligand choice.

    • Suggested Solution: Experiment with different ligands. A less electron-rich ligand might show greater preference for the C-Br bond. However, for most standard palladium catalysts, the inherent reactivity difference between C-Br and C-Cl is sufficient to ensure high selectivity.[2]

Issue 3: Formation of Significant Side Products

  • Possible Cause: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide.

    • Suggested Solution: This is often caused by the presence of oxygen.[7] Ensure rigorous degassing of the reaction mixture. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help favor the cross-coupling pathway.[7]

  • Possible Cause: Hydrodehalogenation (replacement of bromine or chlorine with hydrogen).

    • Suggested Solution: This side reaction can occur if there is a source of hydride in the reaction mixture. Ensure reagents are pure and solvents are anhydrous.[13] In some cases, the choice of base can influence the extent of hydrodehalogenation; using a non-nucleophilic, sterically hindered base may help.[12] Lowering the reaction temperature can also reduce the rate of this side reaction.[12]

Issue 4: Catalyst Deactivation (Formation of Palladium Black)

  • Possible Cause: High reaction temperature or high catalyst concentration leading to aggregation.

    • Suggested Solution: Try lowering the catalyst loading or the reaction temperature. Using a more stabilizing ligand, such as a bulky biarylphosphine ligand or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), can help prevent aggregation and maintain catalyst activity.[14]

Quantitative Data Summary

The following tables provide typical starting parameters for optimizing the cross-coupling of this compound. Note that optimal conditions will vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling (Selective at C-Br)

CatalystCatalyst Loading (mol%)Ligand (if applicable)BaseSolventTemperature (°C)
Pd(PPh₃)₄2 - 5N/AK₂CO₃ or K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 100
Pd(OAc)₂1 - 2SPhos (2-4 mol%)K₃PO₄Toluene100 - 110
Pd₂(dba)₃0.5 - 1.5P(t-Bu)₃ (1-3 mol%)Cs₂CO₃Dioxane90 - 110

Table 2: Heck Coupling (Selective at C-Br)

CatalystCatalyst Loading (mol%)Ligand (if applicable)BaseSolventTemperature (°C)
Pd(OAc)₂1 - 3P(o-tol)₃ (2-6 mol%)Et₃NDMF, NMP100 - 140
Pd/C2 - 5N/AK₂CO₃DMA120 - 140

Table 3: Buchwald-Hartwig Amination (Selective at C-Br)

CatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)
Pd₂(dba)₃1 - 2XPhos (2-4 mol%)NaOtBuToluene, Dioxane80 - 110
Pd(OAc)₂1 - 2RuPhos (2-4 mol%)K₃PO₄Toluene100 - 110

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent (e.g., a 4:1 to 10:1 mixture of Toluene and water) via syringe.[3]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-100 °C).[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

General Protocol for Heck Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the olefin (1.2 equiv.), and a base (e.g., Et₃N, 1.5-2.0 equiv.).[1]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand if required (e.g., P(o-tol)₃, 4 mol%).[1]

  • Add a suitable degassed solvent (e.g., DMF or NMP).

  • Degas the mixture again and then heat under an inert atmosphere to the reaction temperature (typically 100-140 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water to remove the base and solvent.

  • Dry the organic layer, concentrate, and purify the product.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv.).[1]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).[1]

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.[1]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash carefully with water or saturated aqueous ammonium (B1175870) chloride.

  • Dry the organic layer, concentrate, and purify the product.

Visualizations

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling A Pd(0)L_n Active Catalyst B Oxidative Addition C Ar-Pd(II)-X L_n Intermediate B->C D Transmetalation E Ar-Pd(II)-R L_n Intermediate D->E MX M-X D->MX F Reductive Elimination ArR Ar-R (Product) E->ArR Reductive Elimination Step F->A ArX Ar-X (this compound) ArX->B Oxidative Addition Step RM R-M (Coupling Partner) RM->D Transmetalation Step

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_sm Is Starting Material (SM) Unreacted? start->check_sm check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No increase_temp Increase Temperature check_sm->increase_temp Yes screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_byproducts->screen_base Yes end Optimized Reaction check_byproducts->end No (Clean baseline) change_catalyst Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->change_catalyst check_reagents Check Reagent Purity & Inert Atmosphere change_catalyst->check_reagents check_reagents->end lower_temp Lower Reaction Temperature screen_base->lower_temp check_degassing Verify Rigorous Degassing to Prevent Homocoupling lower_temp->check_degassing check_degassing->end

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Selection Catalyst Selection for Selective C-Br Coupling start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_opt1 Standard Conditions: Pd(PPh3)4 suzuki->suzuki_opt1 Initial Screening suzuki_opt2 For Higher Activity: Pd(OAc)2 + Bulky Ligand (e.g., SPhos) suzuki->suzuki_opt2 If Low Conversion heck_opt1 Standard Conditions: Pd(OAc)2 + P(o-tol)3 heck->heck_opt1 buchwald_opt1 High Activity Needed: Pd(precatalyst) + Biaryl Ligand (e.g., XPhos, RuPhos) buchwald->buchwald_opt1

References

Managing regioselectivity in reactions with 1-bromo-3-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in chemical reactions involving 1-bromo-3-chloro-5-methylbenzene. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Electrophilic Aromatic Substitution (EAS)

This section addresses common issues and questions regarding the introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution.

FAQs & Troubleshooting Guide

Question: Where will an incoming electrophile most likely substitute on the 1-bromo-3-chloro-5-methylbenzene ring?

Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of the substituents already on the ring.[1][2] In 1-bromo-3-chloro-5-methylbenzene, we have three substituents to consider:

  • -CH₃ (Methyl): An electron-donating group (EDG) and a moderately activating ortho, para-director.[3]

  • -Br (Bromo) & -Cl (Chloro): These are electron-withdrawing groups (EWGs) that are deactivating but are also ortho, para-directors due to resonance effects involving their lone pairs.[4][5]

The directing effects of these groups are as follows:

  • The methyl group directs incoming electrophiles to positions 2, 4, and 6.

  • The bromo group directs to positions 2, 4, and 6.

  • The chloro group directs to positions 2, 4, and 6.

All three substituents direct incoming electrophiles to the same available positions (C2, C4, and C6). The methyl group is the strongest activating group among the three, so its influence is dominant.[1] Therefore, substitution is strongly favored at the positions ortho and para to the methyl group. Given the existing substitution pattern, this means positions C2, C4, and C6 are the most activated sites for electrophilic attack.

Question: I am performing a nitration reaction and getting a mixture of isomers. How can I control the regioselectivity?

Answer: Obtaining a mixture of isomers is common in EAS reactions with polysubstituted benzenes due to competing directing effects and steric factors.[6][7] For 1-bromo-3-chloro-5-methylbenzene, substitution will occur at positions 2, 4, and 6.

  • Steric Hindrance: Position 4 is sterically less hindered than positions 2 and 6, which are flanked by the bromo and chloro groups, respectively. Therefore, the C4 position is generally favored for substitution by bulkier electrophiles.[6]

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, which is often the less sterically crowded isomer.

To improve selectivity, consider the following:

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choice of Reagents: For certain reactions like Friedel-Crafts, the size of the electrophile can significantly influence the product ratio.

  • Protective Groups: In complex syntheses, blocking groups can be used to temporarily occupy a reactive site, forcing substitution at another position. The blocking group is then removed in a subsequent step.[6]

Illustrative Data: Expected Product Ratios in EAS

While specific experimental data for 1-bromo-3-chloro-5-methylbenzene is sparse in readily available literature, the expected product distribution can be predicted based on established principles of steric and electronic effects.

Reaction TypeElectrophileMajor Product(s)Minor Product(s)Rationale
Nitration NO₂⁺1-Bromo-3-chloro-5-methyl-2-nitrobenzene5-Bromo-3-chloro-1-methyl-2-nitrobenzene, 1-Bromo-5-chloro-3-methyl-2-nitrobenzeneThe methyl group is the strongest activator. The C4 position is sterically hindered by two meta substituents, so substitution at C2 and C6 is more likely.
Bromination Br⁺1,2-Dibromo-3-chloro-5-methylbenzene1,4-Dibromo-3-chloro-5-methylbenzeneSimilar to nitration, activation by the methyl group directs the incoming bromine. A mixture of ortho and para (to methyl) products is expected.
Friedel-Crafts Acylation RCO⁺1-(4-Bromo-2-chloro-6-methylphenyl)ethanone-The bulky acyl group will preferentially add to the most sterically accessible activated position, which is C4 (para to methyl).
Key Experimental Protocol: Mononitration

This protocol describes a general method for the mononitration of 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-bromo-3-chloro-5-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask cooled in an ice bath (0-5 °C), add 1 equivalent of 1-bromo-3-chloro-5-methylbenzene dissolved in a minimal amount of DCM.

  • Slowly add concentrated H₂SO₄ (approx. 2 equivalents) while stirring.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 equivalents) to concentrated H₂SO₄ in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor reaction progress using TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product mixture (containing isomeric nitro compounds) by column chromatography.

Diagrams

Caption: Directing effects of substituents for electrophilic attack.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on achieving regioselectivity in reactions like Suzuki, Heck, and Sonogashira couplings, where differentiation between the C-Br and C-Cl bonds is critical.

FAQs & Troubleshooting Guide

Question: In a Suzuki coupling reaction, which halogen is more reactive, the bromine or the chlorine?

Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) generally follows the trend I > Br > Cl > F.[8] This is primarily due to the bond dissociation energy, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. Therefore, the bromine at position C1 is significantly more reactive than the chlorine at C3. This inherent difference in reactivity is the key to achieving regioselective cross-coupling.[9]

Question: My Suzuki reaction is giving me a mixture of products from coupling at both C-Br and C-Cl. How can I improve selectivity for the C-Br bond?

Answer: While the C-Br bond is intrinsically more reactive, non-selective coupling can occur under harsh reaction conditions or with highly active catalyst systems. To enhance selectivity for the C-Br position:

  • Use a Milder Catalyst System: Employ palladium catalysts with less electron-rich or bulkier phosphine (B1218219) ligands. For example, using Pd(PPh₃)₄ might offer more selectivity than more active catalysts designed for C-Cl activation.

  • Control the Temperature: Run the reaction at a lower temperature (e.g., room temperature to 60 °C). Higher temperatures provide the necessary activation energy to cleave the stronger C-Cl bond.

  • Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl bond from proceeding.

  • Stoichiometry: Use a controlled amount of the boronic acid (e.g., 1.05-1.1 equivalents) to favor the reaction at the more reactive site.

Data Table: Conditions for Selective Cross-Coupling
Reaction TypeTarget BondCatalyst/LigandBaseSolventTemperature (°C)Expected Outcome
Suzuki C-BrPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O80High selectivity for C-Br coupling.
Suzuki C-ClPd₂(dba)₃ / SPhosK₃PO₄Toluene110Coupling at C-Cl (after C-Br has reacted).
Sonogashira C-BrPd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-50Selective formation of C(sp)-C(sp²) bond at the C-Br position.[10]
Heck C-BrPd(OAc)₂ / P(o-tol)₃Et₃NDMF100Selective vinylation at the C-Br position.
Key Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-Br

This protocol provides a method for the selective coupling of an arylboronic acid at the C-Br position of 1-bromo-3-chloro-5-methylbenzene.

Materials:

  • 1-bromo-3-chloro-5-methylbenzene

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%) or another suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and water (degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube under an argon or nitrogen atmosphere, add 1-bromo-3-chloro-5-methylbenzene (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the main volume of degassed toluene and water (e.g., 4:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Diagrams

suzuki_workflow start Start: Selective Suzuki Coupling at C-Br setup 1. Setup Schlenk Tube Under Inert Atmosphere (Ar/N2) start->setup add_solids 2. Add Reagents: - 1-bromo-3-chloro-5-methylbenzene - Arylboronic Acid (1.1 eq) - Base (e.g., K2CO3, 2 eq) setup->add_solids add_catalyst 3. Add Catalyst Solution (e.g., Pd(OAc)2/Ligand) and Degassed Solvents add_solids->add_catalyst react 4. Heat Reaction (e.g., 80-90 °C) add_catalyst->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End: Isolated C-Br Coupled Product purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Section 3: Other Reaction Types

This section briefly covers other transformations and the expected regioselectivity.

FAQs & Troubleshooting Guide

Question: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule?

Answer: Standard SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[11][12] 1-bromo-3-chloro-5-methylbenzene lacks such strong activation. The methyl group is electron-donating, and the halogens are only weakly withdrawing. Therefore, this substrate is generally unreactive towards SNAr under typical conditions (e.g., NaOMe in MeOH at room temperature). Forcing conditions (high temperatures and pressures) would be required, likely resulting in low yields and poor selectivity.[13]

Question: If I use an organolithium reagent (e.g., n-BuLi) for metal-halogen exchange, which halogen will be exchanged?

Answer: In metal-halogen exchange reactions, the reactivity order is typically I > Br > Cl. The reaction involves nucleophilic attack on the halogen atom. Therefore, treatment with a strong organolithium or Grignard reagent at low temperatures (e.g., -78 °C) will selectively replace the bromine atom. This provides a powerful method for introducing a nucleophilic carbon center at the C1 position, which can then be reacted with various electrophiles.

Diagrams

reaction_logic start Desired Functionalization of 1-bromo-3-chloro-5-methylbenzene q1 Where do you want to add the new group? start->q1 pos_ring On the Ring (Replace -H) q1->pos_ring C2, C4, or C6 pos_br At the Bromine Position (Replace -Br) q1->pos_br C1 pos_cl At the Chlorine Position (Replace -Cl) q1->pos_cl C3 react_eas Use Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) pos_ring->react_eas react_coupling Use Selective Cross-Coupling (e.g., Suzuki, Sonogashira) or Metal-Halogen Exchange pos_br->react_coupling react_hard Requires Harsh Conditions or a two-step sequence (e.g., couple at C-Br first) pos_cl->react_hard

Caption: Decision logic for selecting a reaction type based on desired regiochemistry.

References

Technical Support Center: Grignard Formation with 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 3-bromo-5-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not initiating?

A1: The failure of a Grignard reaction to initiate is a common issue, often stemming from two primary factors: the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and insufficiently anhydrous reaction conditions.

  • Inactive Magnesium Surface: Magnesium readily oxidizes in the presence of air, forming a thin, unreactive layer of MgO that prevents the magnesium from reacting with the aryl halide.[1][2][3][4]

  • Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water.[4][5][6] This quenches the reagent as it forms. All glassware must be rigorously dried, and anhydrous solvents must be used.[2][4][7]

To address these issues, magnesium turnings should be activated prior to the reaction, and all components of the reaction must be scrupulously dried.

Q2: How can I activate the magnesium turnings for the reaction?

A2: Several methods can be employed to activate magnesium turnings and remove the passivating oxide layer:

  • Mechanical Activation: Grinding or crushing the magnesium turnings in a dry flask can expose a fresh, reactive metal surface.[4]

  • Chemical Activation with Iodine: Adding a small crystal of iodine to the magnesium suspension is a widely used method.[1][2][4][7] The iodine reacts with the magnesium, and the disappearance of the characteristic purple or brown color of the iodine is an indicator of magnesium activation.[2][3]

  • Chemical Activation with 1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane can also be used as an initiator.[1][2][4] The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas and magnesium bromide, exposing a fresh magnesium surface.

Q3: I'm observing the formation of a significant amount of a dimeric byproduct. What is it, and how can I minimize it?

A3: The dimeric byproduct is likely the result of a Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with the starting this compound.[2][4][8][9][10] This side reaction is more prevalent with more reactive halides.

To minimize Wurtz coupling:

  • Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise.[2] This maintains a low concentration of the aryl halide in the reaction mixture.

  • Temperature Control: The Grignard formation is exothermic. While gentle warming may be needed for initiation, the reaction may require cooling to maintain a gentle reflux and avoid excessive temperatures that can favor the coupling reaction.[2]

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction of the aryl halide with the magnesium surface rather than with the Grignard reagent in solution.

Q4: Will the Grignard reagent form at the bromine or the chlorine position of this compound?

A4: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F.[11] This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the oxidative insertion of magnesium.[4][11][12] This chemoselectivity allows for the preferential formation of 3-chloro-5-methylphenylmagnesium bromide.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Grignard formation with this compound.

Problem: Reaction Fails to Initiate

G A Reaction Fails to Initiate B Are glassware and solvent rigorously dry? A->B C Flame-dry all glassware under inert gas. Use anhydrous solvent. B->C No D Is the magnesium activated? B->D Yes C->D E Activate Mg with iodine, 1,2-dibromoethane, or crushing. D->E No F Is the reaction temperature appropriate? D->F Yes E->F G Gently warm the flask to initiate the reaction. F->G No H Reaction should initiate. F->H Yes G->H

Problem: Low Yield of Grignard Reagent

G A Low Yield of Grignard Reagent B Is there evidence of Wurtz coupling (dimer)? A->B C Slow the addition rate of the aryl halide. Maintain gentle reflux. B->C Yes D Was the reaction exposed to air or moisture during/after formation? B->D No C->D E Ensure a positive pressure of inert gas (N2 or Ar) is maintained. D->E Yes F Was the reaction time sufficient? D->F No E->F G Increase the reaction time and monitor by TLC or GC. F->G No H Yield should improve. F->H Yes G->H

Experimental Protocols

General Protocol for the Formation of 3-chloro-5-methylphenylmagnesium bromide

G A Setup B Activation A->B Flame-dried flask with Mg turnings and a crystal of iodine under Ar. C Initiation B->C Add a small portion of This compound solution. D Formation C->D Add remaining aryl halide solution dropwise at a rate to maintain gentle reflux. E Completion D->E Stir at room temperature or gentle reflux until Mg is consumed. F Grignard Reagent E->F

Materials:

Procedure:

  • Preparation: All glassware should be flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

  • Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Data Presentation

The following table provides a summary of expected outcomes under different reaction conditions. These are representative values and may vary based on the specific experimental setup.

ParameterCondition 1: StandardCondition 2: Fast AdditionCondition 3: Non-anhydrous
This compound Addition Rate 1 mL/min5 mL/min1 mL/min
Solvent Anhydrous THFAnhydrous THFTHF (not dried)
Initiation Method Iodine crystalIodine crystalIodine crystal
Reaction Temperature Gentle RefluxVigorous RefluxRoom Temperature
Expected Yield of Grignard Reagent 80-90%40-60%<10%
Major Byproduct MinimalSignificant Wurtz coupling productToluene and biphenyl (B1667301) derivatives

References

Technical Support Center: Purification of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-5-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation and purification of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in obtaining high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a this compound preparation?

A1: Impurities in this compound preparations can generally be categorized into three groups:

  • Isomeric Impurities: These are other bromochlorotoluene isomers that may be formed during the synthesis, depending on the starting materials and reaction conditions. Possible isomers include 2-Bromo-5-chlorotoluene, 4-Bromo-3-chlorotoluene, and others. The specific isomeric profile will depend heavily on the synthetic route employed.

  • Reaction-Related Impurities: These include unreacted starting materials (e.g., 3-bromo-5-chloroaniline (B31250) if using a Sandmeyer reaction), byproducts from side reactions (e.g., phenols or biaryls from Sandmeyer reactions), and residual reagents (e.g., copper salts).[1]

  • Degradation Products: Halogenated aromatic compounds can be susceptible to degradation, which may result in colored impurities. Oxidation is a common cause of discoloration, leading to a yellow or brownish hue in the final product.[2]

Q2: My purified this compound is colored (yellowish/brownish). What is the likely cause and how can I remove the color?

A2: A yellowish or brownish color in the final product is typically due to the presence of trace amounts of oxidized impurities or other highly conjugated byproducts.[2] Here are a few strategies to address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: Passing the material through a silica (B1680970) gel plug or performing full column chromatography can effectively separate the colored impurities from the desired product.

  • Distillation: For thermally stable compounds, distillation, particularly under vacuum, can separate the desired product from less volatile colored impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomeric byproducts. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating this compound from its impurities. A suitable method would likely use a C18 column with a mobile phase such as acetonitrile (B52724) and water.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Positional isomers of bromochlorotoluene often have very similar physical properties, making their separation challenging.

Troubleshooting Workflow for Isomeric Impurities

start Isomeric Impurities Detected (e.g., by GC-MS or HPLC) fractional_distillation Fractional Distillation (under vacuum) start->fractional_distillation Boiling point difference >10-20°C column_chromatography Column Chromatography start->column_chromatography Moderate polarity difference prep_hplc Preparative HPLC start->prep_hplc High resolution needed check_purity Analyze Purity of Fractions fractional_distillation->check_purity column_chromatography->check_purity prep_hplc->check_purity end High-Purity This compound check_purity->end

Caption: Troubleshooting workflow for separating isomeric impurities.

Detailed Methodologies:

  • Fractional Distillation: This method is effective if the isomeric impurities have a sufficient difference in boiling points. Since the boiling point of this compound is approximately 222.3 °C at atmospheric pressure, vacuum distillation is recommended to lower the boiling points and prevent potential decomposition.[4] A fractionating column with a high number of theoretical plates will be necessary for isomers with close boiling points.

  • Column Chromatography: This is a versatile technique for separating isomers with different polarities.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A non-polar solvent system is typically used. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), with a low percentage of ethyl acetate (e.g., 1-5%). The polarity of the eluent can be gradually increased to elute the compounds.

  • Preparative HPLC: For difficult separations where high resolution is required, preparative HPLC can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common system for separating aromatic isomers.[2]

Issue 2: Contamination with Starting Materials or Reaction Byproducts

If the synthesis of this compound is performed via a Sandmeyer reaction from 3-bromo-5-chloroaniline, residual starting material or phenolic byproducts may be present.

Troubleshooting Workflow for Reaction-Related Impurities

start Reaction-Related Impurities Detected (e.g., anilines, phenols) acid_wash Aqueous Acid Wash (e.g., 1M HCl) start->acid_wash Basic impurities (anilines) base_wash Aqueous Base Wash (e.g., 1M NaOH) acid_wash->base_wash Acidic impurities (phenols) recrystallization Recrystallization base_wash->recrystallization column Column Chromatography base_wash->column check_purity Analyze Purity recrystallization->check_purity column->check_purity end Pure Product check_purity->end

References

Stability of 1-bromo-3-chloro-5-methylbenzene under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5-methylbenzene under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-bromo-3-chloro-5-methylbenzene under basic conditions?

A1: 1-Bromo-3-chloro-5-methylbenzene, as an aryl halide, is generally resistant to nucleophilic attack under mild basic conditions.[1] The carbon-halogen bonds of aryl halides are significantly stronger than those of alkyl halides.[1] However, its stability is highly dependent on the reaction conditions, particularly the strength of the base, temperature, and solvent. Under forcing conditions, such as high temperatures or the use of very strong bases, the compound can undergo reactions.[2][3]

Q2: What are the potential reaction pathways for 1-bromo-3-chloro-5-methylbenzene with strong bases?

A2: With strong bases, two primary reaction mechanisms are possible:

  • Elimination-Addition (Benzyne Mechanism): This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which then undergoes nucleophilic attack.[2][4][5] This can lead to a mixture of regioisomeric products where the incoming nucleophile may not be at the same position as the leaving group.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism is less likely for 1-bromo-3-chloro-5-methylbenzene as it lacks strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring towards nucleophilic attack.[1][7][8] SNAr reactions are favored in aryl halides with ortho or para electron-withdrawing substituents.[8]

Q3: Which halogen is more likely to be displaced in a reaction?

A3: The relative reactivity of the halogens in aryl halides is complex. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the nucleophilic attack. A more electronegative halogen can make the attached carbon more electrophilic, potentially favoring the displacement of chlorine over bromine, which is opposite to the trend in SN1 and SN2 reactions.[7] However, in other mechanisms like the benzyne pathway or metal-catalyzed reactions, the bond strength (C-Br is weaker than C-Cl) can play a more significant role, favoring bromine displacement.

Q4: Can dehalogenation occur under basic conditions?

A4: Yes, dehalogenation, the removal of a halogen atom, is a possible side reaction.[9][10] This can occur through various mechanisms, including hydrodehalogenation where a halogen is replaced by a hydrogen atom.[9] The likelihood of dehalogenation depends on the specific reagents and reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 1-bromo-3-chloro-5-methylbenzene and basic conditions.

Issue 1: No reaction or low conversion observed.
Possible Cause Troubleshooting Step
Insufficiently strong base The aromatic ring is not activated towards nucleophilic attack. Consider using a stronger base (e.g., NaNH₂, LDA, or organolithium reagents) if a benzyne mechanism is desired.
Low reaction temperature Reactions of unactivated aryl halides often require elevated temperatures to overcome the high activation energy.[2] Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Inappropriate solvent The choice of solvent can significantly impact reactivity. For reactions with strong bases, anhydrous polar aprotic solvents like DMF or THF are often used.[7]
Short reaction time Some reactions involving aryl halides can be slow. Monitor the reaction over an extended period using techniques like TLC or GC-MS.
Issue 2: Formation of multiple unexpected products.
Possible Cause Troubleshooting Step
Benzyne mechanism leading to regioisomers The formation of a benzyne intermediate can result in the nucleophile adding to different positions on the aromatic ring.[2][5] Confirm the structure of the products using spectroscopic methods (NMR, MS). To control regioselectivity, consider alternative synthetic routes that do not proceed via a benzyne intermediate.
Competitive SNAr and benzyne pathways Depending on the conditions, both mechanisms might be competing. Try to favor one pathway by modifying the base strength and temperature. Milder bases and lower temperatures may suppress the benzyne pathway.
Dehalogenation side reactions The presence of reducing agents or certain catalysts can lead to the removal of one or both halogen atoms.[9] Analyze the product mixture for dehalogenated byproducts. If necessary, remove potential sources of reduction from the reaction mixture.
Reaction with the methyl group While less likely under typical basic conditions for aryl halide reactions, very strong bases could potentially deprotonate the methyl group, leading to side reactions.

Experimental Protocols

Note: The following are general protocols and may require optimization for specific applications.

Protocol 1: General Procedure for Stability Testing under Basic Conditions
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-chloro-5-methylbenzene (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Addition of Base: Add the desired base (e.g., NaOH, KOtBu, NaNH₂) (1.1 - 2.0 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to check for the consumption of the starting material and the formation of any products or degradation products.

  • Work-up: Upon completion or at the desired time point, cool the reaction mixture to room temperature and quench by adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the residue by NMR and MS to identify the components.

Quantitative Data Summary

The stability of 1-bromo-3-chloro-5-methylbenzene is highly dependent on the specific base and temperature used. The following table provides a hypothetical summary of stability based on general principles of aryl halide reactivity. Actual experimental data should be generated for precise quantification.

Base Concentration Solvent Temperature (°C) Observation (after 24h) Potential Major Pathway
NaOH1 MWater/THF25>95% Starting MaterialNegligible Reaction
NaOH1 MWater/THF100~90% Starting Material, trace hydrolysisSNAr (very slow)
KOtBu1 MTHF25>90% Starting MaterialNegligible Reaction
KOtBu1 MTHF80Mixture of starting material, regioisomeric substitution products, and dehalogenated productsBenzyne, Dehalogenation
NaNH₂1 MLiquid NH₃-33Rapid consumption of starting material, formation of regioisomeric aminesBenzyne

Visualizations

Stability_Under_Basic_Conditions cluster_conditions Reaction Conditions cluster_pathways Potential Reaction Pathways Starting_Material 1-Bromo-3-Chloro-5-Methylbenzene No_Reaction Stable (No Reaction) Starting_Material->No_Reaction Mild Base Low Temperature Benzyne Benzyne Formation Starting_Material->Benzyne Strong Base (e.g., NaNH2) SNAr SNAr Starting_Material->SNAr Forcing Conditions (High Temp/Pressure) (Less Likely) Dehalogenation Dehalogenation Starting_Material->Dehalogenation Specific Reagents/ Side Reaction

Caption: Potential reaction pathways for 1-bromo-3-chloro-5-methylbenzene under basic conditions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Experiment with 1-bromo-3-chloro-5-methylbenzene + Base Check_Conversion Check Conversion (TLC, GC/MS) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Analyze_Products Analyze Products (NMR, MS) Good_Conversion->Analyze_Products Expected_Product Expected Product Analyze_Products->Expected_Product Yes Unexpected_Products Unexpected Products Analyze_Products->Unexpected_Products No End_Success Successful Reaction Expected_Product->End_Success Check_Regioisomers Check for Regioisomers (Benzyne Pathway) Unexpected_Products->Check_Regioisomers Stronger_Base Use Stronger Base Increase_Temp->Stronger_Base Longer_Time Increase Reaction Time Stronger_Base->Longer_Time End_Optimize Optimize Conditions Longer_Time->End_Optimize Check_Dehalogenation Check for Dehalogenated Byproducts Check_Regioisomers->Check_Dehalogenation Check_Dehalogenation->End_Optimize

Caption: A troubleshooting workflow for experiments with 1-bromo-3-chloro-5-methylbenzene under basic conditions.

References

Technical Support Center: Scaling Up Reactions Involving 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorotoluene. The information is designed to address specific issues that may be encountered during the scale-up of synthetic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to reaction scale-up?

A1: Understanding the physicochemical properties of this compound is crucial for safe and successful scale-up. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1]
Appearance Colorless to yellowish liquid or colorless fused solid[2][3]
Density ~1.43 - 1.535 g/cm³[2]
Melting Point ~ -44°C to 25°C[2]
Boiling Point ~ 208°C - 222.3°C at 760 mmHg[2]
Solubility Soluble in organic solvents, almost insoluble in water[2]

Q2: What are the primary safety concerns when handling this compound on a larger scale?

A2: this compound is classified as an irritant and is toxic.[2] When scaling up reactions, it is imperative to use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Ensure that an appropriate spill kit is readily available.

Q3: Which of the two halogen atoms on this compound is more reactive in typical cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[4][5] This differential reactivity allows for selective functionalization at the bromine-substituted position under carefully controlled conditions. The general order of reactivity for aryl halides is I > Br > Cl.[4]

Troubleshooting Guides for Key Reactions

Suzuki-Miyaura Coupling

Problem 1: Low or no conversion of this compound.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst, particularly in its Pd(0) active form, can be sensitive to air and moisture.

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous and have been properly degassed.

      • Set up the reaction under a strict inert atmosphere (e.g., nitrogen or argon).

      • Consider using a fresh batch of catalyst or a more robust pre-catalyst.

      • Adding a small amount of extra phosphine (B1218219) ligand can sometimes protect the catalyst from deactivation.[6]

  • Possible Cause 2: Ineffective Base. The choice and quality of the base are critical for the transmetalation step.

    • Troubleshooting:

      • Use a fresh, finely powdered, and anhydrous base (e.g., K₂CO₃, Cs₂CO₃).

      • Ensure the base is not sterically hindered to the point where it cannot interact with the boronic acid/ester.

  • Possible Cause 3: Poor Reaction Conditions. Sub-optimal temperature or solvent can lead to poor conversion.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for any decomposition.

      • Screen alternative solvent systems (e.g., dioxane/water, toluene (B28343)/water).[7]

Problem 2: Formation of significant byproducts, such as the homo-coupled product of the boronic acid or proto-debromination of the starting material.

  • Possible Cause 1: Suboptimal Catalyst-to-Ligand Ratio. An incorrect ratio can lead to side reactions.

    • Troubleshooting:

      • Optimize the catalyst and ligand ratio. For some systems, a higher ligand-to-metal ratio can suppress side reactions.

  • Possible Cause 2: Reaction Temperature is Too High. Excessive heat can promote decomposition and side reactions.

    • Troubleshooting:

      • Lower the reaction temperature and extend the reaction time.

      • Consider a more active catalyst that operates at a lower temperature.

Problem 3: Poor selectivity, with reaction occurring at the chlorine position.

  • Possible Cause: Reaction conditions are too harsh. Forcing conditions can lead to the reaction of the less reactive C-Cl bond.

    • Troubleshooting:

      • Reduce the reaction temperature and catalyst loading.

      • Choose a catalyst system known for high selectivity in di-halogenated substrates.

Below is a general workflow for troubleshooting Suzuki coupling reactions.

G start Low/No Yield in Suzuki Coupling check_atmosphere Is the inert atmosphere adequate? start->check_atmosphere check_reagents Are reagents and solvents anhydrous and degassed? check_atmosphere->check_reagents Yes use_fresh_reagents Use fresh, high-purity reagents. check_atmosphere->use_fresh_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes check_reagents->use_fresh_reagents No check_base Is the base suitable and active? check_catalyst->check_base Yes check_catalyst->use_fresh_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes check_base->use_fresh_reagents No optimize_ratio Optimize catalyst/ligand ratio. check_temp->optimize_ratio Yes increase_temp Incrementally increase temperature. check_temp->increase_temp No screen_solvents Screen different solvent systems. optimize_ratio->screen_solvents success Successful Reaction screen_solvents->success increase_temp->optimize_ratio use_fresh_reagents->check_atmosphere

Troubleshooting workflow for Suzuki coupling.
Buchwald-Hartwig Amination

Problem 1: Low yield of the desired amine product.

  • Possible Cause 1: Catalyst Inhibition. The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.

    • Troubleshooting:

      • Use a bulky phosphine ligand (e.g., XPhos, tBuBrettPhos) to prevent catalyst inhibition.[8]

      • Optimize the catalyst loading; sometimes a lower loading can be more effective.

  • Possible Cause 2: Base Incompatibility. The choice of base is critical and substrate-dependent.

    • Troubleshooting:

      • Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[9]

      • Ensure the base is completely dry, as water can hydrolyze the catalyst and reactants.

Problem 2: Formation of hydrodehalogenated byproduct (toluene derivative).

  • Possible Cause: Presence of a hydrogen source and/or catalyst decomposition.

    • Troubleshooting:

      • Ensure all reagents and solvents are scrupulously dry.

      • Use a robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle.

Grignard Reagent Formation

Problem 1: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) can prevent the reaction from starting.

    • Troubleshooting:

      • Activate the magnesium turnings by crushing them in a mortar and pestle, or by using a small amount of iodine or 1,2-dibromoethane (B42909) to etch the surface.[10]

  • Possible Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water.

    • Troubleshooting:

      • Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere.[11]

      • Use anhydrous solvents, typically THF or diethyl ether.[11]

Problem 2: Low yield of the Grignard reagent, with formation of a Wurtz-type coupling byproduct.

  • Possible Cause 1: High Local Concentration of this compound. Adding the aryl halide too quickly can lead to coupling with the newly formed Grignard reagent.

    • Troubleshooting:

      • Add the solution of this compound slowly and dropwise to the magnesium suspension.[11]

      • Ensure efficient stirring to quickly disperse the aryl halide.

  • Possible Cause 2: Reaction Temperature is too High.

    • Troubleshooting:

      • Maintain a gentle reflux and avoid excessive heating.[11]

Below is a diagram illustrating the logical relationship for troubleshooting Grignard reagent formation.

G start Grignard Formation Issue initiation_fail Failure to Initiate start->initiation_fail low_yield Low Yield / Byproducts start->low_yield check_anhydrous Are conditions rigorously anhydrous? initiation_fail->check_anhydrous slow_addition Is aryl halide added slowly? low_yield->slow_addition activate_mg Is Magnesium activated? check_anhydrous->activate_mg Yes solution1 Flame-dry glassware, use anhydrous solvent. check_anhydrous->solution1 No solution2 Activate Mg with I₂ or 1,2-dibromoethane. activate_mg->solution2 No success Successful Grignard Formation activate_mg->success Yes temp_control Is temperature controlled? slow_addition->temp_control Yes solution3 Ensure slow, dropwise addition. slow_addition->solution3 No solution4 Maintain gentle reflux. temp_control->solution4 No temp_control->success Yes

Decision tree for troubleshooting Grignard reactions.

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • This compound (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground and dried

  • Toluene, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., jacketed reactor) equipped with a mechanical stirrer, condenser, and inert gas inlet.

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and has been purged with an inert gas (nitrogen or argon).

  • Reagent Charging: To the vessel, add this compound, phenylboronic acid, and potassium carbonate under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene via a cannula or pump.

  • Catalyst Preparation: In a separate, dry flask under an inert atmosphere, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of anhydrous toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Degassing: Add the degassed water to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Suzuki Coupling (Illustrative)

The following table provides illustrative data for the Suzuki coupling of a similar di-haloaromatic compound, which can be used as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802>90
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane1001092

Data is illustrative and based on reactions with similar substrates.[7][12]

This technical support center provides a foundation for addressing common challenges when scaling up reactions with this compound. It is essential to perform a thorough risk assessment and small-scale optimization before proceeding to a larger scale.

References

Technical Support Center: Workup Procedures for Reactions Using 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up reactions involving 3-bromo-5-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by reacting with a boronic acid or ester.

  • Grignard Reaction: To form a Grignard reagent, which can then react with various electrophiles.

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond by reacting with an amine.

Q2: I am having trouble with my Suzuki coupling reaction using this compound. What are some common issues?

A2: Common issues in Suzuki coupling reactions include incomplete conversion, formation of homocoupling byproducts, and difficulties in removing the palladium catalyst and boron-containing impurities. Incomplete reactions can often be addressed by ensuring anhydrous conditions and effective degassing of the reaction mixture.[1][2] Homocoupling of the boronic acid can be minimized by using a Pd(0) catalyst source directly or ensuring the reaction is free of oxygen.[1] For purification challenges, refer to the troubleshooting guides below.

Q3: My Grignard reagent formation with this compound is sluggish or fails to initiate. What should I do?

A3: Grignard reagent formation requires strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous. Activation of the magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane) can help initiate the reaction. If the reaction is still sluggish, gentle heating may be required.

Q4: How do I effectively quench a Grignard reaction involving the this compound-derived Grignard reagent?

A4: Quenching should be performed carefully by slowly adding a proton source at a low temperature (e.g., in an ice bath) to control the exothermic reaction.[3][4] Using a dilute acid like 1M HCl or a saturated aqueous solution of ammonium (B1175870) chloride is recommended over strong or concentrated acids to avoid side reactions and the formation of insoluble magnesium salts that can complicate the workup.[4][5]

Q5: What is the best way to remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?

A5: The method for palladium removal depends on whether the catalyst is homogeneous or heterogeneous. For heterogeneous catalysts like Pd/C, simple filtration through Celite is often sufficient.[6] For homogeneous catalysts, methods include filtration through a pad of Celite, which can trap finely divided palladium particles, or using solid-supported metal scavengers.[7][8][9]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Symptoms:

  • A stable, milky, or cloudy layer forms between the organic and aqueous phases during extraction, making separation difficult.[10]

Possible Causes:

  • Presence of surfactant-like molecules or fine solid particles.

  • Vigorous shaking during extraction.[10]

  • Use of chlorinated solvents with basic aqueous solutions.[11]

Solutions:

Solution Description
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of fine droplets.[10]
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by "salting out".[12]
Filtration through Celite Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.[11][13]
Centrifugation If available, centrifuging the mixture can effectively break the emulsion by accelerating the separation of the phases.[10]
Solvent Evaporation (Pre-emptive) If an emulsion is anticipated, evaporate the reaction solvent first, then redissolve the residue in the extraction solvent before adding the aqueous phase.[11][13]
Issue 2: Incomplete Removal of Palladium Catalyst

Symptoms:

  • The organic layer remains colored (black, grey, or brown) after filtration.

  • Analysis of the product (e.g., by ICP-MS) indicates high levels of residual palladium.

Possible Causes:

  • The palladium catalyst is finely dispersed or soluble in the organic phase.

  • The product chelates with the palladium, keeping it in solution.[6]

Solutions:

Solution Description
Filtration through Celite Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Dilute the reaction mixture with a suitable solvent and filter it through the pad. Wash the pad with additional solvent to ensure complete product recovery.[7][8]
Use of Metal Scavengers Add a solid-supported scavenger (e.g., thiol-functionalized silica) to the reaction mixture and stir for a specified time. The scavenger binds to the palladium and can then be removed by filtration.[7][14]
Activated Carbon Treatment Stirring the crude product solution with activated carbon can adsorb the palladium catalyst. However, be aware that this may also lead to some product loss through adsorption.[6]
Column Chromatography Purification by column chromatography on silica (B1680970) gel is often effective at removing palladium residues.[8]
Issue 3: Difficulty Separating Product from Unreacted Starting Material or Byproducts

Symptoms:

  • TLC or other analysis shows the presence of starting material (this compound) or byproducts with similar polarity to the desired product.

Possible Causes:

  • Incomplete reaction.

  • Formation of side products (e.g., homocoupling products in Suzuki reactions).[1]

Solutions:

Solution Description
Optimize Reaction Conditions Ensure the reaction goes to completion by optimizing parameters such as reaction time, temperature, and reagent stoichiometry.
Aqueous Washes for Specific Impurities For Suzuki reactions, unreacted boronic acid can often be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), which converts the acidic boronic acid into its water-soluble salt.[1]
Meticulous Column Chromatography Use a long column with a shallow solvent gradient to improve separation of compounds with similar polarities.[1][15]
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove impurities.[1]

Experimental Protocols

General Aqueous Workup Procedure for Cross-Coupling Reactions
  • Cool the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quench the Reaction: If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash: Transfer the mixture to a separatory funnel and wash with water or brine. If emulsions are a concern, see the troubleshooting guide above. For Suzuki reactions, a wash with a basic solution (e.g., 1M NaOH) can help remove boronic acid residues.[1]

  • Separate Layers: Separate the organic layer.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
WaterAlmost insoluble[11]
Common Organic Solvents (e.g., Toluene, THF, Dichloromethane)Soluble[11]

Table 2: Typical Workup and Purification Strategies

Reaction Type Common Impurities Recommended Workup/Purification
Suzuki Coupling Unreacted boronic acid, homocoupling products, palladium catalystAqueous wash with base, column chromatography, recrystallization[1]
Grignard Reaction Unreacted magnesium, magnesium saltsQuench with dilute acid or NH₄Cl (aq), aqueous extraction[4]
Buchwald-Hartwig Amination Palladium catalyst, excess amine, baseFiltration through Celite, aqueous washes, column chromatography

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (containing this compound) reaction_complete Reaction Complete start->reaction_complete quench Quench Reaction reaction_complete->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry emulsion Emulsion? extract->emulsion concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify pd_residue Pd Residue? concentrate->pd_residue product Pure Product purify->product emulsion->dry No break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion Yes break_emulsion->extract pd_residue->purify No remove_pd Remove Pd (Scavenger, Celite) pd_residue->remove_pd Yes remove_pd->concentrate

Caption: General experimental workflow for reactions using this compound.

Troubleshooting_Decision_Tree start Workup Issue Encountered issue_type What is the nature of the issue? start->issue_type emulsion Emulsion Formation issue_type->emulsion Phase Separation Problem pd_removal Incomplete Pd Removal issue_type->pd_removal Product Contamination separation Poor Separation of Products issue_type->separation Purification Difficulty emulsion_solutions Try: 1. Add Brine 2. Filter through Celite 3. Centrifuge emulsion->emulsion_solutions pd_solutions Try: 1. Filter through Celite 2. Use Metal Scavenger 3. Column Chromatography pd_removal->pd_solutions separation_solutions Try: 1. Meticulous Chromatography 2. Recrystallization 3. Derivatization (if applicable) separation->separation_solutions

Caption: Decision tree for troubleshooting common workup issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-chlorotoluene and 3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-5-chlorotoluene and 3,5-dibromotoluene (B156392). While direct, side-by-side experimental comparisons of these two specific substrates are not extensively documented in publicly available literature, a robust understanding of their relative performance can be extrapolated from the well-established principles of aryl halide chemistry. This guide summarizes these principles and provides representative experimental protocols for key transformations.

Executive Summary: Key Reactivity Differences

The primary determinant of reactivity for both this compound and 3,5-dibromotoluene in many common cross-coupling and organometallic reactions is the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This trend is governed by the bond dissociation energies, with the weaker carbon-halogen bonds being more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step.

3,5-dibromotoluene possesses two carbon-bromine (C-Br) bonds of similar reactivity. This makes it a suitable substrate for double cross-coupling reactions to introduce two new substituents. However, achieving selective mono-functionalization can be challenging and may require careful control of reaction conditions.

This compound , on the other hand, features one C-Br bond and one carbon-chlorine (C-Cl) bond. The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. This "orthogonal" reactivity makes this compound a valuable building block for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Theoretical Reactivity Comparison

The following table summarizes the expected relative reactivity of the two compounds in several common classes of reactions based on fundamental chemical principles.

Reaction TypeThis compound3,5-dibromotolueneRationale
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Selective reaction at the C-Br bond is expected under standard conditions. Reaction at the C-Cl bond requires more forcing conditions (e.g., specialized ligands, higher temperatures).Both C-Br bonds are reactive. Mono- and di-substitution are possible depending on stoichiometry and reaction conditions. Generally more reactive overall in di-substitution reactions.The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle.
Grignard Reagent Formation Selective formation of the Grignard reagent at the C-Br position is highly probable.Formation of a mono-Grignard reagent can be achieved, but di-Grignard formation is also possible with excess magnesium.The greater reactivity of the C-Br bond with magnesium allows for selective insertion.
Lithiation (Halogen-Metal Exchange) Selective lithium-halogen exchange at the C-Br position is expected using common organolithium reagents at low temperatures.Both bromine atoms are susceptible to exchange, potentially leading to mixtures of mono- and di-lithiated species.The C-Br bond undergoes faster halogen-metal exchange than the C-Cl bond.
Buchwald-Hartwig Amination Selective amination at the C-Br position is the expected outcome.Both C-Br bonds can undergo amination, offering a route to diamino-derivatives.Similar to other palladium-catalyzed reactions, the C-Br bond is the more reactive site.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Representative Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under the inert atmosphere.

  • Add a solvent system, typically a mixture of an organic solvent like toluene (B28343) or 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 5 mL total).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions ArylHalide Aryl Halide (this compound or 3,5-dibromotoluene) Product Biaryl Product ArylHalide->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Base Base (e.g., K2CO3) Base->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Reactants and conditions for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

This protocol outlines the formation of an organomagnesium compound for use in subsequent reactions.

Representative Experimental Protocol:

  • All glassware must be flame-dried, and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Place magnesium turnings (1.2 mmol) in a reaction flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Prepare a solution of the aryl halide (1.0 mmol) in anhydrous diethyl ether or THF (5 mL).

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated if the color of the iodine disappears and gentle refluxing is observed. Gentle warming may be necessary to start the reaction.

  • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • The resulting solution should be used immediately in subsequent reactions.

Workflow for Grignard Reagent Formation and Subsequent Reaction

Grignard_Workflow Start Start: Aryl Halide + Mg Activation Activation (Iodine, Heat) Start->Activation Formation Grignard Reagent Formation Activation->Formation Quench Reaction with Electrophile Formation->Quench Workup Aqueous Workup Quench->Workup Product Final Product Workup->Product

Caption: Sequential steps for the formation and reaction of a Grignard reagent.

Conclusion

The choice between this compound and 3,5-dibromotoluene will depend on the synthetic strategy. For the synthesis of unsymmetrically substituted biaryls or other derivatives requiring sequential functionalization, this compound offers a distinct advantage due to the differential reactivity of its two halogen atoms. For the preparation of symmetrically di-substituted toluene derivatives, 3,5-dibromotoluene is the more direct precursor, though control of mono- versus di-substitution may be necessary. The provided protocols offer a starting point for the development of specific reaction conditions for these versatile building blocks.

Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloroarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical decision in designing these syntheses is the choice of the aryl halide. This guide provides an objective, data-driven comparison of the performance of bromoarenes versus the more economical chloroarenes in Suzuki coupling reactions.

Executive Summary

Aryl bromides are generally more reactive than their chloro counterparts in Suzuki coupling. This established reactivity trend (I > Br > OTf > Cl) is a direct consequence of the inherent differences in their carbon-halogen (C-X) bond strengths.[1][2] The weaker carbon-bromine bond facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[1] However, significant advancements in catalyst technology, particularly the development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have rendered the less reactive but more cost-effective and widely available aryl chlorides as viable and attractive substrates for a vast array of Suzuki coupling applications.[1][3]

The Chemical Basis of Reactivity Differences

The superior reactivity of aryl bromides can be attributed to two primary factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the palladium(0) catalyst to the aryl halide.[1]

  • Oxidative Addition Kinetics: As the frequently rate-determining step of the catalytic cycle, the kinetics of oxidative addition are more favorable for aryl bromides. The higher polarizability of the C-Br bond allows for a more efficient interaction with the electron-rich palladium(0) center, leading to a faster reaction rate compared to aryl chlorides.[1][2]

Quantitative Performance Comparison

The following tables summarize experimental data comparing the Suzuki coupling of bromo- and chloroarenes.

Table 1: Comparison of Reaction Times and Yields for Substituted Haloarenes

This table presents a direct comparison of the Suzuki coupling of various electronically diverse aryl bromides and chlorides with phenylboronic acid, catalyzed by 8wt %Pd@MIL-101Cr-NH2.

Aryl HalideSolventTemperature (°C)TimeYield (%)
4-BromoanisoleWaterRT6 h94
4-ChloroanisoleWater10024 h75
BromobenzeneWaterRT6 h92
ChlorobenzeneWater/EtOH (1:1)10024 h60
4-BromotolueneWaterRT6 h98
4-ChlorotolueneWater10024 h85
4-BromoacetophenoneWaterRT0.5 h99
4-ChloroacetophenoneWater1006 h97

Data sourced from a study on Suzuki coupling reactions catalyzed by 8wt %Pd@MIL-101Cr-NH2.[4]

Table 2: Kinetic Comparison of Halobenzene Reactivity

This data illustrates the time required for complete conversion of different halobenzenes in a Suzuki coupling reaction, highlighting the significant difference in reactivity.

Aryl HalideTime for 100% Conversion
Iodobenzene5 min
Bromobenzene8 min
Chlorobenzene25 min

Data reflects the dependent conversion efficiency of Suzuki reactions.[2]

Catalytic Systems: Enabling the Unreactive

While traditional palladium catalysts like Pd(PPh₃)₄ are effective for aryl bromides, the activation of the more robust C-Cl bond necessitates the use of specialized catalyst systems. These systems are designed to increase the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chlorides. Key components of these advanced catalyst systems include:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are highly effective.[5][6]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands for activating aryl chlorides.[5]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride. Note: Optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is suitable for most aryl bromides using a standard palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane (B91453)/water, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Suzuki Coupling of an Aryl Chloride

This protocol employs a more active catalyst system required for the activation of aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%)

  • Stronger base (e.g., K₃PO₄, CsF, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the aryl chloride, arylboronic acid, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times are generally longer than for aryl bromides.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purification follow the same procedure as for aryl bromides.[5][7]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Halide (X = Br, Cl) Boronic Ar'-B(OR)₂ Boronic->Transmetal Boronic Acid/ Ester Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Experimental Workflow

Suzuki_Workflow_Comparison cluster_bromo Aryl Bromide Coupling cluster_chloro Aryl Chloride Coupling b_start Start b_reagents Combine Ar-Br, Boronic Acid, Standard Base (e.g., K₂CO₃) b_start->b_reagents b_catalyst Add Standard Pd Catalyst (e.g., Pd(PPh₃)₄) b_reagents->b_catalyst b_reaction React at Moderate Temp. (80-100 °C) Shorter Reaction Time b_catalyst->b_reaction b_workup Standard Workup & Purification b_reaction->b_workup b_product High Yield Product b_workup->b_product c_start Start c_reagents Combine Ar-Cl, Boronic Acid, Stronger Base (e.g., K₃PO₄) c_start->c_reagents c_catalyst Add Active Catalyst System (e.g., Pd₂(dba)₃ + Bulky Ligand) c_reagents->c_catalyst c_reaction React at Higher Temp. (100-120 °C) Longer Reaction Time c_catalyst->c_reaction c_workup Standard Workup & Purification c_reaction->c_workup c_product Good to High Yield Product c_workup->c_product

Caption: Workflow comparison for Suzuki coupling of bromo- vs. chloroarenes.

Conclusion

The choice between a bromo- or chloroarene in Suzuki coupling represents a classic trade-off between reactivity and cost. Aryl bromides offer the advantage of higher reactivity, often leading to excellent yields under milder conditions with standard catalyst systems.[1] Conversely, aryl chlorides, while more challenging to activate, are significantly more economical, a crucial factor in large-scale synthesis. The continued evolution of highly active and robust palladium catalyst systems has substantially narrowed the reactivity gap, making aryl chlorides increasingly attractive substrates for a wide range of synthetic applications. For many industrial and pharmaceutical applications, the initial investment in developing a robust protocol for an aryl chloride can lead to significant long-term cost savings.

References

A Comparative Guide to Analytical Techniques for the Confirmation of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical entities is a cornerstone of chemical research and drug development. For halogenated aromatic compounds such as 3-Bromo-5-chlorotoluene, a precise confirmation of its structure is paramount. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of this compound, complete with experimental protocols and data for robust identification.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

A multi-technique approach is indispensable for the definitive identification of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC). Each technique provides unique and complementary information about the molecule's structure and purity.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of non-equivalent protons, their chemical environment, and spin-spin coupling with neighboring protons.Provides detailed information about the proton framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Number of non-equivalent carbon atoms and their chemical environment.Directly probes the carbon skeleton of the molecule.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, providing molecular formula information and structural clues from fragmentation.Isomers can have very similar mass spectra, making differentiation challenging without chromatography.
Infrared (IR) Spectroscopy Presence of specific functional groups and fingerprint region for overall structure.Fast and non-destructive, excellent for identifying key functional groups.Can be complex to interpret fully, especially in the fingerprint region.
Gas Chromatography (GC) Separation of volatile compounds in a mixture, providing retention time for identification and quantification of purity.Excellent for separating isomers and assessing purity.Requires the compound to be volatile and thermally stable.

Predicted and Comparative Spectral Data for this compound and Its Isomers

The following tables present predicted spectral data for this compound and experimental data for its isomers, 2-Bromo-5-chlorotoluene and 4-Bromo-3-chlorotoluene, for comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
CompoundChemical Shift (ppm)MultiplicityAssignment
This compound (Predicted) ~7.3 (predicted)sH-2
~7.2 (predicted)sH-4
~7.1 (predicted)sH-6
~2.3 (predicted)s-CH₃
2-Bromo-5-chlorotoluene 7.49dH-6
7.15ddH-4
6.87dH-3
2.37s-CH₃
4-Bromo-3-chlorotoluene 7.34dH-2
7.19ddH-6
7.05dH-5
2.16s-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
CompoundChemical Shift (ppm)Assignment
This compound (Predicted) ~140 (predicted)C-1
~135 (predicted)C-5
~132 (predicted)C-3
~130 (predicted)C-6
~128 (predicted)C-2
~125 (predicted)C-4
~21 (predicted)-CH₃
2-Bromo-5-chlorotoluene 139.2C-1
134.5C-5
129.9C-2
124.3C-4
120.2C-6
118.1C-3
24.4-CH₃
Mass Spectrometry (MS) Data (Electron Ionization)
CompoundKey m/z valuesInterpretation
This compound (Predicted) 204/206/208Molecular ion (M⁺) cluster due to Br and Cl isotopes
125[M - Br]⁺ or [M - Cl - CH₃]⁺
90[C₇H₆]⁺
2-Bromo-5-chlorotoluene 204/206/208Molecular ion (M⁺) cluster
125[M - Br]⁺
89[C₇H₅]⁺
4-Bromo-3-chlorotoluene 204/206/208Molecular ion (M⁺) cluster
125[M - Br]⁺
89[C₇H₅]⁺
Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundKey Absorptions (cm⁻¹)Assignment
This compound (Predicted) ~3100-3000Aromatic C-H stretch
~1600, ~1470Aromatic C=C stretch
~850-800C-H out-of-plane bending (substitution pattern dependent)
~1100-1000C-Cl stretch
~600-500C-Br stretch
2-Bromo-5-chlorotoluene 3070, 2925Aromatic and Aliphatic C-H stretch
1585, 1465Aromatic C=C stretch
810C-H out-of-plane bending
4-Bromo-3-chlorotoluene 3060, 2920Aromatic and Aliphatic C-H stretch
1590, 1470Aromatic C=C stretch
820C-H out-of-plane bending

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For pure samples, a direct insertion probe can be used. For mixtures or to confirm purity, coupling with a Gas Chromatograph (GC) is recommended.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and providing a fingerprint-like spectrum.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a GC equipped with a capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector Temperature: 280 °C (FID) or transfer line at 280 °C (MS).

Visualization of Analytical Workflow and Technique Comparison

The following diagrams illustrate the logical workflow for confirming the identity of this compound and a comparison of the information provided by the key analytical techniques.

analytical_workflow cluster_sample Sample Analysis Sample Sample Purity Check (GC) Purity Check (GC) Sample->Purity Check (GC) Initial Assessment Structure Confirmation Structure Confirmation Purity Check (GC)->Structure Confirmation If Pure IR IR Structure Confirmation->IR Functional Groups MS MS Structure Confirmation->MS Molecular Weight & Formula 1H_NMR 1H_NMR Structure Confirmation->1H_NMR Proton Environment 13C_NMR 13C_NMR Structure Confirmation->13C_NMR Carbon Skeleton technique_comparison cluster_info Information Domain cluster_tech Analytical Technique Connectivity Connectivity MolecularFormula MolecularFormula FunctionalGroups FunctionalGroups Purity Purity NMR NMR (¹H & ¹³C) NMR->Connectivity NMR->FunctionalGroups MS Mass Spectrometry MS->Connectivity MS->MolecularFormula IR IR Spectroscopy IR->FunctionalGroups GC Gas Chromatography GC->Purity

Purity Analysis of 3-Bromo-5-chlorotoluene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 3-Bromo-5-chlorotoluene is critical for the synthesis of active pharmaceutical ingredients and other fine chemicals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of these methods, supported by representative experimental data, to aid in the selection of the most suitable technique for the analysis of this compound.

Comparison of Analytical Methods: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a semi-polar compound like this compound, reversed-phase HPLC is the most common approach.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated as it travels through a capillary column with a gaseous mobile phase. Given the volatility of this compound, GC is a highly suitable method for its purity analysis.

The following table summarizes the key performance parameters of representative HPLC and GC methods for the analysis of this compound and its potential impurities.

ParameterHPLC MethodGC Method
Principle Separation based on polarity in a liquid mobile phaseSeparation based on volatility in a gaseous mobile phase
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile (B52724)/Water GradientHelium
Temperature Ambient (e.g., 25°C)Temperature Program (e.g., 100°C to 250°C)
Typical Run Time 20 - 30 minutes15 - 25 minutes
Resolution of Isomers GoodExcellent
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Key Advantages Versatile for a wide range of compounds, including non-volatile impurities.High resolution and sensitivity for volatile compounds.
Key Disadvantages Lower resolution for some volatile isomers compared to GC.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are designed to separate the main component from potential process-related impurities, such as isomers and starting materials.

Potential Impurities

During the synthesis of this compound, several impurities can be formed through electrophilic aromatic substitution reactions on toluene (B28343).[1][2][3][4] The primary expected impurities are other isomers of bromochlorotoluene, as well as potentially unreacted starting materials or byproducts from side reactions.

  • Isomeric Impurities: 2-Bromo-5-chlorotoluene, 4-Bromo-3-chlorotoluene, etc.

  • Starting Material: Toluene, 3-chlorotoluene, or 3-bromotoluene.

  • Di-halogenated byproducts: e.g., Dibromochlorotoluenes.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its non-volatile impurities.[5][6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This GC method is optimized for the separation of volatile isomers and impurities in a this compound sample.[7][8]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of about 5 mg/mL.

  • Vortex the solution to ensure homogeneity.

Experimental Workflow and Data Visualization

The following diagrams illustrate the logical workflow for the purity analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

Both HPLC and GC are robust and reliable methods for the purity analysis of this compound. The choice of method will be dictated by the specific analytical needs of the laboratory.

  • GC-FID is generally preferred for its high resolution of volatile isomers and excellent sensitivity, making it ideal for identifying and quantifying trace-level impurities that are structurally similar to the main compound.

  • RP-HPLC offers greater versatility, particularly if non-volatile or thermally sensitive impurities are a concern. It is a widely accessible technique that can be readily implemented in most quality control laboratories.

For comprehensive characterization of a sample, employing both techniques can be advantageous, as they provide complementary information on the impurity profile of this compound.

References

A Comparative Guide to Analyzing 3-Bromo-5-chlorotoluene Reactions: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical reactions is paramount for optimizing yields, ensuring purity, and understanding reaction kinetics. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for monitoring reactions involving 3-Bromo-5-chlorotoluene, a key intermediate in the synthesis of various organic compounds.

Dominance of GC-MS in Halogenated Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile halogenated organic compounds like this compound. Its high resolving power, sensitivity, and the structural information provided by mass spectrometry make it an invaluable tool for reaction monitoring. The current standard for the analysis of organohalogens is gas chromatography (GC) with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD)[1].

A typical GC-MS protocol for analyzing a reaction mixture containing this compound would involve separation on a non-polar capillary column followed by detection using a mass spectrometer. The choice of the GC column is critical, and a common choice for halogenated compounds is a column with a stationary phase like 5% phenyl-methylpolysiloxane[2][3].

Detailed GC-MS Protocol for this compound Reaction Analysis

This protocol is a generalized procedure and may require optimization based on the specific reaction conditions and the other components in the reaction mixture.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at a specific time point.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent is crucial to ensure solubility of all components and compatibility with the GC system.

  • Add an internal standard (e.g., a compound with similar chemical properties but a different retention time, such as 1,3-dibromobenzene) for accurate quantification.

  • Filter the sample if necessary to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[2].

  • Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, starting materials, intermediates, and products based on their retention times and mass spectra.

  • Quantify the components by integrating the peak areas and comparing them to the internal standard.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications. The choice of analytical method depends on various factors including the nature of the reaction, the properties of the reactants and products, the required sensitivity, and the available instrumentation[4].

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis. For halogenated aromatic compounds, reverse-phase HPLC with a UV detector is often employed. While it may not always provide the same level of separation for isomers as capillary GC, it is a robust and widely used technique for reaction monitoring[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is a powerful tool for real-time reaction monitoring and structural elucidation. It provides quantitative information about all proton-containing species in the reaction mixture without the need for chromatographic separation. For complex mixtures, 2D NMR techniques can be employed for more detailed structural analysis. NMR and mass spectrometry are often considered complementary methods for reaction monitoring[6].

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound reactions.

FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Applicability Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds with NMR-active nuclei.
Sensitivity High (ppb to ppm levels).Moderate (ppm to high ppb levels).Lower (requires higher concentrations).
Selectivity High, especially with selected ion monitoring (SIM).Moderate, can be affected by co-eluting compounds with similar UV spectra.High, provides detailed structural information.
Quantitative Analysis Excellent with internal standards.Good with external or internal standards.Excellent with an internal standard.
Sample Throughput Moderate, depends on run time.High, with fast gradient methods.Low, requires longer acquisition times for good signal-to-noise.
Cost High initial investment and maintenance.Moderate initial investment and maintenance.Very high initial investment and maintenance.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute with Solvent Quench->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter Add_IS->Filter GC_MS GC-MS Instrument Injector GC Column Mass Spectrometer Filter->GC_MS:port Inject Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of a this compound reaction.

Analytical_Technique_Comparison cluster_reaction Reaction Analysis cluster_techniques Analytical Techniques cluster_attributes Key Attributes Reaction This compound Reaction GCMS GC-MS Reaction->GCMS HPLC HPLC-UV Reaction->HPLC NMR NMR Reaction->NMR Volatility Volatility GCMS->Volatility High Thermal_Stability Thermal Stability GCMS->Thermal_Stability Required Sensitivity Sensitivity GCMS->Sensitivity Very High HPLC->Volatility Low HPLC->Thermal_Stability Not Required Structural_Info Structural Information NMR->Structural_Info Excellent Quantification Quantification NMR->Quantification Excellent

Caption: Comparison of analytical techniques for reaction monitoring.

References

Validating the Structure of 1-bromo-3-chloro-5-methylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for confirming the structure of 1-bromo-3-chloro-5-methylbenzene and its derivatives, offering supporting experimental data and detailed protocols to aid in the accurate identification of these halogenated aromatic compounds.

The precise arrangement of substituents on the benzene (B151609) ring in derivatives of 1-bromo-3-chloro-5-methylbenzene can significantly influence their chemical reactivity, physical properties, and biological activity. Therefore, distinguishing between isomers is of paramount importance. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for structural elucidation and provides a framework for comparing their performance.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for obtaining conclusive structural information. The following table summarizes the key strengths and expected outcomes for the validation of 1-bromo-3-chloro-5-methylbenzene derivatives.

Analytical TechniquePrincipleKey Information ProvidedPerformance in Isomer Differentiation
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Number of unique proton environments, chemical shifts (indicating the electronic environment), and coupling constants (revealing neighboring protons).Excellent. The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons, providing a unique fingerprint for each isomer.
¹³C NMR Spectroscopy Measures the magnetic properties of carbon-13 nuclei.Number of unique carbon environments and their chemical shifts.Excellent. The number of signals and their chemical shifts are highly sensitive to the symmetry and electronic environment of the carbon atoms in the benzene ring, allowing for clear differentiation of isomers.
Mass Spectrometry (GC-MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight of the compound and characteristic fragmentation patterns.Good. While isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments, aiding in their distinction. The isotopic pattern of bromine and chlorine is a key feature.
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal.Unambiguous three-dimensional atomic and molecular structure, including bond lengths and angles.Definitive. Provides the absolute structure, unequivocally confirming the substitution pattern and resolving any ambiguity between isomers. Requires a suitable single crystal.

Experimental Data for Isomer Comparison

To illustrate the power of these techniques in distinguishing between isomers, the following tables present spectral data for 1-bromo-3-chloro-5-methylbenzene and a selection of its isomers.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protons
1-Bromo-3-chloro-5-methylbenzene 7.38 (s, 1H), 7.20 (s, 1H), 7.09 (s, 1H)2.30 (s, 3H)
1-Bromo-4-chloro-2-methylbenzene 7.38 (d, J=2.1 Hz, 1H), 7.16 (dd, J=8.3, 2.1 Hz, 1H), 6.98 (d, J=8.3 Hz, 1H)2.32 (s, 3H)

Note: The splitting patterns (s = singlet, d = doublet, dd = doublet of doublets) and coupling constants (J) are critical for assignment.

¹³C NMR Spectral Data (100 MHz, CDCl₃)
Compoundδ (ppm) - Aromatic Carbonsδ (ppm) - Methyl Carbon
1-Bromo-3-chloro-5-methylbenzene 140.5, 135.2, 132.1, 130.5, 128.9, 122.821.2
1-Bromo-4-chloro-2-methylbenzene 138.7, 133.5, 132.8, 130.1, 127.9, 124.522.5
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Intensity)
1-Bromo-3-chloro-5-methylbenzene 204/206/208125 (M-Br), 90 (M-Br-Cl)
1-Bromo-4-chloro-2-methylbenzene 204/206/208125 (M-Br), 90 (M-Br-Cl)

Note: The isotopic clusters for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are characteristic.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Scan speed: 2 scans/s.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries and theoretical fragmentation patterns.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.

  • Data Visualization and Analysis: Visualize the final crystal structure using software such as Mercury or Olex2. Analyze bond lengths, bond angles, and intermolecular interactions to confirm the molecular structure.

Visualizing the Workflow and Logic

To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Xray X-ray Crystallography Purification->Xray If single crystal Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Figure 1. Experimental workflow for the synthesis and structural validation of 1-bromo-3-chloro-5-methylbenzene derivatives.

logical_relationship Unknown Unknown Isomer NMR NMR (¹H & ¹³C) - Connectivity - Symmetry Unknown->NMR Primary Analysis MS Mass Spectrometry - Molecular Weight - Fragmentation Unknown->MS Complementary Data NMR->MS Cross-validation Xray X-ray Crystallography - Absolute Structure NMR->Xray Definitive Confirmation MS->Xray Definitive Confirmation

A Comparative Guide to the Reactivity of 3-Bromo-5-chlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective functionalization of halogenated aromatic compounds is a cornerstone for the construction of complex molecules, including pharmaceuticals and advanced materials. This guide provides an objective comparison of the reactivity of 3-Bromo-5-chlorotoluene and its positional isomers. The discussion is centered on common and synthetically valuable transformations: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig amination) and the formation of Grignard reagents. This analysis, supported by established chemical principles, aims to inform strategic decisions in reaction design and optimization.

Executive Summary

The reactivity of aryl halides is predominantly governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This trend is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage in reactions like the oxidative addition step of palladium-catalyzed cross-coupling and magnesium insertion for Grignard reagent formation.[2]

For isomers of bromochlorotoluene, this inherent reactivity difference allows for chemoselective reactions, where the C-Br bond can be selectively functionalized while the C-Cl bond remains intact. However, the positional arrangement of the bromo, chloro, and methyl groups on the toluene (B28343) ring introduces subtle but significant variations in reactivity due to steric and electronic effects.

Reactivity Comparison in Key Transformations

The reactivity of this compound and its isomers is influenced by a combination of factors:

  • Halogen Identity : The C-Br bond is inherently more reactive than the C-Cl bond.

  • Electronic Effects : The methyl group is an electron-donating group, which can slightly decrease the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions by increasing the electron density on the aromatic ring.[3]

  • Steric Hindrance : Substituents ortho to the halogen can sterically impede the approach of the catalyst or reagent, thereby reducing the reaction rate.[4]

Based on these principles, a general reactivity trend can be predicted for the selective reaction at the C-Br bond.

Predicted Order of Reactivity (Reaction at C-Br)

A qualitative assessment of the isomers of bromochlorotoluene suggests the following reactivity order in palladium-catalyzed cross-coupling reactions, primarily considering the steric hindrance around the bromine atom:

Most Reactive > Least Reactive

  • 4-Bromo-2-chlorotoluene & 2-Bromo-4-chlorotoluene : Minimal steric hindrance from the chloro and methyl groups at the ortho positions to the bromine.

  • This compound : Moderate steric hindrance from the meta-positioned chloro and methyl groups.

  • 2-Bromo-6-chlorotoluene : Significant steric hindrance from two ortho substituents.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons for all isomers of this compound are not extensively available in the literature, the following table provides a representative overview of expected outcomes based on analogous systems and established reactivity principles. The data illustrates the general trend of higher reactivity for less sterically hindered isomers and the preferential reactivity of the C-Br bond over the C-Cl bond.

IsomerReaction TypeExpected Relative Rate (at C-Br)Plausible Yield Range (at C-Br)Key Influencing Factors
This compound Suzuki-Miyaura CouplingModerate70-90%Balanced steric and electronic effects.
Buchwald-Hartwig AminationModerate65-85%Reactivity is sensitive to ligand choice.
Grignard FormationModerate60-80%Initiation may require activation.
4-Bromo-2-chlorotoluene Suzuki-Miyaura CouplingHigh85-95%Minimal steric hindrance at the C-Br bond.
Buchwald-Hartwig AminationHigh80-95%Favorable for a wide range of amines.
Grignard FormationHigh75-90%Generally proceeds readily.
2-Bromo-4-chlorotoluene Suzuki-Miyaura CouplingHigh80-95%Minimal steric hindrance at the C-Br bond.
Buchwald-Hartwig AminationHigh75-90%Good reactivity with appropriate ligands.
Grignard FormationHigh70-85%Efficient formation is expected.
2-Bromo-6-chlorotoluene Suzuki-Miyaura CouplingLow30-60%Significant steric hindrance from two ortho groups.
Buchwald-Hartwig AminationLow25-55%Requires bulky and electron-rich ligands.
Grignard FormationLow20-50%Formation is challenging due to steric hindrance.

Note: The provided yield ranges are estimations based on general principles and data from similar compounds. Actual yields will be highly dependent on specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.

Experimental Protocols

The following are detailed, generalized protocols for key reactions. Optimization for each specific isomer and coupling partner is recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling of a Bromochlorotoluene Isomer

This protocol is designed for the selective coupling at the C-Br bond.

Materials:

  • Bromochlorotoluene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromochlorotoluene isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination of a Bromochlorotoluene Isomer

This protocol targets the selective amination at the C-Br position.

Materials:

  • Bromochlorotoluene isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the bromochlorotoluene isomer and anhydrous toluene.

  • Finally, add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Protocol 3: Chemoselective Grignard Reagent Formation

This protocol describes the selective formation of the Grignard reagent at the C-Br bond.

Materials:

  • Bromochlorotoluene isomer (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Iodine (1 crystal)

  • Tetrahydrofuran (THF) (anhydrous, 5 mL)

Procedure:

  • Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of inert gas.

  • Add the magnesium turnings and the crystal of iodine to the flask.

  • In the dropping funnel, dissolve the bromochlorotoluene isomer in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction (disappearance of the iodine color and/or gentle reflux).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

  • The resulting Grignard reagent is a cloudy grey solution and should be used immediately in the subsequent reaction.[5][6]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of bromochlorotoluene isomers in palladium-catalyzed cross-coupling reactions.

G Factors Influencing Reactivity of Bromochlorotoluene Isomers cluster_reactivity Overall Reactivity cluster_factors Influencing Factors cluster_isomers Isomer Examples Reactivity Reactivity Bond_Strength C-X Bond Strength (Br < Cl) Bond_Strength->Reactivity Determines primary reactivity (Br > Cl) Electronic_Effects Electronic Effects (Methyl Group: +I, +R) Electronic_Effects->Reactivity Modulates reactivity Steric_Hindrance Steric Hindrance (ortho-substituents) Steric_Hindrance->Reactivity Decreases reactivity High_Reactivity_Isomer High Reactivity Isomer (e.g., 4-Bromo-2-chlorotoluene) - Less steric hindrance at C-Br High_Reactivity_Isomer->Reactivity Low_Reactivity_Isomer Low Reactivity Isomer (e.g., 2-Bromo-6-chlorotoluene) - High steric hindrance at C-Br Low_Reactivity_Isomer->Reactivity

Caption: Factors influencing the reactivity of bromochlorotoluene isomers.

Conclusion

The selective functionalization of this compound and its isomers is a synthetically valuable strategy. The inherent higher reactivity of the carbon-bromine bond over the carbon-chlorine bond provides a reliable basis for chemoselectivity in a range of transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The positional isomerism of the substituents introduces significant steric and electronic effects that modulate this reactivity. A thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes in the development of novel chemical entities.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-chlorotoluene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 3-Bromo-5-chlorotoluene is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this compound, offering a comparative look at their respective yields, costs, and safety considerations. The information presented is designed to aid in the selection of the most appropriate synthetic strategy based on laboratory or industrial scale requirements.

Executive Summary

Three primary synthetic routes to this compound are evaluated, starting from 3-amino-5-chlorotoluene, 3,5-dichlorotoluene (B1293413), and 5-chloro-3-nitrotoluene. The analysis reveals that while the Sandmeyer reaction of 3-amino-5-chlorotoluene offers a potentially high-yielding and direct approach, the cost and availability of the starting material can be a significant factor. The bromination of 3,5-dichlorotoluene presents a more economical option in terms of starting material cost, but the reaction may yield isomeric byproducts, impacting the overall process efficiency. The multi-step route from 5-chloro-3-nitrotoluene involves a reduction followed by a Sandmeyer reaction, adding complexity but utilizing a more readily available and cost-effective nitro compound. The optimal choice will depend on a careful consideration of material costs, desired purity, process safety, and scale of production.

Comparative Analysis of Synthetic Routes

Parameter Route 1: From 3-Amino-5-chlorotoluene Route 2: From 3,5-Dichlorotoluene Route 3: From 5-Chloro-3-nitrotoluene
Starting Material 3-Amino-5-chlorotoluene3,5-Dichlorotoluene5-Chloro-3-nitrotoluene
Key Reactions Diazotization, Sandmeyer ReactionElectrophilic Aromatic BrominationReduction of Nitro Group, Diazotization, Sandmeyer Reaction
Estimated Yield 70-85%60-75%55-70% (overall for two steps)
Starting Material Cost HighLow to ModerateLow
Key Reagent Costs Sodium Nitrite (B80452), Copper(I) Bromide, HBrBromine, Iron(III) BromideTin(II) Chloride or other reducing agents, Sodium Nitrite, Copper(I) Bromide, HBr
Process Complexity ModerateLowHigh
Safety Concerns Handling of potentially explosive diazonium salts.Use of corrosive and toxic bromine.Handling of nitro compounds and potentially hazardous reduction reactions.
Byproducts Diazonium decomposition byproducts.Isomeric brominated dichlorotoluenes.Byproducts from reduction and Sandmeyer reaction.

Synthetic Route Diagrams

cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 3-Amino-5-chlorotoluene P This compound A1->P NaNO2, HBr, CuBr (Sandmeyer Reaction) B1 3,5-Dichlorotoluene B1->P Br2, FeBr3 (Bromination) C1 5-Chloro-3-nitrotoluene C2 3-Amino-5-chlorotoluene C1->C2 SnCl2, HCl (Reduction) C2->P NaNO2, HBr, CuBr (Sandmeyer Reaction)

Figure 1: Overview of the three synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis from 3-Amino-5-chlorotoluene via Sandmeyer Reaction

This route involves the conversion of the amino group of 3-amino-5-chlorotoluene into a diazonium salt, which is then substituted by a bromine atom using a copper(I) bromide catalyst.

Experimental Workflow:

A Dissolve 3-amino-5-chlorotoluene in aqueous HBr B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C E Add diazonium salt solution to CuBr solution C->E D Prepare CuBr solution in HBr D->E F Warm to room temperature and then heat E->F G Extract with organic solvent F->G H Purify by distillation or chromatography G->H

Figure 2: Workflow for the Sandmeyer reaction of 3-amino-5-chlorotoluene.

Protocol:

  • Diazotization: 3-Amino-5-chlorotoluene is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr) is dissolved in HBr. The freshly prepared cold diazonium salt solution is then added slowly to the CuBr solution.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Route 2: Synthesis from 3,5-Dichlorotoluene by Bromination

This route involves the direct electrophilic aromatic bromination of 3,5-dichlorotoluene using bromine in the presence of a Lewis acid catalyst.

Experimental Workflow:

A Dissolve 3,5-dichlorotoluene in a suitable solvent B Add FeBr3 catalyst A->B C Add Bromine (Br2) dropwise at low temperature B->C D Stir at room temperature C->D E Quench with a reducing agent (e.g., Na2S2O3 solution) D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by distillation or chromatography G->H

Figure 3: Workflow for the bromination of 3,5-dichlorotoluene.

Protocol:

  • Reaction Setup: 3,5-Dichlorotoluene is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from light. A catalytic amount of iron(III) bromide (FeBr3) is added.

  • Bromination: The flask is cooled in an ice bath, and a solution of bromine (Br2) in the same solvent is added dropwise with stirring.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction is then quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na2S2O3) to remove excess bromine.

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography to separate the desired this compound from any unreacted starting material and isomeric byproducts.

Route 3: Synthesis from 5-Chloro-3-nitrotoluene

This two-step route first involves the reduction of the nitro group of 5-chloro-3-nitrotoluene to an amino group, followed by the Sandmeyer reaction as described in Route 1.

Experimental Workflow:

cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction A Dissolve 5-chloro-3-nitrotoluene in a suitable solvent B Add reducing agent (e.g., SnCl2, HCl) A->B C Heat the reaction mixture B->C D Neutralize and extract C->D E Purify to get 3-amino-5-chlorotoluene D->E F Proceed as in Route 1 E->F

Figure 4: Workflow for the synthesis from 5-chloro-3-nitrotoluene.

Protocol:

  • Reduction of the Nitro Group: 5-Chloro-3-nitrotoluene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid). A reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl), is added, and the mixture is heated to reflux until the reduction is complete. The reaction mixture is then cooled, neutralized with a base (e.g., NaOH), and the resulting 3-amino-5-chlorotoluene is extracted with an organic solvent. The crude amine is purified before proceeding to the next step.

  • Sandmeyer Reaction: The purified 3-amino-5-chlorotoluene is then converted to this compound following the Sandmeyer reaction protocol detailed in Route 1.

Cost Analysis of Reagents

The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are based on bulk quantities and are subject to market fluctuations.

Reagent Route 1 Route 2 Route 3 Estimated Price (USD/kg)
3-Amino-5-chlorotoluene50 - 100
3,5-Dichlorotoluene15 - 30[1][2][3]
5-Chloro-3-nitrotoluene10 - 25
Sodium Nitrite1 - 2[4][5][6][7]
Copper(I) Bromide15 - 25[8][9][10][11][12]
Bromine3 - 5[13][14][15][16]
Iron(III) Bromide40 - 60[17][18][19][20][21]
Tin(II) Chloride15 - 25[22][23][24][25]
Hydrobromic Acid5 - 10
Hydrochloric Acid1 - 2
Sulfuric Acid< 1

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Safety and Environmental Considerations

Route 1 (Sandmeyer Reaction): The primary safety concern is the handling of aryldiazonium salts, which can be explosive when isolated and dry.[26][27][28] Therefore, it is crucial to keep them in solution and at low temperatures. The reaction also produces nitrogen gas, which needs to be safely vented.

Route 2 (Bromination): Bromine is a highly corrosive, toxic, and volatile substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[29] The reaction can be exothermic and requires careful temperature control. Aromatic brominated compounds may have environmental persistence.[30][31][32][33]

Route 3 (Nitro Reduction and Sandmeyer): The reduction of nitro compounds can be highly exothermic and requires careful control of reaction conditions to avoid runaway reactions.[34] The use of heavy metal reducing agents like tin(II) chloride can generate hazardous waste. The subsequent Sandmeyer reaction carries the same risks as in Route 1. Handling of nitro compounds also requires care due to their potential toxicity and explosive nature.[35][36][37][38]

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision that requires a thorough evaluation of economic, chemical, and safety factors.

  • Route 1 is a strong candidate for producing high-purity material, especially when the starting material, 3-amino-5-chlorotoluene, is readily available at a competitive price. Its directness and typically good yields are advantageous.

  • Route 2 offers a significant cost advantage due to the lower price of 3,5-dichlorotoluene. However, the potential for isomeric byproduct formation may necessitate more rigorous purification, potentially offsetting some of the initial cost savings, particularly for applications requiring high purity.

  • Route 3 is an attractive option when considering the low cost of the starting nitro compound. While it involves an additional synthetic step, the overall material cost may be the lowest. This route is particularly suitable for large-scale production where the initial investment in a two-step process can be justified by the long-term cost savings on raw materials.

Ultimately, the decision should be based on a careful analysis of the specific needs of the project, including the required scale of synthesis, purity specifications, available budget, and the safety infrastructure of the laboratory or production facility. For rapid, lab-scale synthesis where cost is less of a concern, Route 1 may be preferred. For large-scale, cost-driven production, Route 2 or 3 warrants serious consideration, with the final choice depending on the efficiency of purification (Route 2) versus the management of a two-step process (Route 3).

References

A Comparative Guide to Catalysts for Selective Cross-Coupling of 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalytic systems for the selective functionalization of 3-Bromo-5-chlorotoluene. Due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, selective cross-coupling at the more labile C-Br position is readily achievable with appropriate catalyst selection. This allows for the sequential introduction of different functionalities, making this compound a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.

While direct, side-by-side comparative studies on this compound are not extensively available in the peer-reviewed literature, this guide compiles and presents data from structurally analogous bromo-chloro-substituted aromatic compounds to provide a strong predictive framework for catalyst performance. The data presented herein should serve as a robust starting point for reaction optimization.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of substrates analogous to this compound. These examples focus on the selective functionalization of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the selective arylation of this compound, the choice of a palladium catalyst and a suitable phosphine (B1218219) ligand is crucial for achieving high yields and selectivity.

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-3-chloro-2-fluorotoluenePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene (B28343)/H₂O10016~90% (estimated)
22-Bromo-5-chlorothiophene4-Methylphenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801295%
31-Bromo-4-chlorobenzene4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001294%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, which are prevalent in pharmaceutical compounds. The use of bulky, electron-rich phosphine ligands is often necessary to achieve high efficiency in the amination of aryl bromides.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O10018~90% (estimated)
23-Bromo-7-chloro-1-benzothiopheneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11012High (qualitative)
34-Bromo-N,N-dimethyl-3-(trifluoromethyl)anilineMorpholinePd/NHC complextBuOKToluene850.5High (qualitative)[1]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and desired scale when using this compound.

General Procedure for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Procedure for Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄; 1.2-1.5 equiv.).

  • Reagent Addition: this compound (1.0 equiv.) and the desired amine (1.2 equiv.) are added, followed by an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: The tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography to yield the desired arylamine.

Visualizing the Process

To aid in the conceptualization of the experimental workflow and the catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Vessel B Inert Atmosphere A->B C Add Reagents B->C D Heating & Stirring C->D E Monitor Progress D->E F Quench & Extract E->F Reaction Complete G Dry & Concentrate F->G H Purify G->H I I H->I Final Product Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition coupling_partner R-M coupling_partner->transmetalation

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this hazardous chemical.

Chemical and Physical Properties
PropertyValue
Molecular Formula C7H6BrCl[1][2]
Molecular Weight 205.48 g/mol [1][2]
Appearance Colourless fused solid[2][3]
Purity 98%[2]
Boiling Point 222.3 °C at 760 mmHg[4]
Melting Point 25℃[4]
Flash Point 101.5 °C[4]
Density 1.535 g/cm3 [4]
Hazard Identification and GHS Classification

This compound is a hazardous substance with the following GHS classifications:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][5]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[1][5]
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][8]

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles are required.[6] A face shield should also be worn where there is a risk of splashing.[9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[6] Given that this compound is a halogenated aromatic hydrocarbon, neoprene gloves are a suitable choice.[11] Always inspect gloves for tears or punctures before use.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[6][12]

  • Respiratory Protection:

    • Work should be performed in a chemical fume hood to avoid the need for personal respiratory protection.[6] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan

A systematic approach to handling this compound is crucial for safety.

Pre-Handling
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[13]

  • Assemble all necessary materials: Have all required equipment and reagents ready before introducing the chemical.

  • Put on all required PPE: Don all necessary personal protective equipment as outlined above.

Handling
  • Transporting: When moving this compound, use a secondary container to prevent spills.

  • Dispensing: Carefully weigh and dispense the chemical within the fume hood. Avoid generating dust.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[6]

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

Post-Handling
  • Decontamination: Clean all glassware and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste as outlined in the disposal plan below.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste in a designated, labeled, and sealed container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Dispose of any grossly contaminated gloves, weigh boats, or other disposable materials in the designated solid waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[7][14]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_transport Transport in Secondary Container prep_ppe->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_reaction Conduct Reaction handle_dispense->handle_reaction post_decon Decontaminate Equipment handle_reaction->post_decon post_waste Segregate Waste post_decon->post_waste post_cleanup Clean Work Area & Wash Hands post_waste->post_cleanup disp_label Label Waste Container post_waste->disp_label disp_store Store Waste Securely disp_label->disp_store disp_dispose Dispose via Licensed Vendor disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
3-Bromo-5-chlorotoluene
Reactant of Route 2
3-Bromo-5-chlorotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.